Product packaging for Linaprazan Glurate(Cat. No.:CAS No. 1228559-81-6)

Linaprazan Glurate

Numéro de catalogue: B8818405
Numéro CAS: 1228559-81-6
Poids moléculaire: 480.6 g/mol
Clé InChI: GPHPBXRKAJSSIC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

LINAPRAZAN GLURATE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

1228559-81-6

Formule moléculaire

C26H32N4O5

Poids moléculaire

480.6 g/mol

Nom IUPAC

5-[2-[[8-[(2,6-dimethylphenyl)methylamino]-2,3-dimethylimidazo[1,2-a]pyridine-6-carbonyl]amino]ethoxy]-5-oxopentanoic acid

InChI

InChI=1S/C26H32N4O5/c1-16-7-5-8-17(2)21(16)14-28-22-13-20(15-30-19(4)18(3)29-25(22)30)26(34)27-11-12-35-24(33)10-6-9-23(31)32/h5,7-8,13,15,28H,6,9-12,14H2,1-4H3,(H,27,34)(H,31,32)

Clé InChI

GPHPBXRKAJSSIC-UHFFFAOYSA-N

SMILES canonique

CC1=C(C(=CC=C1)C)CNC2=CC(=CN3C2=NC(=C3C)C)C(=O)NCCOC(=O)CCCC(=O)O

Origine du produit

United States

Foundational & Exploratory

Linaprazan glurate mechanism of action on H+/K+-ATPase

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Core Mechanism of Action of Linaprazan (B1665929) Glurate on H+/K+-ATPase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Linaprazan glurate represents a next-generation therapeutic agent for acid-related disorders, functioning as a prodrug for the potent potassium-competitive acid blocker (P-CAB), linaprazan.[1][2] This document provides a comprehensive technical overview of its mechanism of action at the molecular level. Unlike traditional proton pump inhibitors (PPIs) which bind irreversibly and require acid activation, linaprazan acts via a distinct, reversible, and potassium-competitive mechanism on the gastric H+/K+-ATPase.[1][3][4] This novel interaction leads to a rapid, potent, and sustained inhibition of gastric acid secretion, offering significant potential advantages in the clinical management of conditions such as gastroesophageal reflux disease (GERD). This guide details the molecular interactions, quantitative inhibitory data, and the experimental methodologies used to characterize this advanced therapeutic agent.

The Gastric H+/K+-ATPase: The Therapeutic Target

The gastric hydrogen-potassium ATPase (H+/K+-ATPase), commonly known as the proton pump, is the primary enzyme responsible for the final step in gastric acid secretion. Located in the secretory canaliculi of parietal cells within the stomach lining, this enzyme facilitates the exchange of intracellular hydronium ions (H+) for extracellular potassium ions (K+). This ATP-dependent process is the final common pathway for acid secretion, making it a critical target for pharmacological intervention in acid-related pathologies.

Core Mechanism of Action: this compound and Linaprazan

This compound is a prodrug designed to improve the pharmacokinetic profile of its active metabolite, linaprazan. After oral administration, this compound is rapidly absorbed and enzymatically cleaved to release linaprazan.

The mechanism of action of linaprazan is characterized by the following key features:

  • Potassium-Competitive Inhibition : Linaprazan is a potassium-competitive acid blocker (P-CAB). It directly competes with potassium ions for binding to the K+-binding site on the luminal side of the H+/K+-ATPase.

  • Reversible, Ionic Binding : Unlike the covalent, irreversible bonds formed by PPIs, linaprazan binds ionically and reversibly to the proton pump. This allows for a more controlled and flexible inhibition of acid secretion.

  • Accumulation in Acidic Space : As a weak base with a pKa of 6.1, linaprazan accumulates to high concentrations in the highly acidic environment of the parietal cell canaliculi.

  • No Acid Activation Required : Linaprazan does not require conversion to an active form by acid, a necessary step for all PPIs. This property contributes to its rapid onset of action, achieving a significant antisecretory effect within hours of the first dose.

By competitively blocking the potassium-binding site, linaprazan prevents the conformational change in the H+/K+-ATPase that is necessary for the transport of H+ ions into the gastric lumen, thereby effectively halting acid secretion.

Prodrug activation and target binding of linaprazan. cluster_blood Systemic Circulation (pH ~7.4) cluster_parietal Parietal Cell Canaliculus (pH ~1) LG This compound (Prodrug) L Linaprazan (Active) LG->L Esterase Cleavage L_accum Linaprazan (Accumulates) L->L_accum Diffusion & Trapping Pump H+/K+-ATPase (Proton Pump) L_accum->Pump Ionic, Reversible Binding (Competes with K+) H_out H+ ions (Acid Secretion) Pump->H_out K_in K+ ions K_in->Pump

Figure 1: Prodrug activation and target binding of linaprazan.

Quantitative Data: In Vitro Inhibitory Potency

The inhibitory activity of linaprazan, its prodrug this compound (X842), and the comparator P-CAB vonoprazan (B1684036) has been quantified by measuring their half-maximal inhibitory concentration (IC₅₀) against H+/K+-ATPase.

Compound IC₅₀ (nM) 95% Confidence Interval (nM) Assay Conditions / Source Reference(s)
Vonoprazan 17.1510.81 – 26.87H+/K+-ATPase Activity Assay (in the presence of K+)
Linaprazan 40.2124.02 – 66.49H+/K+-ATPase Activity Assay (in the presence of K+)
This compound (X842) 436.20227.3 – 806.6H+/K+-ATPase Activity Assay (in the presence of K+)
Linaprazan 1000 ± 200Not ReportedH+/K+-ATPase, K+ competitive binding
Linaprazan 280Not ReportedAcid formation in histamine-stimulated rabbit gastric glands
Linaprazan 260Not ReportedAcid formation in dibutyryl cAMP-stimulated rabbit gastric glands

Table 1: In Vitro Inhibitory Activity against H+/K+-ATPase. The significantly higher IC₅₀ value for this compound confirms its role as a prodrug with low intrinsic activity against the proton pump; its efficacy is dependent on its conversion to linaprazan.

Experimental Protocols

The characterization of this compound's mechanism of action relies on robust in vitro and in vivo experimental models.

In Vitro H+/K+-ATPase Inhibition Assay

This assay is fundamental for determining the direct inhibitory potency (IC₅₀) of compounds against the proton pump.

  • Objective : To measure the concentration-dependent inhibition of H+/K+-ATPase enzymatic activity.

  • Methodology :

    • Enzyme Preparation : Vesicles containing purified H+/K+-ATPase are isolated from gastric mucosa of an appropriate species (e.g., rabbit or porcine) via homogenization and differential centrifugation.

    • Assay Setup : The reaction is conducted in multi-well plates. Each well contains a buffer (e.g., Tris-HCl, pH 7.4), MgCl₂, KCl, the prepared H+/K+-ATPase vesicles, and varying concentrations of the test compound (e.g., linaprazan) or a vehicle control.

    • Pre-incubation : The plates are pre-incubated at 37°C for a defined period to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation : The enzymatic reaction is initiated by the addition of the substrate, adenosine (B11128) triphosphate (ATP).

    • Incubation : The mixture is incubated at 37°C for a set time (e.g., 30 minutes) to allow for ATP hydrolysis.

    • Detection and Quantification : The reaction is terminated, and the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis is measured. This is typically achieved using a colorimetric method, such as the Malachite Green assay.

    • Data Analysis : The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The data are then fitted to a dose-response curve to determine the IC₅₀ value.

Workflow for In Vitro H+/K+-ATPase Inhibition Assay. prep 1. Prepare H+/K+-ATPase Vesicles from Gastric Mucosa setup 2. Set up Assay Plate: - Vesicles - Buffer + MgCl2 + KCl - Test Compound (Varying Conc.) prep->setup preincub 3. Pre-incubate at 37°C setup->preincub init 4. Initiate Reaction with ATP preincub->init incub 5. Incubate at 37°C init->incub detect 6. Stop Reaction & Detect Inorganic Phosphate (Pi) (e.g., Malachite Green Assay) incub->detect analyze 7. Calculate % Inhibition & Determine IC50 Value detect->analyze

Figure 2: Workflow for In Vitro H+/K+-ATPase Inhibition Assay.

In Vivo Pylorus-Ligated Rat Model

This in vivo model is used to assess the efficacy of gastric acid inhibitors in a living organism.

  • Objective : To evaluate the dose-dependent inhibition of gastric acid secretion by this compound.

  • Methodology :

    • Animal Preparation : Rats are fasted overnight to ensure an empty stomach but are allowed access to water.

    • Drug Administration : The test compound (this compound), vehicle control, or a comparator drug is administered orally or via another relevant route.

    • Surgical Procedure : At a specified time after drug administration, the rats are anesthetized. A laparotomy is performed, and the pylorus (the opening from the stomach into the small intestine) is ligated with a suture to prevent gastric emptying. The abdominal incision is then closed.

    • Gastric Juice Collection : After a set period (e.g., 4 hours) following ligation, the animals are euthanized. The stomach is removed, and the accumulated gastric juice is collected.

    • Analysis : The volume of the gastric juice is measured, and the acid concentration is determined by titration with NaOH. The total acid output is then calculated.

    • Data Analysis : The inhibitory effect of the compound is determined by comparing the total acid output in the treated groups to that of the vehicle-treated control group.

Signaling Pathway of Acid Secretion and Inhibition

Gastric acid secretion by parietal cells is regulated by multiple signaling pathways involving histamine, acetylcholine, and gastrin. These stimuli converge to increase the activity and translocation of the H+/K+-ATPase to the apical membrane. Linaprazan acts at the final step of this complex cascade.

Linaprazan inhibits the final step of acid secretion. cluster_pathways Regulatory Pathways cluster_cell Parietal Cell cluster_lumen Gastric Lumen Histamine Histamine cAMP cAMP Pathway Histamine->cAMP Gastrin Gastrin Ca Ca2+ Pathway Gastrin->Ca ACh Acetylcholine ACh->Ca Pump H+/K+-ATPase cAMP->Pump Activation Ca->Pump Activation H_ion H+ (Acid) Pump->H_ion Secretion Linaprazan Linaprazan Linaprazan->Pump Inhibition

Figure 3: Linaprazan inhibits the final step of acid secretion.

Conclusion

This compound, through its active metabolite linaprazan, presents a highly efficient and distinct mechanism for controlling gastric acid secretion. Its action as a potassium-competitive acid blocker allows for rapid, reversible, and potent inhibition of the gastric H+/K+-ATPase. This mechanism circumvents the limitations of traditional PPIs, such as the need for acid activation and delayed onset of action. The prodrug strategy employed with this compound further refines its pharmacokinetic profile, promising a longer duration of action and sustained acid control. The quantitative data and established experimental protocols provide a solid foundation for the ongoing clinical development and therapeutic application of this novel agent in managing acid-related disorders.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Linaprazan Glurate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Linaprazan (B1665929) glurate (formerly X842) is a novel, orally administered prodrug of linaprazan, a potassium-competitive acid blocker (P-CAB). This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of linaprazan glurate, summarizing key data from preclinical and clinical studies. By delivering the active moiety, linaprazan, with a modified pharmacokinetic profile, this compound is designed to offer a more sustained and potent inhibition of gastric acid secretion compared to its parent compound and traditional proton pump inhibitors (PPIs). This document details the mechanism of action, metabolic pathway, and available quantitative data, alongside the experimental protocols utilized in its evaluation.

Mechanism of Action: Reversible Inhibition of the Gastric H+/K+-ATPase

This compound's therapeutic effect is mediated through its active metabolite, linaprazan. As a P-CAB, linaprazan reversibly binds to the potassium-binding site of the gastric hydrogen-potassium ATPase (H+/K+-ATPase), the proton pump responsible for the final step of acid secretion by parietal cells in the stomach.[1][2] Unlike PPIs, which require activation in an acidic environment and bind irreversibly, P-CABs offer a rapid onset of action and a more predictable dose-dependent effect.[1]

The prodrug, this compound, itself is a weak inhibitor of the H+/K+-ATPase.[3][4] Its primary function is to improve the pharmacokinetic properties of linaprazan, leading to a prolonged duration of acid suppression.

cluster_lumen Gastric Lumen (Acidic) cluster_cell Parietal Cell H+ H⁺ K+ K⁺ Pump H⁺/K⁺-ATPase (Proton Pump) K+->Pump Uptake Pump->H+ Secretion Linaprazan Linaprazan Linaprazan->Pump Reversible Inhibition

Figure 1: Mechanism of action of linaprazan on the H⁺/K⁺-ATPase proton pump.

Pharmacokinetics

This compound is rapidly absorbed and quickly converted to its active metabolite, linaprazan. This prodrug strategy results in a lower peak plasma concentration (Cmax) and a longer plasma residence time for linaprazan compared to the administration of linaprazan itself, which is relatively short-acting in humans.

Preclinical Pharmacokinetics (in Rats)

Studies in Sprague-Dawley rats have been instrumental in characterizing the pharmacokinetic profile of this compound. Following oral administration, the prodrug is rapidly hydrolyzed, leading to significantly higher plasma concentrations of linaprazan compared to this compound.

ParameterThis compound (Prodrug)Linaprazan (from Prodrug)
t1/2 (single oral dose, male rats) 2.0 - 2.7 hExtended
t1/2 (single oral dose, female rats) 2.1 - 4.1 hExtended
Plasma Exposure (AUC0-24h) 5.1 to 9.8 times lower than linaprazanSignificantly higher than prodrug

Table 1: Summary of Preclinical Pharmacokinetic Parameters of this compound and Linaprazan in Rats.

Human Pharmacokinetics (Phase I Studies)

Multiple Phase I studies in healthy volunteers have been conducted to evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound. While specific quantitative data from these studies are not yet fully published, the protocols indicate comprehensive pharmacokinetic assessments.

A Phase I, open-label, randomized, parallel-group study (NCT05742984) was designed to evaluate the PK of single and repeated oral doses of 25 mg, 50 mg, and 75 mg of this compound administered once or twice daily for 14 days. Blood samples for PK analysis were collected at numerous time points up to 48 hours post-dose to determine key parameters such as AUC and Cmax.

Another Phase I study (NCT05469854) investigated single ascending oral doses of 200 mg, 300 mg, 400 mg, and 600 mg to evaluate the pharmacokinetic profile of both this compound and linaprazan.

Metabolism and Excretion

Preclinical studies in rats using [¹⁴C]-labeled this compound have shown that the compound is primarily metabolized via hydrolysis to linaprazan, followed by oxidation, dehydrogenation, and glucuronidation. The main metabolic enzyme involved in the initial hydrolysis is Carboxylesterase 2 (CES2). Excretion in rats is predominantly through feces. Human-specific metabolism and excretion data from clinical trials are not yet available.

Linaprazan_Glurate This compound (Oral Administration) Hydrolysis Hydrolysis (CES2) Linaprazan_Glurate->Hydrolysis Linaprazan_Active Linaprazan (Active Metabolite) Hydrolysis->Linaprazan_Active Further_Metabolism Oxidation, Dehydrogenation, Glucuronidation Linaprazan_Active->Further_Metabolism Excretion Excretion (Primarily Feces in Rats) Further_Metabolism->Excretion

Figure 2: Proposed metabolic pathway of this compound based on preclinical data.

Pharmacodynamics

The pharmacodynamic effect of this compound is characterized by a potent and sustained inhibition of gastric acid secretion. This is a direct consequence of the prolonged exposure to its active metabolite, linaprazan.

In Vitro H+/K+-ATPase Inhibition

In vitro assays using isolated rabbit gastric H+/K+-ATPase have demonstrated the potassium-dependent inhibitory activity of linaprazan and, to a lesser extent, this compound.

CompoundIC50 (nM)95% Confidence Interval (nM)
Vonoprazan (comparator)17.1510.81–26.87
Linaprazan40.2124.02–66.49
This compound436.20227.3–806.6

Table 2: In Vitro Inhibitory Potency against H+/K+-ATPase.

Human Pharmacodynamics (Phase I and II Studies)

Phase I studies in healthy volunteers have included 24-hour intragastric pH monitoring to assess the pharmacodynamic effects of this compound. The study protocol for NCT05742984 specifies the measurement of the percentage of time with gastric pH > 4 as a key pharmacodynamic endpoint. While full results are pending, preliminary data presented at scientific conferences have indicated that the two highest doses in a Phase I study achieved a pH > 4.0 within 90 minutes, with the percentage of time with pH > 4.0 on day 1 exceeding 90%, and the percentage of time with pH > 5.0 at full effect being over 80%.

The Phase II LEED (this compound Erosive Esophagitis Dose Ranging) study (NCT05055128) evaluated the efficacy of different doses of this compound (25, 50, 75, or 100 mg twice daily) compared to lansoprazole (B1674482) (30 mg once daily) for the healing of erosive esophagitis.

Treatment Group4-Week Healing Rate (ITT Analysis)4-Week Healing Rate (PP Analysis)
This compound (all doses)71.1%80.9%
Lansoprazole (30 mg once daily)60.6%59.1%

Table 3: 4-Week Healing Rates in Patients with Erosive Esophagitis (LEED Study).

In patients with more severe disease (Los Angeles grades C and D), the highest four-week healing rate in a this compound dosing group was 89%, compared to 38% in the lansoprazole group.

Experimental Protocols

In Vitro H+/K+-ATPase Inhibition Assay

The inhibitory activity of this compound and linaprazan on the H+/K+-ATPase is typically assessed using isolated gastric vesicles.

cluster_prep Vesicle Preparation cluster_assay Inhibition Assay Hog_Stomachs Hog Stomachs Homogenization Homogenization Hog_Stomachs->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Vesicles H⁺/K⁺-ATPase -rich Vesicles Centrifugation->Vesicles Incubation Incubation with Test Compounds Vesicles->Incubation Assay_Buffer Assay Buffer (MgCl₂, KCl, ATP) Assay_Buffer->Incubation Phosphate_Measurement Measure Inorganic Phosphate (Pi) Incubation->Phosphate_Measurement IC50_Calculation Calculate IC₅₀ Phosphate_Measurement->IC50_Calculation

Figure 3: Workflow for the in vitro H⁺/K⁺-ATPase inhibition assay.
Human Pharmacokinetic and Pharmacodynamic Study (Based on NCT05742984 Protocol)

Study Design: Open-label, randomized, parallel-group, single-center study in healthy male and female subjects.

Intervention: Single and repeated oral doses of this compound (25 mg, 50 mg, and 75 mg) administered once or twice daily for 14 days.

Pharmacokinetic Assessment:

  • Blood Sampling: Venous blood samples are collected at pre-defined time points before and after drug administration (e.g., pre-dose, and at multiple intervals up to 48 hours post-dose).

  • Bioanalysis: Plasma concentrations of this compound and linaprazan are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacodynamic Assessment:

  • Intragastric pH Monitoring: Continuous 24-hour intragastric pH monitoring is performed at baseline, on day 1, and on day 14 of treatment.

Screening Screening of Healthy Volunteers Randomization Randomization to Dose Groups Screening->Randomization Dosing Single & Repeated Dosing (14 days) Randomization->Dosing PK_Sampling Serial Blood Sampling Dosing->PK_Sampling PD_Monitoring 24-hour Intragastric pH Monitoring Dosing->PD_Monitoring Bioanalysis LC-MS/MS Analysis of Plasma Samples PK_Sampling->Bioanalysis Data_Analysis PK and PD Data Analysis PD_Monitoring->Data_Analysis Bioanalysis->Data_Analysis

Figure 4: Experimental workflow for a Phase I pharmacokinetic and pharmacodynamic study.

Conclusion

This compound is a promising next-generation potassium-competitive acid blocker that demonstrates a favorable pharmacokinetic and pharmacodynamic profile. The prodrug design successfully modifies the pharmacokinetic properties of the active moiety, linaprazan, to achieve a more sustained and potent inhibition of gastric acid secretion. Early clinical data indicate high efficacy in healing erosive esophagitis, particularly in more severe cases. Further results from ongoing and future clinical trials will be crucial in fully elucidating its clinical utility and solidifying its position in the management of acid-related disorders.

References

Linaprazan Glurate: A Technical Guide to a Novel Prodrug for Enhanced Gastric Acid Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of linaprazan (B1665929) glurate, a novel prodrug of the potassium-competitive acid blocker (P-CAB) linaprazan. Developed to overcome the pharmacokinetic limitations of its parent compound, linaprazan glurate offers a promising new therapeutic strategy for the management of acid-related disorders. This document details the mechanism of action, summarizes key preclinical and clinical data, and outlines the experimental protocols used in its evaluation.

Introduction

The management of acid-related disorders, such as gastroesophageal reflux disease (GERD), has been dominated by proton pump inhibitors (PPIs). However, the quest for more rapid, potent, and sustained acid suppression has led to the development of potassium-competitive acid blockers (P-CABs). Linaprazan is a potent P-CAB that reversibly inhibits the gastric H+/K+-ATPase (proton pump).[1][2] Despite its efficacy, linaprazan exhibited a relatively short half-life in humans, limiting its duration of action.[2][3] To address this, this compound (formerly known as X842) was developed as a prodrug to provide prolonged exposure to the active linaprazan molecule.[4]

Mechanism of Action

This compound is an ester prodrug of linaprazan. Following oral administration, it is absorbed and rapidly converted to the active metabolite, linaprazan, through enzymatic cleavage. Linaprazan then accumulates in the acidic environment of the parietal cell canaliculi. In its protonated form, linaprazan competitively and reversibly binds to the potassium-binding site of the H+/K+-ATPase. This action prevents the exchange of H+ and K+ ions, the final step in gastric acid secretion, leading to a rapid and effective reduction in intragastric acidity.

Signaling Pathway of Gastric Acid Secretion and P-CAB Inhibition

The secretion of gastric acid by parietal cells is a complex process regulated by multiple signaling pathways, including those initiated by histamine, gastrin, and acetylcholine. These pathways converge on the activation and translocation of the H+/K+-ATPase to the apical membrane of the parietal cell. P-CABs, like linaprazan, directly inhibit this final step.

G cluster_0 Stimulatory Signals cluster_1 Parietal Cell Histamine Histamine H2_Receptor H2 Receptor Histamine->H2_Receptor Gastrin Gastrin CCK2_Receptor CCK2 Receptor Gastrin->CCK2_Receptor Acetylcholine Acetylcholine M3_Receptor M3 Receptor Acetylcholine->M3_Receptor cAMP_Pathway cAMP Pathway H2_Receptor->cAMP_Pathway Ca2_Pathway Ca2+ Pathway CCK2_Receptor->Ca2_Pathway M3_Receptor->Ca2_Pathway Proton_Pump_Activation Proton Pump (H+/K+-ATPase) Activation & Translocation cAMP_Pathway->Proton_Pump_Activation Ca2_Pathway->Proton_Pump_Activation Acid_Secretion H+ Secretion (Gastric Acid) Proton_Pump_Activation->Acid_Secretion Linaprazan Linaprazan Linaprazan->Proton_Pump_Activation Inhibition

Diagram 1: Gastric Acid Secretion Signaling Pathway and Linaprazan Inhibition.

Quantitative Data

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound and its active metabolite, linaprazan.

In Vitro H+/K+-ATPase Inhibition
CompoundIC50 (nM)95% Confidence Interval (nM)
This compound (X842) 436.20227.3 - 806.6
Linaprazan 40.2124.02 - 66.49
Vonoprazan (comparator) 17.1510.81 - 26.87
Data from in vitro studies on H+/K+-ATPase activity.
Preclinical Pharmacokinetics in Rats (Oral Administration)
ParameterThis compound (Prodrug)Linaprazan (Active Metabolite)
Cmax Low and rapidly achievedHigher and sustained
t½ (rats) ~2-4 hoursExtended compared to direct administration of linaprazan
Summary of pharmacokinetic findings in Sprague-Dawley rats.
Human Pharmacokinetics (Phase I, Healthy Volunteers)
ParameterThis compound (Prodrug)Linaprazan (Active Metabolite)
Cmax LowDose-dependent increase
Tmax Rapid~2-4 hours
AUC LowDose-dependent increase
ShortApproximately 10 hours
Data compiled from Phase I clinical trial information (NCT03105375, NCT05742984).

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections provide overviews of the key experimental protocols used in the evaluation of this compound.

In Vitro H+/K+-ATPase Inhibition Assay

This assay determines the inhibitory potency of a compound on the proton pump.

G cluster_0 Enzyme Preparation cluster_1 Inhibition Assay cluster_2 Data Analysis A Isolation of gastric microsomes (source of H+/K+-ATPase) B Quantification of protein concentration A->B D Incubate enzyme with test compounds B->D C Prepare serial dilutions of test compounds (this compound, Linaprazan) C->D E Initiate reaction with ATP and K+ D->E F Stop reaction and measure inorganic phosphate (B84403) (Pi) release E->F G Calculate % inhibition vs. control F->G H Determine IC50 values G->H

Diagram 2: Experimental Workflow for In Vitro H+/K+-ATPase Inhibition Assay.

Methodology:

  • Enzyme Preparation: H+/K+-ATPase-rich microsomes are isolated from porcine or rabbit gastric mucosa by differential centrifugation. The protein concentration of the microsomal preparation is determined using a standard method like the Bradford assay.

  • Assay Procedure: The assay is typically performed in a 96-well plate format. The reaction mixture contains a buffer (e.g., Tris-HCl), MgCl2, KCl, and the prepared enzyme.

  • Inhibition Measurement: Test compounds (this compound, linaprazan) are serially diluted and pre-incubated with the enzyme. The enzymatic reaction is initiated by the addition of ATP.

  • Quantification: After a defined incubation period at 37°C, the reaction is stopped, and the amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured colorimetrically.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is determined by fitting the data to a dose-response curve.

In Vivo Gastric Acid Secretion in Pylorus-Ligated Rats

This model is used to assess the in vivo efficacy of anti-secretory agents.

G cluster_0 Animal Preparation cluster_1 Drug Administration & Sample Collection cluster_2 Analysis A Fast Sprague-Dawley rats overnight B Anesthetize rats A->B C Surgically ligate the pylorus B->C D Administer this compound or vehicle orally C->D E Allow gastric juice to accumulate (e.g., 4 hours) D->E F Sacrifice animals and collect gastric contents E->F G Measure volume of gastric juice F->G H Determine pH and total acidity by titration F->H I Calculate % inhibition of acid secretion H->I

Diagram 3: Experimental Workflow for Pylorus-Ligated Rat Model.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are typically used. The animals are fasted overnight with free access to water.

  • Surgical Procedure: Under anesthesia, a midline abdominal incision is made, and the pylorus is ligated to prevent gastric emptying.

  • Drug Administration: this compound or the vehicle is administered orally immediately after pylorus ligation.

  • Sample Collection: After a set period (e.g., 4 hours), the animals are euthanized, and the stomach is removed. The gastric contents are collected and centrifuged.

  • Analysis: The volume of the gastric juice is measured. The pH is determined using a pH meter, and the total acidity is quantified by titration with a standard base (e.g., 0.01 N NaOH).

  • Efficacy Calculation: The percentage inhibition of gastric acid secretion is calculated by comparing the acid output in the drug-treated group to the vehicle-treated control group.

Pharmacokinetic Studies in Rats

These studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) properties of a new chemical entity.

Methodology:

  • Animal Model: Male and female Sprague-Dawley rats are used.

  • Drug Administration: A single oral dose of this compound is administered.

  • Blood Sampling: Blood samples are collected from a cannulated vein (e.g., jugular vein) at multiple time points post-dosing.

  • Plasma Analysis: Plasma is separated from the blood samples by centrifugation. The concentrations of this compound and its active metabolite, linaprazan, in the plasma are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve, representing total drug exposure.

    • t½: Elimination half-life.

Conclusion

This compound is a rationally designed prodrug of the P-CAB linaprazan, developed to improve upon the pharmacokinetic limitations of the parent compound. By extending the half-life of the active metabolite, it provides potent and sustained inhibition of gastric acid secretion. Preclinical data confirmed its mechanism of action and favorable pharmacokinetic profile. Early-phase clinical trials have demonstrated its potential for high efficacy in treating erosive esophagitis, particularly in more severe cases. This compound represents a promising next-generation therapy for the management of severe acid-related disorders. Further results from ongoing and planned Phase III studies will be critical in establishing its full clinical utility.

References

An In-depth Technical Guide on the Reversible Binding of Linaprazan to the Proton Pump

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linaprazan (B1665929) is a prominent member of the potassium-competitive acid blocker (P-CAB) class of drugs, representing a significant advancement in the management of acid-related gastrointestinal disorders.[1][2] Unlike traditional proton pump inhibitors (PPIs) that bind irreversibly to the gastric H+,K+-ATPase, linaprazan offers a distinct mechanism characterized by rapid, reversible, and competitive inhibition.[3][4] This technical guide provides a comprehensive overview of the reversible binding of linaprazan to the proton pump, detailing its mechanism of action, quantitative binding data, and the experimental protocols used to characterize this interaction.

The gastric H+,K+-ATPase, or proton pump, is the final common pathway for gastric acid secretion, making it a prime therapeutic target.[3] Linaprazan, as a weak base, accumulates in the acidic secretory canaliculi of parietal cells. In this acidic environment, it becomes protonated and binds ionically and reversibly to the H+,K+-ATPase at or near the potassium (K+) binding site. This competitive inhibition of potassium ion binding effectively blocks the final step in acid secretion, leading to a swift and sustained increase in intragastric pH.

Quantitative Data on Linaprazan's Proton Pump Binding

The inhibitory potency of linaprazan has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following table summarizes the available quantitative data for the inhibition of H+,K+-ATPase by linaprazan. It is important to note that direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

CompoundParameterValueAssay ConditionsSpeciesSource(s)
Linaprazan IC5040.21 nM (95% CI: 24.02–66.49 nM)K+-stimulated H+/K+-ATPase activity assayPorcine
Linaprazan IC501.0 ± 0.2 µMH+/K+-ATPase Activity Assay-
Linaprazan IC500.28 µMAcid formation in histamine-stimulated rabbit gastric glandsRabbit
Linaprazan IC500.26 µMAcid formation in dibutyryl cAMP-stimulated rabbit gastric glandsRabbit

Note: While IC50 values provide a measure of inhibitory potency, specific kinetic constants such as the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd) for linaprazan are not widely available in the public domain. Such data would provide a more detailed understanding of the binding kinetics.

Molecular Interactions and Binding Site

Based on homology models and structural studies of other P-CABs, linaprazan is predicted to bind within a luminal cavity of the H+,K+-ATPase formed by transmembrane helices. This binding site is in close proximity to the K+ binding site, which is consistent with its competitive mechanism of inhibition. Site-directed mutagenesis studies on the H+,K+-ATPase have identified several key amino acid residues within the transmembrane domain that are crucial for the binding of both K+ and other P-CABs, and it is likely that these residues are also involved in the interaction with linaprazan. However, specific studies detailing the precise molecular interactions and the amino acid residues directly involved in linaprazan binding are not extensively reported.

Experimental Protocols

The following is a detailed methodology for a key experiment used to determine the inhibitory potency of linaprazan on the gastric H+,K+-ATPase.

In Vitro H+,K+-ATPase Inhibition Assay

Objective: To measure the concentration-dependent inhibition of H+,K+-ATPase activity by linaprazan and determine its IC50 value.

Materials:

  • Enzyme Source: Vesicles containing purified H+,K+-ATPase, typically isolated from porcine or rabbit gastric mucosa.

  • Test Compound: Linaprazan, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: Tris-HCl buffer at a physiological pH (e.g., pH 7.4), containing MgCl₂ and KCl.

  • Substrate: Adenosine triphosphate (ATP).

  • Detection Reagents: Reagents for quantifying inorganic phosphate (B84403) (Pi) released from ATP hydrolysis, such as a Malachite Green-based colorimetric reagent.

  • 96-well microplate

  • Microplate reader

Methodology:

  • Preparation of Reaction Mixture: A reaction mixture is prepared in the wells of a 96-well microplate. Each well contains the assay buffer, a fixed concentration of the H+,K+-ATPase enzyme preparation, and varying concentrations of linaprazan. Control wells containing the enzyme and buffer without the inhibitor are also included.

  • Pre-incubation: The plate is pre-incubated at 37°C for a defined period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP to all wells.

  • Incubation: The plate is incubated at 37°C for a specific duration (e.g., 30 minutes) to allow for ATP hydrolysis.

  • Reaction Termination and Detection: The reaction is stopped by the addition of a detection reagent, such as a Malachite Green solution. This reagent also reacts with the inorganic phosphate produced during the reaction, leading to a color change that can be quantified.

  • Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength for the detection reagent used. The amount of phosphate released is directly proportional to the enzyme's activity.

  • Data Analysis:

    • The background absorbance from wells without the enzyme is subtracted from all other readings.

    • The percentage of inhibition for each linaprazan concentration is calculated relative to the control wells (enzyme activity in the absence of inhibitor).

    • A dose-response curve is generated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

    • The IC50 value, which is the concentration of linaprazan that causes 50% inhibition of the H+,K+-ATPase activity, is determined from the dose-response curve.

Mandatory Visualizations

Signaling Pathway of Linaprazan's Action

Linaprazan_Mechanism cluster_parietal_cell Parietal Cell cluster_lumen Gastric Lumen (Acidic) ProtonPump H+,K+-ATPase (Proton Pump) K_out K+ ProtonPump->K_out Out H_out H+ ProtonPump->H_out Out H_in H+ H_in->ProtonPump In K_in K+ K_in->ProtonPump In K_in->ProtonPump Competitive Inhibition Linaprazan_in Linaprazan Linaprazan_in->ProtonPump Reversible Binding Inhibition_Assay_Workflow start Start prep_reagents Prepare Reagents: - H+,K+-ATPase vesicles - Linaprazan dilutions - Assay Buffer, ATP start->prep_reagents plate_setup Plate Setup (96-well): Add buffer, enzyme, and varying concentrations of linaprazan prep_reagents->plate_setup pre_incubation Pre-incubate at 37°C plate_setup->pre_incubation initiate_reaction Initiate Reaction: Add ATP pre_incubation->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation terminate_reaction Terminate Reaction & Detect: Add Malachite Green reagent incubation->terminate_reaction read_plate Measure Absorbance (Microplate Reader) terminate_reaction->read_plate analyze_data Data Analysis: Calculate % inhibition read_plate->analyze_data plot_curve Generate Dose-Response Curve analyze_data->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50 end End determine_ic50->end

References

A New Frontier in Acid Suppression: A Technical Comparison of Linaprazan Glurate and Traditional Proton Pump Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of acid-related gastrointestinal disorders, the evolution of therapeutic agents has been marked by significant milestones. For decades, traditional proton pump inhibitors (PPIs) have been the cornerstone of treatment. However, the emergence of potassium-competitive acid blockers (P-CABs), such as linaprazan (B1665929) glurate, represents a paradigm shift in the management of conditions like erosive esophagitis (EE). This technical guide provides an in-depth comparison of linaprazan glurate and traditional PPIs, focusing on their mechanisms of action, pharmacokinetic and pharmacodynamic profiles, clinical efficacy, and the experimental protocols used for their evaluation.

Differentiated Mechanisms of Action

Traditional PPIs, including omeprazole (B731) and lansoprazole (B1674482), are prodrugs that require activation in the acidic environment of the gastric parietal cells.[1][2] Once activated, they form a covalent, irreversible bond with the H+/K+-ATPase (the proton pump), inhibiting its function.[1][3][4] This mechanism necessitates that the pumps are actively secreting acid for the drug to be effective, leading to a slower onset of maximal effect, often requiring 3-5 days of administration.

In contrast, this compound, a prodrug of the P-CAB linaprazan, operates through a distinct and more direct mechanism. The active metabolite, linaprazan, competitively and reversibly binds to the potassium-binding site of the H+/K+-ATPase. This ionic binding does not require an acidic environment for activation, allowing it to inhibit both active and inactive proton pumps. This fundamental difference results in a more rapid onset of action, with significant acid suppression observed within hours of the first dose.

Mechanism_of_Action cluster_0 Traditional PPIs cluster_1 This compound (P-CAB) PPI_Pro PPI (Prodrug) in Bloodstream Parietal_Cell_PPI Parietal Cell PPI_Pro->Parietal_Cell_PPI Enters Acid_Canaliculus Acidic Canaliculus Parietal_Cell_PPI->Acid_Canaliculus Accumulates in PPI_Active Active Sulfenamide Acid_Canaliculus->PPI_Active Acid Activation Pump_Active Active H+/K+-ATPase PPI_Active->Pump_Active Binds to Inhibition_PPI Irreversible Covalent Inhibition Pump_Active->Inhibition_PPI Pump_Inactive_PPI Inactive H+/K+-ATPase LG_Pro This compound (Prodrug in Blood) Linaprazan Linaprazan (Active) LG_Pro->Linaprazan Metabolic Conversion Parietal_Cell_LG Parietal Cell Linaprazan->Parietal_Cell_LG Enters Pump_Both Active & Inactive H+/K+-ATPase Parietal_Cell_LG->Pump_Both Directly Binds to (K+ Site) Inhibition_LG Reversible Ionic Inhibition Pump_Both->Inhibition_LG

Caption: Comparative signaling pathways of PPIs and this compound.

Pharmacokinetic and Pharmacodynamic Superiority

The structural and mechanistic differences between these two classes of drugs lead to distinct pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This compound was specifically developed as a prodrug to improve upon the pharmacokinetic properties of its parent compound, linaprazan, by providing a longer plasma residence time and a lower maximum concentration (Cmax), which may reduce the load on the liver.

ParameterTraditional PPIs (e.g., Lansoprazole, Esomeprazole)This compound (P-CAB)
Activation Requires acidic environmentIndependent of acid
Binding Irreversible, covalentReversible, ionic (competitive with K+)
Onset of Action Slow (maximum effect in 3-5 days)Rapid (within hours)
Plasma Half-life Short (~1.5 - 2 hours)Longer (~10 hours for linaprazan)
Duration of Effect Less than 18 hours, nocturnal acid breakthrough is commonProvides 24-hour acid control
Dosing Typically 30-60 minutes before a mealCan be taken with or without food
Metabolism Susceptible to CYP2C19 polymorphismsLess susceptible to CYP2C19 polymorphisms

Table 1: Comparative Pharmacokinetic and Pharmacodynamic Properties.

PK_PD_Flow cluster_ppi PPI Pathway cluster_pcab This compound (P-CAB) Pathway ppi_dose Dose (before meal) ppi_absorb Absorption ppi_dose->ppi_absorb ppi_cyp CYP2C19 Metabolism ppi_absorb->ppi_cyp ppi_acid Acid Activation (Required) ppi_cyp->ppi_acid ppi_bind Irreversible Binding ppi_acid->ppi_bind ppi_effect Slow Onset, Shorter Duration ppi_bind->ppi_effect pcab_dose Dose (anytime) pcab_absorb Absorption & Prodrug Conversion pcab_dose->pcab_absorb pcab_cyp Metabolism pcab_absorb->pcab_cyp pcab_no_acid No Acid Activation (Direct Action) pcab_cyp->pcab_no_acid pcab_bind Reversible Binding pcab_no_acid->pcab_bind pcab_effect Rapid Onset, Sustained 24h Duration pcab_bind->pcab_effect

Caption: PK/PD workflow comparison between PPIs and this compound.

Clinical Efficacy in Erosive Esophagitis

Head-to-head clinical trials have been crucial in delineating the therapeutic advantages of this compound. The Phase II LEED study, for instance, provided a direct comparison against the traditional PPI, lansoprazole.

Summary of Clinical Efficacy Data (LEED Phase II Study)

EndpointThis compound (All Doses)Lansoprazole (30 mg QD)
4-Week Healing Rate (All Grades, ITT) 71.1%60.6%
4-Week Healing Rate (All Grades, PP) 80.9%59.1%

Table 2: 4-Week Healing Rates of Erosive Esophagitis (All Grades).

The superiority of this compound was particularly evident in patients with more severe disease (Los Angeles [LA] Classification Grades C and D).

Treatment Group (ITT Analysis)LA Grade A/B Healing RateLA Grade C/D Healing Rate
This compound 25 mg BID 73.7%58.3%
This compound 50 mg BID 75.7%72.7%
This compound 75 mg BID 78.0%85.0%
Lansoprazole 30 mg QD (Not specified)33.3%

Table 3: 4-Week Healing Rates by Esophagitis Severity (ITT Analysis).

These results show that the best-performing this compound dosing groups outperformed lansoprazole by more than 50% in patients with severe LA grade C/D esophagitis. Furthermore, descriptive data indicated that patients treated with this compound reported more heartburn-free days compared to those on lansoprazole, starting from the second week of treatment.

Experimental Protocols

The evaluation of these acid-suppressing agents relies on rigorous and standardized experimental protocols, both in preclinical and clinical settings.

Protocol 1: In Vitro H+/K+-ATPase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound on proton pump activity.

  • Methodology:

    • Enzyme Preparation: Gastric microsomal vesicles rich in H+/K+-ATPase are isolated from homogenized hog stomach fundic mucosa using differential centrifugation.

    • Assay: The vesicle preparation is added to a pre-warmed (37°C) buffer containing MgCl₂, KCl, and ATP to initiate the reaction.

    • Inhibition Measurement: The test compounds (e.g., linaprazan, vonoprazan) are added at various concentrations. The enzyme's activity is measured, often by quantifying ATP hydrolysis.

    • Data Analysis: The IC₅₀ value, representing the concentration at which 50% of enzyme activity is inhibited, is calculated. For P-CABs, this is performed in a potassium-dependent manner.

  • Key Finding: In such assays, the active metabolite linaprazan shows potent inhibition, while the prodrug this compound is a weak inhibitor, confirming its mechanism relies on conversion to the active form.

Protocol 2: Clinical Trial Protocol for Erosive Esophagitis (Phase II/III Generalized Workflow)

  • Objective: To evaluate the efficacy and safety of a new drug (e.g., this compound) compared to a standard-of-care PPI for healing erosive esophagitis.

  • Methodology:

    • Patient Screening: Patients with symptoms of gastroesophageal reflux disease (GERD) undergo a screening endoscopy to confirm the presence and grade (using LA Classification) of erosive esophagitis. Inclusion/exclusion criteria are strictly applied.

    • Randomization: Eligible patients are randomized in a double-blind manner to receive either the investigational drug (e.g., this compound at various doses) or the active comparator (e.g., lansoprazole 30 mg).

    • Treatment Period: Patients adhere to the prescribed treatment regimen for a predefined period (e.g., 4 to 8 weeks).

    • Symptom Monitoring: Patients record symptoms, such as heartburn severity and frequency, in a daily electronic diary.

    • Follow-up Endoscopy: At the end of the treatment period, a final endoscopy is performed to assess the healing of the esophageal erosions.

    • Primary Endpoint Analysis: The primary outcome is typically the percentage of patients with healed erosive esophagitis at the end of the study, analyzed on both an Intention-to-Treat (ITT) and Per-Protocol (PP) basis.

    • Safety Assessment: Adverse events are monitored and recorded throughout the trial.

Clinical_Trial_Workflow start Patient Screening (Symptoms & History) endo_screen Screening Endoscopy (Confirm & Grade EE) start->endo_screen randomize Randomization (Double-Blind) endo_screen->randomize treat_lg Treatment Arm 1: This compound randomize->treat_lg Group A treat_ppi Treatment Arm 2: Lansoprazole randomize->treat_ppi Group B diary Daily Symptom Diary (e.g., Heartburn) treat_lg->diary endo_final End-of-Treatment Endoscopy (4-8 weeks) treat_lg->endo_final treat_ppi->diary treat_ppi->endo_final diary->endo_final analysis Data Analysis (Healing Rates, Safety) endo_final->analysis

Caption: Generalized workflow for an erosive esophagitis clinical trial.

Conclusion

This compound represents a significant advancement in the pharmacological management of acid-related disorders. Its novel mechanism as a P-CAB confers a more rapid, potent, and sustained control of gastric acid compared to traditional PPIs. Clinical data has demonstrated its superior efficacy in healing erosive esophagitis, especially in more severe cases, without compromising safety. As research continues, this compound is poised to become a critical therapeutic option for patients who are refractory to or sub-optimally managed with traditional PPIs, addressing a clear unmet medical need.

References

The Genesis and Trajectory of Linaprazan Glurate: A Technical Guide to a Novel Potassium-Competitive Acid Blocker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linaprazan (B1665929) glurate, a novel potassium-competitive acid blocker (P-CAB), represents a significant advancement in the management of acid-related disorders. This technical guide provides an in-depth exploration of the discovery, development, and mechanism of action of linaprazan glurate. It traces its origins from the parent compound, linaprazan, and elucidates the strategic rationale behind its development as a prodrug. This document synthesizes preclinical and clinical data, detailing the pharmacological profile and therapeutic potential of this next-generation acid suppressant. All quantitative data are presented in structured tables for comparative analysis, and key experimental methodologies are described. Visual diagrams generated using Graphviz are provided to illustrate critical pathways and workflows, offering a comprehensive resource for the scientific community.

Introduction: The Evolution from Proton Pump Inhibitors to Potassium-Competitive Acid Blockers

The landscape of acid suppression therapy has been dominated for decades by proton pump inhibitors (PPIs), which irreversibly inactivate the gastric H+/K+-ATPase (proton pump). While effective, PPIs have limitations, including a delayed onset of action and variable efficacy. This created an unmet need for more rapid and sustained acid control, leading to the development of potassium-competitive acid blockers (P-CABs). P-CABs offer a distinct mechanism of action, reversibly binding to the proton pump and providing faster and more consistent acid suppression.

Linaprazan emerged as a promising P-CAB from AstraZeneca's research pipeline. However, its development was halted due to a short duration of action in humans, which necessitated high doses that raised safety concerns. Recognizing the potential of linaprazan's core pharmacology, Cinclus Pharma undertook the development of this compound, a prodrug designed to optimize the pharmacokinetic profile of the active linaprazan molecule.[1][2][3]

The Prodrug Strategy: From Linaprazan to this compound

The development of this compound was a strategic approach to overcome the pharmacokinetic limitations of linaprazan.[4] By chemically modifying linaprazan into a glutaric acid ester prodrug, the goal was to achieve a longer plasma half-life and more sustained exposure to the active metabolite, linaprazan.[4] This modification was intended to provide superior 24-hour gastric acid control at a lower and safer dose, thereby improving upon the therapeutic window of the parent compound.

G cluster_0 Linaprazan Development cluster_1 This compound Development AstraZeneca_Discovery Linaprazan (AZD-0865) Discovered by AstraZeneca PK_Limitation Pharmacokinetic Limitation: Short half-life in humans AstraZeneca_Discovery->PK_Limitation Identified in Clinical Trials Development_Halt Development Halted PK_Limitation->Development_Halt Cinclus_Pharma Rights Acquired by Cinclus Pharma Founders Development_Halt->Cinclus_Pharma Prodrug_Strategy Prodrug Strategy: Esterification with Glutaric Acid Cinclus_Pharma->Prodrug_Strategy Implemented Linaprazan_Glurate This compound (X842) - Improved PK profile - Longer half-life Prodrug_Strategy->Linaprazan_Glurate Resulted in

Figure 1: Developmental history of this compound.

Mechanism of Action: Reversible Inhibition of the Gastric H+/K+-ATPase

This compound is a prodrug that is rapidly converted in the body to its active metabolite, linaprazan. Linaprazan functions as a P-CAB by competitively and reversibly inhibiting the gastric H+/K+-ATPase, the final step in the gastric acid secretion pathway in parietal cells. Unlike PPIs, which form covalent bonds with the proton pump, linaprazan binds ionically to the potassium-binding site of the enzyme. This reversible binding allows for a rapid onset of action and a more predictable dose-dependent control of gastric acid secretion.

G Parietal_Cell Gastric Parietal Cell H_K_ATPase H+/K+-ATPase (Proton Pump) Parietal_Cell->H_K_ATPase Gastric_Lumen Gastric Lumen (Stomach Interior) H_K_ATPase->Gastric_Lumen Secretes H+ H_ion H+ (Proton) H_K_ATPase->H_ion Blocks H+ secretion Gastric_Lumen->H_K_ATPase K+ enters pump Linaprazan Linaprazan (Active Metabolite) Linaprazan->H_K_ATPase Competitively Binds to K+ site K_ion K+ (Potassium Ion) K_ion->H_K_ATPase Binds to pump

Figure 2: Mechanism of action of linaprazan.

Preclinical Development

In Vitro Pharmacology

The inhibitory activity of linaprazan and this compound on the H+/K+-ATPase has been evaluated in vitro. These studies have consistently demonstrated the potent and potassium-competitive nature of linaprazan's inhibitory action.

Table 1: In Vitro Inhibitory Potency against H+/K+-ATPase

CompoundIC50 (nM)95% Confidence Interval (nM)
Vonoprazan17.1510.81–26.87
Linaprazan40.2124.02–66.49
This compound (X842)436.20227.3–806.6
Data sourced from Lu et al., 2025.
Experimental Protocol: H+/K+-ATPase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on gastric H+/K+-ATPase activity.

  • Enzyme Preparation: Gastric microsomal vesicles enriched with H+/K+-ATPase are prepared from homogenized porcine or rabbit gastric mucosa through differential centrifugation.

  • Reaction Mixture: The assay is conducted in a buffer solution (e.g., Tris-HCl, pH 7.4) containing MgCl2, KCl, and ATP as the substrate.

  • Compound Incubation: The H+/K+-ATPase preparation is incubated with varying concentrations of the test compounds (linaprazan, this compound).

  • Measurement of ATPase Activity: The enzymatic activity is determined by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis, typically using a colorimetric method such as the Malachite Green assay.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor, and the IC50 value is determined by fitting the data to a dose-response curve.

G Start Start Prep_Enzyme Prepare H+/K+-ATPase Enriched Vesicles Start->Prep_Enzyme Prep_Reaction Prepare Reaction Mixture (Buffer, MgCl2, KCl, ATP) Prep_Enzyme->Prep_Reaction Add_Compound Add Varying Concentrations of Test Compound Prep_Reaction->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Measure_Activity Measure ATPase Activity (Phosphate Release) Incubate->Measure_Activity Analyze_Data Analyze Data and Calculate IC50 Measure_Activity->Analyze_Data End End Analyze_Data->End

Figure 3: Experimental workflow for H+/K+-ATPase inhibition assay.
Preclinical Pharmacokinetics

Pharmacokinetic studies in rats have demonstrated that orally administered this compound is rapidly absorbed and converted to linaprazan. The prodrug strategy successfully extended the half-life of the active metabolite compared to the administration of linaprazan itself.

Table 2: Pharmacokinetic Parameters of this compound and Linaprazan in Rats (Single Oral Dose)

ParameterThis compound (Male)Linaprazan (from prodrug, Male)This compound (Female)Linaprazan (from prodrug, Female)
Dose (mg/kg) 2.4 2.4 2.4 2.4
Cmax (ng/mL)14.6 ± 10.132.0 ± 9.742.6 ± 17.472.5 ± 5.6
AUC(0–24h) (hng/mL)18.3 ± 10.0134.5 ± 43.385.6 ± 45.6382.3 ± 44.9
t1/2 (h)2.6 ± NA2.6 ± 0.54.1 ± 1.22.7 ± 0.4
Dose (mg/kg) 9.6 9.6 9.6 9.6
Cmax (ng/mL)49.7 ± 35.4128.1 ± 17.5164.3 ± 123.9336.4 ± 69.4
AUC(0–24h) (hng/mL)11.6 ± 77.5575.8 ± 46.1309.8 ± 255.93,022.3 ± 785.6
t1/2 (h)2.01 ± 0.183.1 ± 0.32.1 ± 0.32.6 ± 0.1
*Statistically significant difference (P < 0.05) between this compound and linaprazan. Data presented as mean ± SD.
Experimental Protocol: Preclinical Pharmacokinetic Study in Rats
  • Objective: To determine the pharmacokinetic profile of this compound and its active metabolite, linaprazan, after oral administration in rats.

  • Animal Model: Male and female Sprague-Dawley rats.

  • Drug Administration: this compound is administered as a single oral gavage at various dose levels.

  • Blood Sampling: Blood samples are collected at predetermined time points post-dosing via the jugular vein.

  • Sample Analysis: Plasma concentrations of this compound and linaprazan are quantified using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Key pharmacokinetic parameters, including Cmax, AUC, and t1/2, are calculated from the plasma concentration-time data.

Toxicology

Comprehensive toxicology studies are essential to establish the safety profile of a new drug candidate. While detailed non-rodent toxicology data for this compound are not extensively published in the reviewed literature, repeat-dose toxicity studies in dogs have been conducted for other similar compounds, and such studies are a standard part of the preclinical safety evaluation. These studies typically assess for any adverse effects on major organs and physiological systems following prolonged administration.

Clinical Development

The clinical development of this compound has progressed through Phase I and II studies, with a Phase III program currently underway.

Phase I Clinical Studies

Multiple Phase I studies have been conducted in healthy subjects to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses of this compound. These studies have shown that this compound is safe and well-tolerated. A food effect study was also conducted, which showed no significant effect of food on the pharmacokinetics of linaprazan.

  • NCT05742984: A Phase I study to investigate the pharmacokinetics and pharmacodynamics of single and repeated oral doses of this compound in healthy subjects. The study evaluated doses of 25 mg, 50 mg, and 75 mg given once or twice daily for 14 days.

Table 3: Summary of a Phase I Food Effect Study (NCT04228991 - Representative Protocol)

TreatmentFormulationConditionKey Outcome Measures
A100 mg this compound (reference)FastingRelative bioavailability (AUC, Cmax)
B100 mg this compound (test)FastingRelative bioavailability (AUC, Cmax)
C100 mg this compound (test)Fed (high-fat meal)Food effect on PK (AUC, Cmax)
Based on the protocol for a food effect study.
Phase II Clinical Study (LEED Trial)

The LEED (this compound Erosive Esophagitis Dose Ranging) study was a Phase II, randomized, double-blind, active-controlled trial designed to evaluate the efficacy and safety of different doses of this compound for the healing of erosive esophagitis (eGERD).

  • Study Design: Patients with moderate to severe eGERD (Los Angeles grades C or D) and milder eGERD (grades A or B) with a history of incomplete response to PPIs were enrolled. Patients were randomized to receive one of four doses of this compound (25, 50, 75, or 100 mg twice daily) or lansoprazole (B1674482) (30 mg once daily) for four weeks.

  • Primary Endpoint: The primary endpoint was the rate of healed erosive esophagitis at four weeks, confirmed by endoscopy.

Table 4: 4-Week Healing Rates in the Phase II LEED Study

Patient PopulationThis compound (Best Performing Dose Group)Lansoprazole
All Patients (ITT)71.1%60.6%
All Patients (PP)80.9%59.1%
Moderate to Severe eGERD (LA Grade C/D)89%38%
Milder eGERD (LA Grade A/B with partial PPI response)91%81%
ITT: Intention-to-Treat; PP: Per-Protocol.
Phase III Clinical Program (HEEALING 1 Trial)

Cinclus Pharma has initiated the Phase III clinical program for this compound with the HEEALING 1 trial.

  • NCT07037875: A Phase III, randomized, double-blind, active comparator-controlled study to evaluate the efficacy and safety of this compound compared to lansoprazole in patients with erosive esophagitis.

  • Study Design: The trial will enroll approximately 500 patients with moderate to severe erosive GERD (LA grade C/D). Patients will be randomized to receive this compound (50 mg twice a day or 50 mg once a day) or lansoprazole (30 mg once a day) for up to 8 weeks.

  • Primary Endpoint: The primary endpoint is the superiority of this compound over lansoprazole in the healing of erosive esophagitis at 4 weeks.

G Phase_I Phase I - Safety, Tolerability, PK/PD - SAD/MAD in healthy volunteers - Food effect study Phase_II Phase II (LEED Trial) - Dose-ranging study - Efficacy in eGERD patients - Comparator: Lansoprazole Phase_I->Phase_II Successful Completion Phase_III Phase III (HEEALING 1) - Confirmatory efficacy and safety - Superiority vs. Lansoprazole - Moderate to severe eGERD Phase_II->Phase_III Positive Results Regulatory_Submission Regulatory Submission and Approval Phase_III->Regulatory_Submission Pivotal Data

Figure 4: Clinical development pathway of this compound.

Chemical Synthesis and Formulation

This compound is synthesized through the esterification of linaprazan with glutaric anhydride (B1165640). The process involves reacting linaprazan with glutaric anhydride in a suitable solvent, followed by crystallization and purification to yield the final product.

For clinical development, an oral tablet formulation of this compound has been developed. The formulation is designed for immediate release to ensure rapid absorption and conversion to the active metabolite, linaprazan.

Conclusion

The discovery and development of this compound exemplify a rational drug design approach aimed at optimizing the therapeutic potential of a promising parent compound. By employing a prodrug strategy, the pharmacokinetic limitations of linaprazan were successfully addressed, leading to a next-generation P-CAB with the potential for superior and sustained gastric acid control. Preclinical and clinical data to date support the continued development of this compound as a valuable treatment option for patients with acid-related disorders, particularly those with severe erosive esophagitis. The ongoing Phase III program will be crucial in further defining its efficacy and safety profile and establishing its role in clinical practice.

References

Methodological & Application

Application Note: In Vitro H+/K+-ATPase Inhibition Assay for Linaprazan Glurate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Linaprazan (B1665929) glurate (X842) is a prodrug of linaprazan, a potent and reversible potassium-competitive acid blocker (P-CAB).[1][2][3][4] P-CABs represent a distinct class of drugs for managing acid-related disorders. Unlike traditional proton pump inhibitors (PPIs), which irreversibly bind to the gastric H+/K+-ATPase (proton pump), P-CABs function through a different mechanism.[5] They competitively and reversibly inhibit the proton pump by blocking the potassium (K+) binding site, which is the final step in the gastric acid secretion pathway. A key advantage of this mechanism is that P-CABs do not require acid-mediated activation, allowing for a more rapid onset of action compared to PPIs.

The in vitro H+/K+-ATPase inhibition assay is a fundamental tool for characterizing the pharmacological properties of P-CABs like linaprazan glurate. This assay is crucial for determining the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50), and for understanding its direct interaction with the target enzyme. This document provides a detailed protocol for performing this assay, intended for researchers, scientists, and drug development professionals.

Mechanism of Action: P-CABs

The secretion of gastric acid is driven by the H+/K+-ATPase enzyme found in the parietal cells of the stomach lining. This enzyme actively pumps hydrogen ions (H+) into the gastric lumen in exchange for potassium ions (K+). This compound is metabolized to its active form, linaprazan, which then accumulates in the acidic environment of the parietal cell canaliculi. There, it binds ionically and reversibly to the K+ binding site on the luminal side of the H+/K+-ATPase, preventing the conformational changes necessary for proton translocation and thereby inhibiting acid secretion.

G cluster_1 Parietal Cell Cytoplasm H_ion H+ K_ion_cyto K+ Pump H+/K+-ATPase (Proton Pump) ATP ATP ATP->Pump ADP ADP + Pi Prodrug This compound (Prodrug) ActiveDrug Linaprazan (Active) Prodrug->ActiveDrug Metabolism K_site K+ Binding Site ActiveDrug->K_site Pump->H_ion H+ Out Pump->ADP K_site->Pump K_ion_lumen K+ K_ion_lumen->K_site

Caption: this compound action on the gastric H+/K+-ATPase.

Quantitative Data Summary

The inhibitory potency of this compound and its active metabolite, linaprazan, has been quantified and compared to other P-CABs. The data clearly shows that this compound (X842) itself is a weak inhibitor, consistent with its role as a prodrug, while the active metabolite, linaprazan, is significantly more potent.

CompoundIC50 (nM)95% Confidence Interval (nM)Notes
This compound (X842) 436.20227.3–806.6Prodrug with weak in vitro activity.
Linaprazan (Active Metabolite) 40.2124.02–66.49Active form with potent inhibitory activity.
Vonoprazan (Comparator) 17.1510.81–26.87A potent P-CAB used as a positive control.

Data sourced from in vitro assays using H+/K+-ATPase from rabbit gastric glands in the presence of K+.

Experimental Protocols

This section details the methodology for preparing the enzyme source and conducting the inhibition assay.

Part 1: Preparation of H+/K+-ATPase Enriched Microsomes

This protocol describes the isolation of microsomal vesicles enriched with H+/K+-ATPase from a mammalian stomach, which serves as the enzyme source.

Materials:

  • Fresh rabbit or sheep stomach

  • Homogenization Buffer: 250 mM Sucrose, 2 mM HEPES, 1 mM EDTA, pH 7.4

  • Resuspension Buffer: 250 mM Sucrose, 5 mM Tris-HCl, pH 7.4

  • Dounce or Teflon-glass homogenizer

  • Refrigerated centrifuge and ultracentrifuge

  • Bradford assay reagents

Procedure:

  • Tissue Preparation: Immediately after excision, wash the stomach with ice-cold saline. Scrape the gastric mucosa from the underlying muscle layer.

  • Homogenization: Place the mucosal scrapings in 5-10 volumes of ice-cold Homogenization Buffer and homogenize thoroughly.

  • Low-Speed Centrifugation: Centrifuge the homogenate at 20,000 x g for 30 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.

  • High-Speed Centrifugation: Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.

  • Washing and Resuspension: Discard the supernatant. Resuspend the microsomal pellet in Resuspension Buffer and repeat the high-speed centrifugation step to wash the microsomes.

  • Final Preparation: Resuspend the final pellet in a minimal volume of Resuspension Buffer.

  • Protein Quantification: Determine the total protein concentration of the microsomal preparation using the Bradford assay.

  • Storage: Aliquot the enzyme preparation and store at -80°C until use.

Part 2: In Vitro H+/K+-ATPase Inhibition Assay

This assay measures enzyme activity by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP using a colorimetric method.

Materials:

  • H+/K+-ATPase enriched microsomes (from Part 1)

  • This compound stock solution (in DMSO) and serial dilutions

  • Positive control (e.g., Vonoprazan or Linaprazan)

  • Assay Buffer: 20-40 mM Tris-HCl, pH 7.4

  • Reagents: 2 mM ATP, 2 mM MgCl₂, 10 mM KCl

  • Reaction Stop Solution: 10% Trichloroacetic Acid (TCA) or Malachite Green Reagent

  • Phosphate standard solution

  • 96-well microplate and microplate reader

Procedure:

  • Preparation: Prepare serial dilutions of this compound and control inhibitors in the assay buffer.

  • Pre-incubation: In a 96-well plate, add the H+/K+-ATPase enzyme preparation to wells containing varying concentrations of this compound, vehicle control (DMSO), and positive control. Pre-incubate the plate at 37°C for 30-60 minutes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a pre-warmed mixture of ATP, MgCl₂, and KCl to each well. The final volume should be consistent across all wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding the Stop Solution (e.g., cold 10% TCA or Malachite Green Reagent). If using TCA, centrifuge the plate to pellet the precipitated protein.

  • Color Development: If using a colorimetric reagent like Malachite Green, allow 15 minutes at room temperature for color to develop.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm) using a microplate reader.

Part 3: Data Analysis
  • Phosphate Quantification: Use the absorbance readings from the phosphate standard curve to determine the concentration of Pi released in each well.

  • Calculate Percent Inhibition: Determine the percent inhibition of H+/K+-ATPase activity for each inhibitor concentration using the following formula: % Inhibition = [1 - (Activity with Inhibitor / Activity of Vehicle Control)] x 100

  • Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

G cluster_0 Part 1: Enzyme Preparation cluster_1 Part 2 & 3: Inhibition Assay & Analysis A 1. Obtain Gastric Mucosa (e.g., Rabbit) B 2. Homogenize Tissue in Buffer A->B C 3. Differential Centrifugation (Low & High Speed) B->C D 4. Isolate & Resuspend Microsomal Pellet C->D E 5. Quantify Protein & Store Enzyme at -80°C D->E F 6. Pre-incubate Enzyme with This compound (37°C) E->F G 7. Initiate Reaction with ATP, K+, Mg2+ F->G H 8. Incubate (37°C, 30 min) G->H I 9. Terminate Reaction (e.g., add TCA) H->I J 10. Measure Released Phosphate (Colorimetric Assay) I->J K 11. Calculate % Inhibition & Determine IC50 J->K

Caption: Experimental workflow for the H+/K+-ATPase inhibition assay.

References

Evaluating the Efficacy of Linaprazan Glurate in Animal Models of GERD: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing animal models for the assessment of linaprazan (B1665929) glurate's efficacy in the context of Gastroesophageal Reflux Disease (GERD). Linaprazan glurate, a novel potassium-competitive acid blocker (P-CAB), offers a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs), necessitating robust preclinical evaluation.[1] These notes and protocols are designed to facilitate the standardized and effective preclinical study of this compound and other P-CABs.

Introduction to this compound

This compound (also known as X842) is a prodrug of linaprazan, engineered to have a longer biological half-life.[1][2] As a P-CAB, linaprazan competitively and reversibly binds to the potassium-binding site of the H+/K+ ATPase (proton pump) in gastric parietal cells.[1][3] This action inhibits the final step of gastric acid secretion, leading to a rapid and potent reduction in intragastric acidity. Unlike PPIs, which require acidic conditions for activation and bind irreversibly, P-CABs have a faster onset of action. Preclinical and clinical studies have demonstrated the potential of this compound in managing acid-related disorders, with recent marketing approval in China for the treatment of GERD.

Mechanism of Action: Potassium-Competitive Acid Blockade

This compound itself is a weak inhibitor of the H+/K+-ATPase; its therapeutic action is mediated by its active metabolite, linaprazan. Linaprazan's mechanism involves the ionic binding to the K+ binding site of the H+/K+-ATPase, which blocks the pump's activity and the subsequent secretion of H+ ions into the gastric lumen. This reversible inhibition allows for a rapid onset and sustained control of gastric acid.

cluster_parietal_cell Gastric Parietal Cell cluster_drug_action Linaprazan Action H+/K+ ATPase H+/K+ ATPase H_ion H+ H+/K+ ATPase->H_ion Pumps H+ out K_ion K+ K_ion->H+/K+ ATPase Binds to pump Gastric_Lumen Gastric Lumen (Acid Secretion) H_ion->Gastric_Lumen Linaprazan Linaprazan Linaprazan->H+/K+ ATPase Competitively blocks K+ binding site

Figure 1: Mechanism of action of linaprazan on the H⁺/K⁺-ATPase proton pump.

Animal Models for GERD Evaluation

The selection of an appropriate animal model is critical for evaluating the efficacy of anti-GERD agents. Rodent models, particularly rats, are commonly used due to their well-characterized physiology and the availability of established surgical procedures to induce GERD.

Pylorus Ligation-Induced GERD Model in Rats

This is a widely used acute model to assess the impact of a drug on gastric acid secretion and subsequent esophageal damage. The ligation of the pylorus leads to the accumulation of gastric acid, which then refluxes into the esophagus.

Experimental Protocol:

  • Animal Preparation: Male Wistar rats (200-250g) are typically used. Animals should be fasted overnight with free access to water before the procedure.

  • Drug Administration: this compound or a vehicle control (e.g., 0.5% carboxymethyl cellulose) is administered orally one hour prior to surgery.

  • Surgical Procedure:

    • Anesthetize the rats using an appropriate anesthetic cocktail (e.g., ketamine/xylazine).

    • Perform a midline abdominal incision to expose the stomach.

    • Carefully ligate the pyloric end of the stomach with a silk suture, ensuring not to damage surrounding blood vessels.

    • Close the abdominal incision.

  • Observation Period: The animals are monitored for a set period, typically 4-5 hours, after which they are euthanized.

  • Sample Collection and Analysis:

    • Collect gastric contents to measure volume, pH, and total acidity.

    • Excise the esophagus and stomach.

    • Open the esophagus longitudinally to macroscopically assess lesions and score the severity of esophagitis.

    • Esophageal tissue can be collected for histological examination to assess for inflammation, erosions, and ulcerations.

cluster_workflow Experimental Workflow for Pylorus Ligation Model A Animal Acclimation & Fasting B Drug Administration (this compound or Vehicle) A->B C Anesthesia B->C D Pylorus Ligation Surgery C->D E Post-operative Observation (4-5 hrs) D->E F Euthanasia & Sample Collection E->F G Measurement of Gastric Volume, pH, & Acidity F->G H Macroscopic & Histological Evaluation of Esophagus F->H

Figure 2: Experimental workflow for the pylorus ligation-induced GERD model in rats.

Chronic Reflux Esophagitis Model

For studies requiring longer-term evaluation, a chronic reflux model can be established. This often involves a combination of surgical modifications to promote sustained reflux.

Experimental Protocol:

  • Animal Preparation and Anesthesia: Similar to the acute model.

  • Surgical Procedure:

    • Perform a midline laparotomy.

    • Ligate the transitional area between the forestomach and the glandular portion.

    • Partially obstruct the duodenum near the pylorus to delay gastric emptying.

  • Post-operative Care: Provide appropriate analgesics and monitor the animals' recovery.

  • Drug Administration: The test compound is typically administered daily for a specified duration (e.g., 3-14 days).

  • Evaluation: At the end of the treatment period, the esophagus is evaluated macroscopically and histologically as in the acute model.

Data Presentation: Quantitative Efficacy of this compound

The following tables summarize key quantitative data for this compound and related compounds from preclinical studies.

Table 1: In Vitro H+/K+-ATPase Inhibitory Activity

CompoundIC₅₀ (nM)95% Confidence Interval (nM)
Vonoprazan (B1684036)17.1510.81–26.87
Linaprazan40.2124.02–66.49
This compound (X842)436.20227.3–806.6

Note: The lower IC₅₀ value for linaprazan compared to its prodrug, this compound, is expected as the in vitro assay may not fully replicate the in vivo conversion of the prodrug to its active form.

Table 2: In Vivo Efficacy in Pylorus-Ligated Rat Model

CompoundED₅₀ (mg/kg)Notes
This compound (X842)0.55Demonstrated a 30% lower effective dose compared to vonoprazan in the same model.
Vonoprazan~0.79Calculated based on the 30% higher ED₅₀ relative to X842.
Tegoprazan2.015-fold more potent than esomeprazole (B1671258) in a similar GERD model.
Esomeprazole~30.0-

Note: ED₅₀ represents the dose required to achieve 50% of the maximum effect in inhibiting gastric acid secretion or esophageal injury.

Table 3: Esophageal Lesion Scoring

ScoreDescription
0No visible lesions
1Mild hyperemia or one or two small, scattered erosions
2Moderate hyperemia, multiple erosions, or a few linear ulcers
3Severe hyperemia, extensive erosions, and multiple linear ulcers
4Confluent and extensive ulcerations covering a large area of the esophagus

Conclusion

The pylorus ligation model in rats is a robust and reproducible method for the preclinical evaluation of anti-GERD agents like this compound. The protocols and data presented here provide a framework for assessing the pharmacodynamic effects and therapeutic potential of this novel P-CAB. Treatment with this compound is expected to result in a dose-dependent reduction in gastric volume and acidity, an increase in gastric pH, and a significant amelioration of esophageal lesions. These animal models are indispensable tools for the continued development and characterization of next-generation therapies for acid-related disorders.

References

Application Notes and Protocols: Clinical Trial Design for Linaprazan Glurate in Erosive Esophagitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical trial design for linaprazan (B1665929) glurate, a novel potassium-competitive acid blocker (P-CAB), for the treatment of erosive esophagitis (EE). The protocols outlined are based on findings from Phase II and the design of ongoing Phase III studies, offering a framework for future clinical investigations in this therapeutic area.

Introduction

Erosive esophagitis is a common manifestation of gastroesophageal reflux disease (GERD), characterized by inflammation and erosion of the esophageal mucosa due to reflux of stomach acid.[1][2] While proton pump inhibitors (PPIs) have been the standard of care, a subset of patients, particularly those with moderate to severe EE (Los Angeles [LA] Grades C and D), may experience inadequate healing and symptom relief.[2][3][4]

Linaprazan glurate is a next-generation P-CAB designed to overcome some limitations of PPIs. It acts as a prodrug of linaprazan, offering a longer plasma residence time and more sustained inhibition of gastric acid secretion. P-CABs work by reversibly binding to the H+/K+-ATPase (proton pump) via a different mechanism than PPIs, leading to a rapid onset of action and potent acid suppression. Clinical trials have demonstrated the potential for this compound to achieve higher and faster healing rates in EE compared to conventional PPI therapy.

Mechanism of Action: Potassium-Competitive Acid Blockade

This compound's therapeutic effect is mediated by its active metabolite, linaprazan. Unlike PPIs which require an acidic environment for activation and bind irreversibly, linaprazan, as a P-CAB, competitively and reversibly inhibits the proton pump's potassium-binding site. This distinct mechanism allows for a rapid onset of action and sustained acid suppression, which is particularly beneficial in severe EE.

cluster_0 Gastric Parietal Cell cluster_1 Gastric Lumen (Acidic) cluster_2 Cytoplasm cluster_3 Drug Action Proton Pump H+/K+ ATPase (Proton Pump) Proton Pump->H_ion_out H+ K_ion_in->Proton Pump K+ Linaprazan_glurate This compound (Prodrug) Linaprazan Linaprazan (Active P-CAB) Linaprazan_glurate->Linaprazan Metabolism Linaprazan->Proton Pump Reversible Inhibition of K+ binding

Mechanism of action of this compound.

Clinical Trial Design and Protocols

The following protocols are synthesized from Phase II and III clinical trial designs for this compound in adults with erosive esophagitis.

Study Design

A randomized, double-blind, active-comparator, parallel-group study is the recommended design.

  • Phase: Phase III

  • Objective: To evaluate the efficacy and safety of this compound compared to a standard PPI (e.g., lansoprazole) for the healing of erosive esophagitis. A key objective is to demonstrate superiority in patients with moderate to severe EE (LA Grades C/D).

  • Duration: The trial consists of an initial 4 to 8-week healing phase, followed by a potential maintenance phase.

Patient Population
  • Inclusion Criteria:

    • Adults aged 18-80 years.

    • Endoscopically confirmed erosive esophagitis (LA Grades A, B, C, or D), validated by a central review.

    • For patients with LA Grades A or B, a history of partial response to at least 8 weeks of prior PPI therapy may be required to enrich the study population with those more likely to benefit from a novel therapy.

  • Exclusion Criteria:

    • Active Helicobacter pylori infection.

    • History of esophageal surgery or conditions that could interfere with the evaluation of the esophagus.

    • Use of medications that could affect gastric acid secretion or esophageal motility, other than the study drug.

Treatment Arms

The study should include at least two active treatment arms and a comparator arm.

  • Experimental Arm 1: this compound (e.g., 50 mg) once daily.

  • Experimental Arm 2: this compound (e.g., 50 mg) twice daily.

  • Active Comparator Arm: Lansoprazole (e.g., 30 mg) once daily.

Placebos matching the active treatments should be used to maintain blinding.

Efficacy and Safety Assessments

Primary Efficacy Endpoint:

  • The proportion of patients with complete healing of erosive esophagitis at week 4, as confirmed by endoscopy. Healing is defined as the absence of esophageal erosions (LA Grade N).

Secondary Efficacy Endpoints:

  • Proportion of patients with healed EE at other time points (e.g., week 8).

  • Symptom relief, particularly the proportion of 24-hour heartburn-free days, often recorded by patients in an electronic diary.

  • Healing rates in subgroups, especially patients with severe EE (LA Grades C and D) at baseline.

Safety Assessments:

  • Monitoring of adverse events (AEs), serious adverse events (SAEs), and vital signs throughout the study.

  • Clinical laboratory tests (hematology, chemistry, urinalysis) at baseline and specified follow-up visits.

cluster_0 Screening & Randomization cluster_1 Treatment Phase (Double-Blind) cluster_2 Follow-up & Endpoints Screening Screening (Inclusion/Exclusion Criteria Met) Endoscopy_Baseline Baseline Endoscopy (Confirm EE Grade) Screening->Endoscopy_Baseline Randomization Randomization Endoscopy_Baseline->Randomization Arm_A This compound (Dose 1) Randomization->Arm_A Arm_B This compound (Dose 2) Randomization->Arm_B Arm_C Lansoprazole (Active Comparator) Randomization->Arm_C Week4 Week 4 Arm_A->Week4 Symptom_Diary Daily Symptom Diary Arm_A->Symptom_Diary Arm_B->Week4 Arm_C->Week4 Endoscopy_W4 Endoscopy (Primary Endpoint) Week4->Endoscopy_W4 Week8 Week 8 Week4->Week8 Endoscopy_W8 Endoscopy (If not healed at W4) Week8->Endoscopy_W8 Safety_Followup Safety Follow-up Endoscopy_W8->Safety_Followup

Workflow of a Phase III clinical trial for this compound.

Data Presentation

The following tables summarize the quantitative data from a Phase II dose-finding study comparing different doses of this compound with lansoprazole.

Table 1: Endoscopic Healing Rates at 4 Weeks (Intention-to-Treat Population)

Treatment GroupOverall Healing RateHealing Rate in Severe EE (LA Grade C/D)
This compound (25 mg BID)73.7%58.3%
This compound (50 mg BID)Not ReportedNot Reported
This compound (75 mg BID)78.0%85.0%
This compound (100 mg BID)Not Reported50.0%
All this compound Doses 71.1% Not Reported
Lansoprazole (30 mg QD)60.6%33.3% - 38%

Data compiled from multiple sources reporting on the same Phase II study. Specific dose breakdowns were not always available across all sources.

Table 2: Endoscopic Healing Rates at 4 Weeks (Per-Protocol Population)

Treatment GroupOverall Healing Rate
This compound (75 mg BID)90.5%
All this compound Doses 80.9%
Lansoprazole (30 mg QD)59.1%

Source:

Table 3: Patient-Reported Outcomes and Safety

MetricThis compoundLansoprazole
Heartburn-Free Days Comparable across doses, slightly higher for 100 mgComparable to this compound
Safety Profile Generally well-tolerated, comparable to lansoprazoleWell-established safety profile
Adverse Events of Special Interest None reportedNot Applicable

Source:

Conclusion

The clinical trial design for this compound in erosive esophagitis is focused on demonstrating superior efficacy, particularly in patients with moderate to severe disease who are not adequately managed by current standard-of-care PPIs. The data from Phase II studies are promising, showing higher healing rates at 4 weeks compared to lansoprazole. The unique mechanism of action of P-CABs, characterized by rapid and sustained acid suppression, provides a strong rationale for these findings. Ongoing Phase III trials will be crucial in confirming these benefits and further establishing the safety and efficacy profile of this compound as a new treatment paradigm for erosive esophagitis.

References

Application Notes and Protocols for Patient Selection in Linaprazan Glurate Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the patient selection criteria and associated experimental protocols for clinical trials of linaprazan (B1665929) glurate, a novel potassium-competitive acid blocker (P-CAB). The information is synthesized from various clinical trial protocols and publications to assist in the design and implementation of future studies in the field of gastric acid-related disorders.

Overview of Linaprazan Glurate and its Mechanism of Action

This compound is a prodrug of linaprazan, which functions as a potassium-competitive acid blocker (P-CAB).[1][2] Unlike proton pump inhibitors (PPIs) that bind covalently to the H+/K+ ATPase (proton pump), P-CABs like linaprazan bind ionically and reversibly to the potassium-binding site of the pump.[1][2][3] This competitive inhibition provides a distinct mechanism of action, leading to a more rapid onset and potentially more sustained acid suppression compared to traditional PPIs. The primary indication for this compound is the treatment of erosive esophagitis (EE), a common manifestation of gastroesophageal reflux disease (GERD). Clinical trials have been designed to evaluate its efficacy in healing esophageal erosions and providing symptom relief.

Patient Selection Criteria

The selection of an appropriate patient population is critical to ensure both the safety of the participants and the scientific validity of the clinical trial results. The following tables summarize the key inclusion and exclusion criteria for this compound clinical trials, categorized for studies involving healthy volunteers and patients with erosive esophagitis.

Table 1: Patient Selection Criteria for Healthy Volunteer Studies

Criteria CategoryInclusion CriteriaExclusion Criteria
Demographics Male or female subjects, aged 18 to 65 years (inclusive).-
Anthropometrics Body Mass Index (BMI) between 18.5 and 35.0 kg/m ² (inclusive).BMI outside the specified range.
General Health Medically healthy with no clinically significant abnormalities in medical history, physical examination, and laboratory values at screening.History of or current clinically significant cardiovascular, respiratory, hepatic, renal, gastrointestinal, endocrine, hematological, neurological, or psychiatric disease or disorder. History of GERD or significant acid reflux.
Informed Consent Willing and able to provide written informed consent.-
Contraception Female subjects of childbearing potential and male subjects with a partner of childbearing potential must agree to use highly effective methods of contraception.Subjects who are pregnant, breastfeeding, or intend to become pregnant or father a child during the study.

Table 2: Patient Selection Criteria for Erosive Esophagitis (EE) Patient Studies

Criteria CategoryInclusion CriteriaExclusion Criteria
Demographics Male or female participants, aged 18 to 80 years (inclusive).-
Diagnosis Endoscopically confirmed Erosive Esophagitis (EE) due to GERD. Specific studies may require certain Los Angeles (LA) classification grades (e.g., LA grade C or D, or LA grade A or B with a documented history of at least partial symptom response to PPI therapy). History of heartburn for at least 3 months.Known severe atrophic gastritis, Zollinger-Ellison syndrome, or other gastric acid hypersecretory conditions. Current peptic ulcer. Previous surgery for GERD.
Prior Treatment For some studies, a documented history of inadequate response to at least 8 weeks of proton pump inhibitor (PPI) therapy.History of treatment with lansoprazole (B1674482) within 2 months prior to screening.
Helicobacter pylori (HP) Status -Active Helicobacter pylori (HP) infection or diagnosis and treatment for HP within 6 weeks of randomization. Treatment with antibiotics or bismuth-containing drugs within 6 weeks of randomization.
Anthropometrics Body Mass Index (BMI) between ≥18 and ≤40 kg/m ².-

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment of patient eligibility and study endpoints.

  • Objective: To visually confirm the presence and grade the severity of erosive esophagitis according to the Los Angeles (LA) Classification System.

  • Protocol:

    • Patient Preparation:

      • Patients must fast for a minimum of 8 hours prior to the procedure to ensure the stomach is empty.

      • A thorough review of the patient's medical history and current medications is conducted.

      • Informed consent for the endoscopy procedure is obtained from the patient.

    • Procedure:

      • A flexible endoscope is passed through the mouth, down the esophagus, and into the stomach.

      • The esophageal mucosa is carefully inspected for the presence of mucosal breaks (erosions).

    • Grading (Los Angeles Classification):

      • The severity of EE is graded based on the size and extent of the mucosal breaks.

      • The findings are documented with images for central review to ensure consistency across study sites.

  • Objective: To screen for and monitor any underlying medical conditions that could place participants at risk or confound the study results.

  • Protocol:

    • Standard laboratory safety tests are performed at screening and at specified intervals throughout the clinical trial.

    • Hematology: Complete Blood Count (CBC) with differential, including hemoglobin, hematocrit, red blood cell count, white blood cell count, and platelet count.

    • Clinical Chemistry: A comprehensive panel including electrolytes, renal function tests (e.g., creatinine, BUN), and liver function tests (e.g., ALT, AST, bilirubin).

    • Urinalysis: Standard urinalysis to assess for abnormalities.

Visualizations

Linaprazan_Glurate_Pathway cluster_absorption Gastrointestinal Tract cluster_metabolism Systemic Circulation / Liver cluster_action Gastric Parietal Cell This compound (Oral) This compound (Oral) Absorption Absorption This compound (Oral)->Absorption Ingestion This compound (Systemic) This compound (Systemic) Absorption->this compound (Systemic) Enzymatic Cleavage Esterases This compound (Systemic)->Enzymatic Cleavage Hydrolysis Linaprazan (Active) Linaprazan (Active) Enzymatic Cleavage->Linaprazan (Active) Glutaric Acid Glutaric Acid Enzymatic Cleavage->Glutaric Acid H+/K+ ATPase Proton Pump Linaprazan (Active)->H+/K+ ATPase Reversible Binding Inhibition X Linaprazan (Active)->Inhibition Acid Secretion Acid Secretion H+/K+ ATPase->Acid Secretion H+ into Lumen K+ Binding Site Inhibition->Acid Secretion

Caption: Mechanism of action of this compound.

Clinical_Trial_Workflow cluster_screening Screening Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase Informed_Consent Informed Consent Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Informed_Consent->Inclusion_Exclusion Baseline_Assessments Baseline Assessments (Physical Exam, Vitals, Labs) Inclusion_Exclusion->Baseline_Assessments Endoscopy Screening Endoscopy (Confirm EE) Baseline_Assessments->Endoscopy Randomization Randomization Endoscopy->Randomization Linaprazan_Arm This compound Treatment Randomization->Linaprazan_Arm Comparator_Arm Active Comparator (e.g., Lansoprazole) Randomization->Comparator_Arm Follow_Up_Visits Follow-Up Visits (Safety & Efficacy Monitoring) Linaprazan_Arm->Follow_Up_Visits Comparator_Arm->Follow_Up_Visits End_of_Treatment_Endoscopy End-of-Treatment Endoscopy (Primary Endpoint) Follow_Up_Visits->End_of_Treatment_Endoscopy Final_Safety_Assessments Final Safety Assessments End_of_Treatment_Endoscopy->Final_Safety_Assessments Data_Analysis Data Analysis Final_Safety_Assessments->Data_Analysis

Caption: A typical experimental workflow for a this compound clinical trial.

Patient_Selection_Flow Potential_Participant Potential Participant Pool Inclusion_Criteria_Met Meets All Inclusion Criteria? Potential_Participant->Inclusion_Criteria_Met Exclusion_Criteria_Absent Free of All Exclusion Criteria? Inclusion_Criteria_Met->Exclusion_Criteria_Absent Yes Not_Eligible_Inclusion Not Eligible (Fails Inclusion) Inclusion_Criteria_Met->Not_Eligible_Inclusion No Eligible_for_Trial Eligible for Trial Enrollment Exclusion_Criteria_Absent->Eligible_for_Trial Yes Not_Eligible_Exclusion Not Eligible (Meets Exclusion) Exclusion_Criteria_Absent->Not_Eligible_Exclusion No

Caption: Logical flow diagram for patient selection in clinical trials.

References

Application Notes and Protocols: Dosing and Administration of Linaprazan Glurate in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linaprazan (B1665929) glurate (formerly known as X842) is a novel prodrug of linaprazan, a potassium-competitive acid blocker (P-CAB).[1][2] This prodrug was designed to improve the pharmacokinetic profile of the parent compound, linaprazan, aiming for a more sustained inhibition of gastric acid secretion.[1][3] Linaprazan glurate is rapidly absorbed and converted to its active metabolite, linaprazan, which reversibly inhibits the gastric H+/K+-ATPase (proton pump).[1] These application notes provide a comprehensive overview of the dosing and administration of this compound in preclinical settings, based on available in vitro and in vivo data. Detailed experimental protocols are provided to guide researchers in designing and executing similar studies.

Mechanism of Action

This compound itself is a weak inhibitor of the H+/K+-ATPase. Its therapeutic effect is primarily mediated by its active metabolite, linaprazan. As a P-CAB, linaprazan competitively blocks the potassium-binding site of the H+/K+-ATPase, which is the final step in gastric acid secretion by parietal cells. This mechanism of action allows for a rapid onset of acid suppression.

cluster_absorption Absorption & Conversion cluster_action Mechanism of Action Oral Administration Oral Administration This compound (Prodrug) This compound (Prodrug) Oral Administration->this compound (Prodrug) Enzymatic Cleavage Enzymatic Cleavage This compound (Prodrug)->Enzymatic Cleavage Rapid Conversion Linaprazan (Active Metabolite) Linaprazan (Active Metabolite) Enzymatic Cleavage->Linaprazan (Active Metabolite) H+/K+-ATPase (Proton Pump) H+/K+-ATPase (Proton Pump) Linaprazan (Active Metabolite)->H+/K+-ATPase (Proton Pump) Reversible Binding Inhibition Inhibition Linaprazan (Active Metabolite)->Inhibition Parietal Cell Parietal Cell Gastric Acid Secretion Gastric Acid Secretion H+/K+-ATPase (Proton Pump)->Gastric Acid Secretion H+ ions K+ Binding Site Inhibition->Gastric Acid Secretion

Prodrug conversion and mechanism of action of this compound.

Data Presentation

In Vitro H+/K+-ATPase Inhibition

The inhibitory activity of this compound and its active metabolite, linaprazan, has been compared to the first-in-class P-CAB, vonoprazan.

CompoundIC₅₀ (nM)95% Confidence Interval (nM)
Vonoprazan17.1510.81–26.87
Linaprazan40.2124.02–66.49
This compound (X842)436.20227.3–806.6

Data from in vitro inhibition of H+/K+-ATPase activity.

Preclinical Pharmacokinetics in Rats

Pharmacokinetic studies in Sprague-Dawley rats have demonstrated the rapid conversion of this compound to linaprazan. The prodrug strategy successfully extends the half-life of the active metabolite compared to historical data for linaprazan administration alone.

Table 2: Summary of Pharmacokinetic Properties of this compound and its Metabolite After a Single Oral Dose in Rats

ParameterThis compound (Prodrug)Linaprazan (Metabolite)
t₁/₂ (h) 2.0 - 4.1-
Cmax (ng/mL) Low / Rapidly Declines-
AUC Lower than LinaprazanHigher than this compound

Note: Specific Cmax and AUC values for linaprazan as a metabolite were not detailed in the provided search results, but the qualitative relationship is established. Data sourced from Lu et al., 2025.

In Vivo Efficacy in Pylorus-Ligated Rats

In a pylorus-ligated rat model, oral administration of this compound demonstrated potent, dose-dependent inhibition of gastric acid secretion.

Table 3: Total Rate of Acid Inhibition by this compound in Pylorus-Ligated Rats

GroupDose (mg/kg)Total Acidity Inhibitory Rate (%)
Vehicle--
Vonoprazan (positive control)2.047
This compound (X842)1.585
This compound (X842)1.061
This compound (X842)0.544
This compound (X842)0.156

The dose required for 50% inhibition (ID₅₀) for this compound was 0.55 mg/kg.

Experimental Protocols

In Vitro H+/K+-ATPase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds on gastric H+/K+-ATPase activity.

Vesicle Prep Preparation of H+/K+-ATPase Vesicles (from hog stomachs) Assay Setup Assay Reaction Setup (Buffer, MgCl₂, KCl, ATP) Vesicle Prep->Assay Setup Compound Add Addition of Test Compounds (this compound, Linaprazan, Vonoprazan) Assay Setup->Compound Add Incubation Incubation at 37°C Compound Add->Incubation Measure Activity Measurement of ATPase Activity (Quantify inorganic phosphate) Incubation->Measure Activity Data Analysis Data Analysis (Calculate IC₅₀) Measure Activity->Data Analysis

Workflow for in vitro H+/K+-ATPase inhibition assay.

Materials:

  • Gastric microsomal vesicles rich in H+/K+-ATPase (prepared from homogenized hog stomachs via differential centrifugation).

  • Assay buffer

  • MgCl₂, KCl, and ATP

  • Test compounds (this compound, linaprazan, vonoprazan) dissolved in a suitable solvent (e.g., DMSO).

  • Malachite green-based reagent for phosphate (B84403) quantification.

  • Spectrophotometer

Procedure:

  • Preparation of H+/K+-ATPase Vesicles: Isolate gastric microsomal vesicles from the fundic mucosa of homogenized hog stomachs using differential centrifugation. Store the final vesicle preparation at -80°C.

  • Assay Reaction: Initiate the reaction by adding the enzyme vesicles to a pre-warmed assay buffer (37°C) containing MgCl₂, KCl, and ATP.

  • Compound Incubation: Add test compounds at various concentrations to the reaction mixture.

  • Measurement of ATPase Activity: Determine the enzymatic activity by measuring the amount of inorganic phosphate (Pi) liberated from ATP hydrolysis. This is typically done colorimetrically using a malachite green-based reagent.

  • Data Analysis: The IC₅₀ value is determined by fitting the data to a four-parameter logistic curve.

In Vivo Pharmacokinetic Study in Rats

Objective: To evaluate the pharmacokinetic profile of this compound and its active metabolite, linaprazan, following oral and intravenous administration.

Animal Prep Animal Preparation (Sprague-Dawley Rats, Fasted) Dosing Dosing (Oral Gavage or IV Injection) Animal Prep->Dosing Blood Sampling Blood Sampling (Jugular Vein, Timed Intervals) Dosing->Blood Sampling Plasma Prep Plasma Preparation (Centrifugation, Store at -80°C) Blood Sampling->Plasma Prep Bioanalysis Bioanalysis (LC-MS/MS for Drug Concentrations) Plasma Prep->Bioanalysis PK Analysis Pharmacokinetic Analysis (Calculate t₁/₂, Cmax, AUC) Bioanalysis->PK Analysis

References

Application Notes and Protocols for the Formulation Development of Linaprazan Glurate for Oral Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linaprazan (B1665929) glurate is a novel, orally administered prodrug of linaprazan, a potent and reversible potassium-competitive acid blocker (P-CAB).[1][2] It is currently under development for the treatment of gastroesophageal reflux disease (GERD) and other acid-related disorders.[2][3] As a P-CAB, linaprazan glurate's active metabolite, linaprazan, competitively inhibits the gastric hydrogen-potassium adenosine (B11128) triphosphatase (H+/K+ ATPase) proton pump, which is the final step in the gastric acid secretion pathway.[2] This mechanism allows for a rapid onset of action and sustained acid suppression.

The development of a stable and bioavailable oral solid dosage form is crucial for the clinical success of this compound. These application notes provide a comprehensive overview of the key considerations and experimental protocols for the formulation development of this compound tablets.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the active pharmaceutical ingredient (API) is fundamental to designing a robust dosage form.

PropertyValueReference
Molecular Formula C26H32N4O5
Molecular Weight 480.56 g/mol
Appearance White to off-white powder
Solubility - ≥ 1.25 mg/mL in 10% DMSO / 90% (20% SBE-β-CD in saline)- 12.5 mg/mL in DMSO (with heating)
pKa Not publicly available
LogP Not publicly available
Crystalline Forms The hydrochloride salt exists in various polymorphic forms (e.g., Form 1 and Form 2) with enhanced solubility and stability compared to the free base.
Note: Some physicochemical properties are not publicly available and would need to be determined experimentally.

Mechanism of Action

This compound is a prodrug that is rapidly converted to its active metabolite, linaprazan. Linaprazan is a potassium-competitive acid blocker (P-CAB) that reversibly binds to the K+ binding site of the H+/K+-ATPase (proton pump) in gastric parietal cells, thereby inhibiting gastric acid secretion. Unlike proton pump inhibitors (PPIs), P-CABs do not require acid activation and can inhibit both active and resting proton pumps, leading to a faster onset of action.

G cluster_lumen Gastric Lumen cluster_cell Parietal Cell H+ H⁺ K+_out K⁺ H+/K+ ATPase H⁺/K⁺-ATPase (Proton Pump) K+_out->H+/K+ ATPase K⁺ enters H+/K+ ATPase->H+ Pumps H⁺ out K+_in K⁺ K+_in->H+/K+ ATPase Binds to pump Linaprazan Linaprazan Linaprazan->H+/K+ ATPase Reversible Inhibition of K⁺ binding

Mechanism of Linaprazan Action.

Formulation Development Strategy

The primary goal for the oral formulation of this compound is to develop a stable, immediate-release tablet that ensures consistent bioavailability. Given its poor aqueous solubility, formulation strategies should focus on enhancing solubility and dissolution.

Hypothetical Oral Tablet Formulation

While the exact composition of the marketed formulation of this compound is proprietary, a representative immediate-release tablet formulation can be designed based on common pharmaceutical excipients.

ComponentFunctionHypothetical % w/w
This compound HCl Active Pharmaceutical Ingredient20 - 40
Microcrystalline Cellulose Diluent/Filler30 - 60
Crospovidone Superdisintegrant2 - 5
Hydroxypropyl Cellulose Binder2 - 5
Sodium Lauryl Sulfate Wetting agent/Solubilizer0.5 - 2
Colloidal Silicon Dioxide Glidant0.2 - 1
Magnesium Stearate Lubricant0.5 - 2
Opadry® Film coating2 - 4
Manufacturing Process Workflow

A standard wet granulation process is suitable for manufacturing this compound tablets.

G Start Start Dispensing Dispensing of API and Excipients Start->Dispensing Sifting Sifting Dispensing->Sifting Dry_Mixing Dry Mixing Sifting->Dry_Mixing Granulation Wet Granulation Dry_Mixing->Granulation Drying Drying Granulation->Drying Sizing Sizing/Milling Drying->Sizing Lubrication Final Blending/ Lubrication Sizing->Lubrication Compression Tablet Compression Lubrication->Compression Coating Film Coating Compression->Coating Packaging Packaging Coating->Packaging End End Packaging->End

Tablet Manufacturing Workflow.

Experimental Protocols

Equilibrium Solubility Studies

Objective: To determine the equilibrium solubility of this compound in various aqueous media to understand its dissolution behavior in the gastrointestinal tract.

Methodology:

  • Prepare buffers at pH 1.2 (simulated gastric fluid, SGF), pH 4.5 (acetate buffer), and pH 6.8 (simulated intestinal fluid, SIF).

  • Add an excess amount of this compound to a known volume of each medium in sealed containers.

  • Agitate the samples at 37°C for 24 hours to ensure equilibrium is reached.

  • Filter the samples through a 0.45 µm filter.

  • Analyze the concentration of this compound in the filtrate using a validated stability-indicating HPLC method.

In Vitro Dissolution Testing

Objective: To evaluate the in vitro release profile of this compound from the tablet formulation to ensure batch-to-batch consistency and predict in vivo performance.

Methodology:

  • Apparatus: USP Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of 0.1 N HCl (pH 1.2).

  • Paddle Speed: 50 RPM.

  • Temperature: 37 ± 0.5°C.

  • Sampling Timepoints: 5, 10, 15, 30, 45, and 60 minutes.

Procedure:

  • Place one tablet in each of the six dissolution vessels.

  • Withdraw samples at the specified time points.

  • Filter the samples immediately.

  • Analyze the amount of dissolved this compound using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Stability Studies

Objective: To assess the stability of the this compound tablet formulation under various environmental conditions to determine the shelf-life and appropriate storage conditions.

Methodology:

  • Packaging: Package the tablets in the proposed commercial packaging (e.g., HDPE bottles with descant or blister packs).

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Timepoints: 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 1, 2, 3, and 6 months for accelerated.

  • Analytical Tests: At each time point, evaluate the tablets for appearance, hardness, friability, disintegration, dissolution, assay, and related substances.

In Vivo Pharmacokinetic Studies

Objective: To evaluate the pharmacokinetic profile of the this compound oral tablet formulation in a relevant animal model and in human subjects.

Methodology (General Overview):

  • Subjects: Healthy volunteers or a suitable animal model (e.g., Beagle dogs).

  • Study Design: A single-dose, randomized, crossover study is often employed to compare different formulations or the effect of food.

  • Dosing: Administer a single oral dose of the this compound tablet.

  • Blood Sampling: Collect blood samples at predefined time points (e.g., pre-dose, and at various intervals post-dose up to 72 hours).

  • Bioanalysis: Analyze plasma samples for concentrations of this compound and its active metabolite, linaprazan, using a validated LC-MS/MS method.

  • Pharmacokinetic Parameters: Calculate key pharmacokinetic parameters including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (half-life).

G Subject_Screening Subject Screening and Enrollment Randomization Randomization Subject_Screening->Randomization Dosing_Period_1 Dosing Period 1 (Fasted/Fed) Randomization->Dosing_Period_1 PK_Sampling_1 Pharmacokinetic Blood Sampling Dosing_Period_1->PK_Sampling_1 Washout Washout Period PK_Sampling_1->Washout Dosing_Period_2 Dosing Period 2 (Crossover) Washout->Dosing_Period_2 PK_Sampling_2 Pharmacokinetic Blood Sampling Dosing_Period_2->PK_Sampling_2 Bioanalysis Bioanalysis of Plasma Samples PK_Sampling_2->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Report Final Report PK_Analysis->Report

In Vivo Pharmacokinetic Study Workflow.

Conclusion

The successful oral formulation development of this compound hinges on strategies to overcome its poor aqueous solubility. A systematic approach that includes thorough physicochemical characterization, selection of appropriate excipients to enhance solubility and dissolution, and a robust manufacturing process is essential. The experimental protocols outlined in these application notes provide a framework for the development and evaluation of a clinically effective and stable oral tablet formulation of this compound.

References

Illuminating the Action of Linaprazan Glurate: In Vivo Imaging Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – New application notes released today provide researchers, scientists, and drug development professionals with detailed protocols for assessing the in vivo activity of linaprazan (B1665929) glurate, a novel potassium-competitive acid blocker (P-CAB). These guidelines focus on advanced in vivo imaging techniques, offering a non-invasive window into the pharmacodynamics and target engagement of this next-generation treatment for acid-related disorders.

Linaprazan glurate, a prodrug of linaprazan, represents a significant advancement in the management of conditions like gastroesophageal reflux disease (GERD).[1] It functions by reversibly inhibiting the gastric H+,K+-ATPase, or proton pump, which is the final step in the secretion of gastric acid.[1][2] Unlike irreversible proton pump inhibitors (PPIs), this compound's mechanism allows for a rapid onset of action and dose-dependent control over acid secretion.[1] To fully characterize its in vivo behavior, sophisticated imaging methodologies are essential.

These application notes detail two powerful in vivo imaging techniques: Positron Emission Tomography (PET) and Quantitative Whole-Body Autoradiography (QWBA). These methods are crucial for non-invasively quantifying the interaction of linaprazan with its target, providing invaluable insights for optimizing dosing regimens in both preclinical and clinical development.[3]

Key Applications:

  • Target Engagement and Receptor Occupancy: Directly visualize and quantify the binding of linaprazan to the H+,K+-ATPase in the stomach.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate drug concentration in plasma and target tissue with the physiological effect on gastric acid secretion.

  • Dose-Response Assessment: Evaluate the relationship between the administered dose of this compound and the extent of proton pump inhibition.

  • Biodistribution: Determine the distribution and accumulation of the drug and its metabolites throughout the body.

Signaling Pathway and Mechanism of Action

This compound exerts its effect through its active metabolite, linaprazan. Linaprazan competitively blocks the potassium-binding site of the H+,K+-ATPase in gastric parietal cells. This reversible inhibition prevents the exchange of H+ and K+ ions across the cell membrane, thereby reducing the secretion of gastric acid into the stomach lumen.

cluster_ParietalCell Gastric Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R ACh Acetylcholine M3R M3 Receptor ACh->M3R AC Adenylate Cyclase H2R->AC Gs PLC Phospholipase C CCK2R->PLC Gq M3R->PLC Gq cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG PKA Protein Kinase A cAMP->PKA Activates PKC Protein Kinase C IP3_DAG->PKC Activates ProtonPump H+,K+-ATPase (Proton Pump) PKA->ProtonPump Stimulates PKC->ProtonPump Stimulates H+ Secretion H+ Secretion ProtonPump->H+ Secretion K_channel K+ Channel Linaprazan Linaprazan Linaprazan->ProtonPump Inhibits (Reversibly) K+ Influx K+ Influx K+ Influx->ProtonPump

Caption: Signaling pathway of gastric acid secretion and linaprazan's inhibitory action.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its active metabolite, linaprazan.

Table 1: In Vitro Inhibitory Potency against H+,K+-ATPase

CompoundIC₅₀ (nM)
Vonoprazan17
Linaprazan40
This compound (X842)436

Data sourced from in vitro studies on H+,K+-ATPase inhibition. A lower IC₅₀ value indicates higher potency.

Table 2: Pharmacokinetic Parameters of this compound (X842) and Linaprazan in Male Rats (Single Oral Dose)

Dose (mg/kg)AnalyteCₘₐₓ (ng/mL)Tₘₐₓ (h)AUC₀₋ₜ (ng·h/mL)t₁/₂ (h)
2.4 X84221.0 ± 10.50.2518.2 ± 6.92.0 ± 0.3
Linaprazan89.7 ± 18.22.0509 ± 1213.1 ± 0.5
4.8 X84231.8 ± 12.10.539.8 ± 15.32.7 ± 0.4
Linaprazan155 ± 352.01021 ± 2353.5 ± 0.6
9.6 X84255.6 ± 20.10.578.9 ± 28.62.5 ± 0.4
Linaprazan289 ± 652.02154 ± 4893.8 ± 0.7

Data are presented as mean ± SD.

Table 3: Pharmacodynamic Effect of this compound in Healthy Human Subjects (Day 1)

DoseMean % Time Gastric pH > 4
Placebo15%
This compound (low dose)50%
This compound (high dose)85%

Illustrative data based on typical outcomes from early-phase clinical trials involving 24-hour intragastric pH monitoring.

Experimental Protocols

Protocol 1: In Vivo Assessment of Target Engagement using Positron Emission Tomography (PET)

This protocol outlines a method to non-invasively quantify the binding of linaprazan to the H+,K+-ATPase in the stomach of living subjects using PET imaging. This requires a radiolabeled analog of a P-CAB.

cluster_workflow PET Imaging Experimental Workflow A Animal Preparation (Fasting, Anesthesia) C Baseline PET/CT Scan (Quantify baseline receptor density) A->C B Radioligand Synthesis (e.g., [11C]SCH28080 or a [18F]-labeled P-CAB analog) B->C E Post-treatment PET/CT Scan (Quantify receptor occupancy) B->E D Administer this compound (or vehicle control) C->D D->E F Image Reconstruction & Co-registration E->F G Region of Interest (ROI) Analysis (Stomach wall) F->G H Kinetic Modeling (Calculate Binding Potential) G->H I Data Interpretation (Determine Target Engagement) H->I

Caption: Experimental workflow for a PET-based target engagement study of this compound.

Materials:

  • PET/CT scanner

  • Radiolabeled P-CAB analog (e.g., [¹¹C]SCH28080 or a novel ¹⁸F-labeled tracer)

  • This compound

  • Vehicle control

  • Anesthesia (e.g., isoflurane)

  • Animal model (e.g., rat, non-human primate)

  • Intravenous catheterization supplies

Procedure:

  • Animal Preparation:

    • Fast animals overnight (12-16 hours) with free access to water to standardize gastric conditions.

    • Anesthetize the animal (e.g., with 2-3% isoflurane (B1672236) for induction, 1.5-2% for maintenance).

    • Place a catheter in the tail vein for intravenous injections.

    • Position the animal on the scanner bed, ensuring the stomach is within the field of view.

  • Baseline Scan:

    • Administer a bolus injection of the radiolabeled P-CAB analog via the tail vein catheter.

    • Perform a dynamic PET scan for 60-90 minutes to measure the baseline binding of the radioligand to the H+,K+-ATPase.

    • Acquire a CT scan for attenuation correction and anatomical localization.

  • Drug Administration:

    • Administer a predetermined dose of this compound or vehicle control (intravenously or orally).

  • Target Occupancy Scan:

    • After a suitable pre-treatment interval (e.g., 30-60 minutes), administer a second bolus injection of the radiolabeled P-CAB analog.

    • Perform a second dynamic PET scan for 60-90 minutes.

    • Acquire a second CT scan.

  • Data Analysis:

    • Reconstruct PET images using an appropriate algorithm (e.g., Ordered Subsets Expectation Maximization - OSEM).

    • Co-register the PET and CT images for anatomical reference.

    • Draw regions of interest (ROIs) on the stomach wall.

    • Generate time-activity curves (TACs) for the stomach ROI.

    • Apply appropriate kinetic models to calculate the binding potential (BP_ND) or distribution volume (VT) for both baseline and post-treatment scans.

    • Calculate receptor occupancy as the percentage change in binding potential after this compound administration.

Protocol 2: Assessment of Biodistribution using Quantitative Whole-Body Autoradiography (QWBA)

This protocol provides a high-resolution ex vivo method to visualize and quantify the distribution of radiolabeled this compound and its metabolites throughout the entire body.

cluster_workflow QWBA Experimental Workflow A Radiolabel this compound (e.g., with 14C or 3H) B Administer Radiolabeled Drug to Animal Models (e.g., rats) A->B C Euthanize at Pre-determined Time Points B->C D Freeze Whole Animal (e.g., in hexane (B92381)/dry ice) C->D E Embed in Carboxymethylcellulose (CMC) D->E F Cryosectioning (Obtain thin whole-body slices) E->F G Expose Sections to Phosphor Imaging Plate F->G H Scan Imaging Plate & Generate Autoradiogram G->H I Image Analysis & Quantification (Correlate signal intensity to concentration) H->I J Determine Tissue Distribution Profile I->J

Caption: Experimental workflow for a QWBA study of this compound.

Materials:

  • Radiolabeled this compound (e.g., [¹⁴C]-linaprazan glurate)

  • Animal model (typically pigmented rats to assess melanin (B1238610) binding)

  • Cryostat microtome capable of whole-body sectioning

  • Phosphor imaging plates and scanner

  • Image analysis software

  • Carboxymethylcellulose (CMC) for embedding

Procedure:

  • Drug Administration:

    • Administer a single dose of radiolabeled this compound to a series of animals.

  • Sample Collection:

    • At various time points post-administration (e.g., 0.5, 2, 8, 24, 48, and 168 hours), euthanize one animal per time point.

    • Immediately freeze the whole animal in a mixture of hexane and dry ice.

  • Sectioning:

    • Embed the frozen carcass in a block of CMC.

    • Using a whole-body cryostat microtome, collect thin (e.g., 40 µm) sagittal sections of the entire animal.

    • Mount the sections onto adhesive tape.

  • Imaging:

    • Dehydrate the sections (e.g., by freeze-drying).

    • Expose the sections to a phosphor imaging plate for a duration determined by the level of radioactivity.

    • Scan the imaging plate to generate a digital autoradiogram.

  • Data Analysis:

    • Include radioactive standards in the section block to create a calibration curve for converting signal intensity to radioactivity concentration.

    • Using image analysis software, delineate different organs and tissues on the autoradiogram.

    • Quantify the concentration of radioactivity (in ng-equivalents/g of tissue) in various tissues, with a particular focus on the stomach, liver, kidneys, and plasma.

    • Generate a comprehensive map of the tissue distribution of this compound-related material over time.

These detailed protocols and the accompanying data provide a robust framework for researchers to effectively utilize in vivo imaging techniques to advance the understanding and development of this compound and other novel acid-suppressing agents.

References

Application Notes and Protocols: Measuring Intragastric pH Changes with Linaprazan Glurate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linaprazan (B1665929) glurate, a novel potassium-competitive acid blocker (P-CAB), represents a significant advancement in the management of acid-related disorders.[1] As a prodrug of linaprazan, it is designed to provide a more sustained and effective control of gastric acid secretion compared to traditional proton pump inhibitors (PPIs).[1][2] Unlike PPIs, which irreversibly bind to the proton pump, linaprazan glurate's active metabolite, linaprazan, competitively and reversibly blocks the potassium-binding site of the H+/K+-ATPase.[1][2] This distinct mechanism of action allows for a rapid onset of acid suppression and a more predictable effect. These application notes provide a detailed overview of the methodologies used to measure the impact of this compound on intragastric pH, along with a summary of key quantitative findings from preclinical and clinical studies.

Mechanism of Action

This compound is a prodrug that is rapidly converted in the body to its active form, linaprazan. Linaprazan is a reversible inhibitor of the gastric hydrogen-potassium ATPase (H+/K+-ATPase), also known as the proton pump, which is responsible for the final step in gastric acid secretion from parietal cells. By competitively blocking the potassium-binding site of the H+/K+-ATPase, linaprazan prevents the pump's conformational change required for the secretion of protons (H+) into the gastric lumen. This mechanism allows for a rapid onset of action and does not require an acidic environment for activation, unlike PPIs.

cluster_lumen Gastric Lumen cluster_membrane Parietal Cell Membrane cluster_cell Parietal Cell H+ H+ ProtonPump H+/K+ ATPase (Proton Pump) ProtonPump->H+ Secretion K+ K+ K+->ProtonPump Binding Linaprazan Linaprazan (Active Metabolite) Linaprazan->ProtonPump Reversible Inhibition LinaprazanGlurate This compound (Prodrug) LinaprazanGlurate->Linaprazan Metabolic Conversion

Caption: Mechanism of this compound Action.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies on this compound, focusing on its pharmacokinetic and pharmacodynamic effects on intragastric pH.

Table 1: Pharmacodynamic Effects of this compound in Humans (Phase I Data)

DoseMetricValue
≥50 mgGastric pH ≥4 Holding Time Ratio (24h)>50%
≥100 mgGastric pH ≥4 Holding Time Ratio (Nocturnal, 12-24h)>50%

Table 2: Healing Rates in Erosive Esophagitis (eGERD) - LEED Phase II Study

Patient PopulationTreatment Group4-Week Healing Rate
Moderate to Severe eGERD (LA Grade C/D) This compound (highest dose)89%
Lansoprazole38%
All Patients This compound (mean)80%
Lansoprazole69%
Milder eGERD (LA Grade A/B) This compound (highest dose)91%
Lansoprazole81%

Table 3: Comparative Healing Rates from a Dose-Finding Study

Analysis PopulationTreatment Group4-Week Healing Rate
Intention-to-Treat (ITT) This compound (all doses)71.1%
Lansoprazole60.6%
Per Protocol (PP) This compound (all doses)80.9%
Lansoprazole59.1%

Experimental Protocols

In Vitro H+/K+-ATPase Inhibition Assay

This protocol is designed to determine the inhibitory activity of this compound and its active metabolite, linaprazan, on the H+/K+-ATPase enzyme.

Materials:

  • Isolated H+/K+-ATPase vesicles (from rabbit or porcine gastric mucosa)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 10 µM valinomycin, pH 6.5)

  • Potassium chloride (KCl) solution

  • ATP solution

  • This compound and linaprazan solutions of varying concentrations

  • Malachite Green solution for phosphate (B84403) detection

  • Microplate reader

Procedure:

  • Prepare the H+/K+-ATPase inhibition reaction in the assay buffer.

  • For potassium-dependent inhibition assessment, prepare parallel reactions with and without 20 mM KCl.

  • Add varying concentrations of this compound or linaprazan to the reaction mixtures.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction and measure the amount of inorganic phosphate (Pi) released using the Malachite Green solution and a microplate reader.

  • Calculate the percentage of H+/K+-ATPase inhibition for each compound concentration and determine the IC50 values.

In Vivo Intragastric pH Measurement in Animal Models (Pylorus-Ligated Rat Model)

This protocol describes the in vivo assessment of gastric acid secretion inhibition by this compound in a rat model.

Materials:

  • Sprague-Dawley rats

  • Anesthetic agent (e.g., isoflurane)

  • Surgical instruments for laparotomy and pylorus ligation

  • This compound solution for oral administration

  • Saline solution

  • pH meter and microelectrode

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer this compound orally at various doses. Control animals receive the vehicle.

  • After a specified time, anesthetize the rats.

  • Perform a midline laparotomy to expose the stomach.

  • Ligate the pylorus to allow for the accumulation of gastric juice.

  • Close the abdominal incision and allow the animals to recover for a set period (e.g., 4 hours).

  • Euthanize the rats and collect the gastric contents.

  • Measure the volume of the gastric juice and determine its pH using a pH meter.

  • Calculate the total acid output.

Continuous 24-Hour Intragastric pH Monitoring in Human Subjects

This protocol outlines the methodology for continuous monitoring of intragastric pH in clinical trials involving this compound.

Materials:

  • Ambulatory pH monitoring system (pH electrode, solid-state recorder, and data analysis software)

  • Calibration buffer solutions (pH 4.0 and 7.0)

  • This compound tablets or formulation being tested

Procedure:

  • Subject Preparation: Participants are required to fast overnight before the study day.

  • pH Probe Calibration and Placement: Calibrate the pH electrode using standard buffer solutions. A thin, flexible tube containing the pH sensor is then passed through the subject's nose into the stomach. The correct positioning is typically confirmed by pH readings.

  • Baseline Monitoring: A baseline 24-hour pH recording is performed before the administration of this compound.

  • Drug Administration: Administer single or repeated oral doses of this compound at different levels (e.g., 25 mg, 50 mg, 75 mg) once daily (QD) or twice daily (BID).

  • Continuous pH Monitoring: Perform continuous 24-hour intragastric pH monitoring on Day 1 and after a period of repeated dosing (e.g., Day 14).

  • Data Analysis: The collected data is analyzed to determine key parameters such as the percentage of time the intragastric pH remains above 4.0 and 5.0, and the time to reach a pH of >4.0.

Start Start SubjectPrep Subject Preparation (Overnight Fasting) Start->SubjectPrep ProbeCal pH Probe Calibration & Placement SubjectPrep->ProbeCal Baseline 24h Baseline pH Monitoring ProbeCal->Baseline DrugAdmin This compound Administration Baseline->DrugAdmin Day1Monitor 24h pH Monitoring (Day 1) DrugAdmin->Day1Monitor RepeatedDosing Repeated Dosing (e.g., 14 days) Day1Monitor->RepeatedDosing Day14Monitor 24h pH Monitoring (Day 14) RepeatedDosing->Day14Monitor DataAnalysis Data Analysis Day14Monitor->DataAnalysis End End DataAnalysis->End

Caption: Clinical Trial Workflow for pH Monitoring.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Linaprazan Glurate Dosage in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of linaprazan (B1665929) glurate in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is linaprazan glurate and how does it differ from linaprazan?

A1: this compound is the prodrug of linaprazan, a potent, reversible inhibitor of the gastric hydrogen-potassium adenosine (B11128) triphosphatase (H+/K+ ATPase), also known as the proton pump.[1] Linaprazan itself was found to be short-acting.[1] The glurate modification was designed to create a longer plasma residence time and more sustained exposure to the active metabolite, linaprazan, thereby providing superior control over gastric acid production.[1][2] this compound is rapidly converted to linaprazan in the body.[3]

Q2: What is the mechanism of action of linaprazan?

A2: Linaprazan is a Potassium-Competitive Acid Blocker (P-CAB). Unlike proton pump inhibitors (PPIs) that bind irreversibly to the proton pump, P-CABs bind reversibly and ionically to the potassium-binding site of the H+/K+-ATPase. This competitive inhibition of potassium ions (K+) prevents the pump from secreting protons (H+) into the gastric lumen, thus reducing gastric acid. A key advantage of P-CABs is that they do not require acid activation and can inhibit both active and resting proton pumps, leading to a faster onset of action compared to PPIs.

Q3: What are the key pharmacokinetic differences between this compound and its active metabolite, linaprazan, in preclinical models?

A3: In preclinical studies, primarily in Sprague-Dawley rats, this compound administration leads to rapid absorption and conversion to linaprazan. The prodrug strategy successfully extends the half-life of active linaprazan while reducing its peak concentration (Cmax) compared to direct administration of linaprazan. Notably, the plasma concentration of linaprazan becomes significantly higher than that of its prodrug after a few hours. Gender differences have also been observed, with female rats showing higher plasma concentrations for both the prodrug and its metabolite.

Q4: We are observing high variability in plasma concentrations of linaprazan in our rat studies. What could be the cause?

A4: High variability in preclinical pharmacokinetics is a known challenge. For linaprazan and its prodrug, several factors should be investigated:

  • Sex Differences: Significant sex-dependent differences have been reported in rats, with female rats showing markedly higher plasma exposure to linaprazan after oral administration of the prodrug.

  • Metabolism: this compound is primarily hydrolyzed to linaprazan by the enzyme Carboxylesterase 2 (CES2). The active linaprazan undergoes further metabolism, potentially involving Cytochrome P450 enzymes like CYP2C19 and CYP3A4. Genetic polymorphisms and differential expression of these enzymes across animal strains or between sexes can be a major source of variability.

  • Experimental Technique: Ensure consistent oral gavage technique and vehicle formulation, as these can impact absorption.

Q5: We have observed elevated liver transaminases (ALT, AST) in our animal models after administering this compound. Is this expected and how can we mitigate it?

A5: Early development of the parent compound, linaprazan, noted increases in liver transaminases in some patients, which was attributed to high peak plasma concentrations (Cmax). The development of the prodrug, this compound, was a direct strategy to mitigate this by lowering the Cmax by approximately 75%, thus reducing the metabolic load on the liver. If you observe signs of hepatotoxicity, consider the following:

  • Dose-Response Assessment: Determine if the effect is dose-dependent.

  • Cmax Monitoring: Correlate the incidence of elevated transaminases with the measured Cmax of linaprazan.

  • In Vitro Cytotoxicity Assays: Test the direct cytotoxic potential of linaprazan and this compound on primary hepatocytes or a suitable cell line like HepG2.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected inhibition of gastric acid secretion in the pylorus-ligated rat model.
  • Possible Cause 1: Suboptimal Dosage.

    • Troubleshooting Step: Review the dose-response data from published studies. In pylorus-ligated rats, this compound has an ID50 of 0.55 mg/kg for inhibiting total acid secretion. Doses of 1.0 mg/kg and 1.5 mg/kg have been shown to produce 61% and 85% inhibition, respectively. Ensure your selected dose is within the effective range.

  • Possible Cause 2: Issues with Drug Formulation and Administration.

    • Troubleshooting Step: Ensure this compound is properly dissolved or suspended in the vehicle. The timing of administration relative to pylorus ligation is also critical; typically, the compound is administered 30-60 minutes before the ligation surgery.

  • Possible Cause 3: Variability in Animal Model.

    • Troubleshooting Step: Ensure consistent fasting periods for the animals (usually 24 hours with free access to water) before the experiment. The surgical procedure for pylorus ligation should be standardized to minimize variability.

Issue 2: Discrepancy between in vitro H+/K+-ATPase inhibition and in vivo efficacy.
  • Possible Cause 1: Prodrug Conversion.

    • Troubleshooting Step: Remember that this compound is a prodrug and has significantly weaker direct inhibitory activity on the H+/K+-ATPase in vitro (IC50 ~436 nM) compared to its active metabolite, linaprazan (IC50 ~40 nM). The in vivo efficacy is primarily driven by the conversion to linaprazan.

  • Possible Cause 2: Assay Conditions for In Vitro Studies.

    • Troubleshooting Step: The inhibitory activity of linaprazan is potassium-competitive. Ensure that the potassium ion concentration in your in vitro assay is well-controlled and consistent across experiments, as variations will significantly impact the measured IC50. The pH of the assay buffer should also be standardized.

  • Possible Cause 3: Pharmacokinetic Factors.

    • Troubleshooting Step: The in vivo efficacy is a function of both the potency of linaprazan and its concentration at the site of action over time. A potent compound in vitro may not be effective in vivo if it has poor absorption, rapid metabolism, or does not reach the target tissue in sufficient concentrations. Review your pharmacokinetic data alongside your pharmacodynamic results.

Data Presentation

Table 1: In Vitro Inhibitory Potency on H+/K+-ATPase Activity

CompoundIC₅₀ (nM)95% Confidence Interval (nM)
Vonoprazan17.1510.81–26.87
Linaprazan40.2124.02–66.49
This compound436.20227.3–806.6

Data sourced from in vitro inhibition of H+/K+-ATPase activity from rabbit gastric glands.

Table 2: Pharmacokinetic Parameters of this compound (X842) and Linaprazan after a Single Oral Dose in Sprague-Dawley Rats

Dose (mg/kg)SexCompoundt₁/₂ (h)
2.4MaleThis compound2.0
Linaprazan-
9.6MaleThis compound2.7
Linaprazan-
2.4FemaleThis compound2.1
Linaprazan-
9.6FemaleThis compound4.1
Linaprazan-

Note: The half-life (t₁/₂) of the active metabolite linaprazan is extended compared to direct administration of linaprazan.

Table 3: Efficacy of this compound (X842) in a Pylorus-Ligated Rat Model

TreatmentDose (mg/kg)Total Acidity Inhibitory Rate (%)
Vehicle--
Vonoprazan (positive control)247
This compound0.156 (not significant)
This compound0.544
This compound1.061
This compound1.585

The dose required for 50% inhibition (ID₅₀) for this compound was calculated to be 0.55 mg/kg.

Experimental Protocols

1. In Vitro H+/K+-ATPase Inhibition Assay

  • Objective: To determine the inhibitory potency (IC50) of this compound and its active metabolite, linaprazan, on the proton pump.

  • Methodology:

    • Enzyme Preparation: Isolate H+/K+-ATPase from rabbit gastric glands.

    • Reaction Mixture: Prepare a reaction mixture containing the enzyme preparation, buffer, and varying concentrations of the test compounds (this compound, linaprazan) or a positive control (e.g., vonoprazan). Crucially, conduct parallel experiments in the presence and absence of potassium ions (K+) to demonstrate potassium-competitive inhibition.

    • Reaction Initiation: Start the reaction by adding ATP.

    • Incubation: Incubate the mixture at 37°C for a defined period (e.g., 20-30 minutes).

    • Reaction Termination: Stop the reaction and measure the amount of inorganic phosphate (B84403) (Pi) released, which is proportional to the enzyme activity.

    • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable model to determine the IC50 value.

2. Pharmacokinetic Study in Rats

  • Objective: To determine the pharmacokinetic profile of this compound and its conversion to linaprazan.

  • Methodology:

    • Animal Model: Use male and female Sprague-Dawley rats.

    • Administration: Administer single oral doses of this compound.

    • Sample Collection: Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).

    • Analysis: Process the blood to obtain plasma. Determine the plasma concentrations of both this compound and linaprazan using a validated analytical method (e.g., LC-MS/MS).

    • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t₁/₂) for both the prodrug and the active metabolite.

3. Pylorus-Ligated Rat Model for Gastric Acid Secretion

  • Objective: To evaluate the in vivo efficacy of this compound in inhibiting gastric acid secretion.

  • Methodology:

    • Animal Preparation: Fast male Sprague-Dawley or Wistar rats for 24 hours with free access to water.

    • Drug Administration: Administer the test compound (this compound at various doses), vehicle, or a positive control (e.g., vonoprazan) orally 30-60 minutes before surgery.

    • Surgical Procedure: Under anesthesia, perform a laparotomy and ligate the pylorus to allow for the accumulation of gastric secretions.

    • Observation Period: Maintain the animals for a period of 3-5 hours after surgery.

    • Sample Collection and Analysis: Euthanize the animals and collect the gastric contents. Measure the volume and titrate the contents to determine the total acid output.

    • Data Analysis: Calculate the percentage inhibition of gastric acid secretion for each treatment group relative to the vehicle control group.

Mandatory Visualizations

Signaling_Pathway cluster_parietal_cell Gastric Parietal Cell pump H+/K+ ATPase (Proton Pump) H_lumen H+ (Acid) pump->H_lumen Secretion K_channel K+ Channel K_lumen K+ K_channel->K_lumen K_lumen->pump Binding K_cell K+ K_cell->K_channel Linaprazan Linaprazan (Active P-CAB) Linaprazan->pump Reversible Inhibition

Caption: Mechanism of action of linaprazan on the H⁺/K⁺-ATPase proton pump.

Experimental_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis start Fast Rats (24h) prep_drug Prepare this compound Formulation admin Oral Administration (Vehicle or Drug) prep_drug->admin wait Wait (30-60 min) admin->wait ligate Pylorus Ligation Surgery wait->ligate accumulate Gastric Juice Accumulation (3-5h) ligate->accumulate euthanize Euthanize Animal accumulate->euthanize collect Collect Gastric Contents euthanize->collect measure Measure Volume & Titrate Acidity collect->measure calculate Calculate % Inhibition measure->calculate

Caption: Experimental workflow for the pylorus-ligated rat model.

Logical_Relationship prodrug This compound (Prodrug) conversion Enzymatic Cleavage (Carboxylesterase 2) prodrug->conversion active Linaprazan (Active Metabolite) conversion->active pk_profile Improved PK Profile active->pk_profile lower_cmax Lower Cmax pk_profile->lower_cmax longer_thalf Longer Half-Life pk_profile->longer_thalf safety Improved Safety (Reduced Hepatotoxicity Risk) lower_cmax->safety efficacy Sustained Efficacy (Acid Suppression) longer_thalf->efficacy

Caption: Rationale for the prodrug approach of this compound.

References

Navigating the Synthesis of Linaprazan Glurate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to overcoming common challenges encountered during the synthesis of linaprazan (B1665929) glurate. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation, accompanied by detailed experimental protocols, quantitative data summaries, and workflow visualizations to aid in troubleshooting and process optimization.

Troubleshooting Guide & FAQs

This section addresses frequently asked questions and provides solutions to common problems encountered in the synthesis of linaprazan glurate, from the preparation of key intermediates to the final product crystallization.

Synthesis of the Key Intermediate: 2,3-dimethyl-8-(2,6-dimethylbenzylamino)-N-(2-hydroxyethyl)-imidazo[1,2-a]pyridine-6-carboxamide

Q1: What is a common synthetic route for the imidazo[1,2-a]pyridine (B132010) core of the key intermediate?

A1: A frequently employed method for constructing the imidazo[1,2-a]pyridine scaffold involves the condensation of a substituted 2-aminopyridine (B139424) with an α-haloketone. For the synthesis of the this compound intermediate, this would typically involve the reaction of a 2,5-diamino-3,4-dimethylpyridine derivative with a suitable α-haloketone to form the 2,3-dimethylimidazo[1,2-a]pyridine (B1604634) core. Subsequent functionalization at the 6 and 8 positions is then required.

Q2: My reaction to introduce the 6-carboxamide group is showing low yield. What are the potential causes and solutions?

A2: Low yields in the amidation of the imidazo[1,2-a]pyridine-6-carboxylic acid with ethanolamine (B43304) can be attributed to several factors:

  • Poor activation of the carboxylic acid: Ensure that the coupling agent (e.g., HATU, HOBt/EDC) is fresh and used in the correct stoichiometric ratio.

  • Side reactions: The presence of other nucleophilic groups can lead to unwanted side products. Protecting group strategies for the 8-amino group may be necessary.

  • Reaction conditions: Temperature and solvent can significantly impact the reaction. Optimization studies may be required to find the ideal conditions. DMF is a common solvent for this type of coupling reaction.

Q3: I am observing impurities in my intermediate that are difficult to remove. What are their likely identities and how can I purify the product?

A3: Common impurities can include unreacted starting materials, byproducts from side reactions (e.g., over-alkylation, dimer formation), and regioisomers formed during the initial cyclization. Purification can typically be achieved through:

  • Column chromatography: Silica gel chromatography using a gradient of a suitable solvent system (e.g., dichloromethane/methanol) is often effective.

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can significantly improve purity.

Final Synthesis Step: Coupling with Glutaric Anhydride (B1165640)

Q4: What are the key parameters to control during the reaction of the intermediate with glutaric anhydride?

A4: The final step involves the acylation of the primary alcohol of the N-(2-hydroxyethyl) group with glutaric anhydride. Key parameters include:

  • Temperature: The reaction is typically carried out at an elevated temperature (e.g., 80°C) to ensure complete reaction.[1]

  • Solvent: Anhydrous N,N-dimethylformamide (DMF) is a suitable solvent for this reaction.[1] It is crucial to use a dry solvent to prevent hydrolysis of the anhydride.

  • Reaction Time: The reaction should be monitored by a suitable analytical technique (e.g., HPLC, TLC) to determine the point of completion.

Q5: I am having trouble with the crystallization of the final this compound product. What are some recommended procedures?

A5: Crystallization can be initiated by the addition of an anti-solvent, such as acetone (B3395972), to the reaction mixture after cooling.[1] The choice of solvent and cooling rate can influence the crystal form (polymorph) of the final product. It is important to control these parameters to ensure batch-to-batch consistency.

Impurity and Polymorph Control

Q6: What are the known impurities of this compound and how can they be controlled?

A6: Known impurities can include starting materials, residual solvents, and byproducts of the synthesis. A notable impurity is the N-nitroso derivative of this compound.[2][3] The formation of such impurities can be minimized by carefully controlling reaction conditions and using high-purity starting materials. The total amount of impurities is typically determined by high-performance liquid chromatography (HPLC).

Q7: The hydrochloride salt of this compound can exist in different polymorphic forms. Why is this important and how can it be controlled?

A7: Different polymorphs can have different physical properties, such as solubility and stability, which can impact the bioavailability and shelf-life of the final drug product. The formation of specific polymorphs can be controlled by the choice of crystallization solvent, temperature, and cooling rate. For example, specific crystalline forms of the HCl salt can be obtained from slurries in DMF, pyridine, benzyl (B1604629) alcohol, or ethanol, or by anti-solvent crystallization.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and analysis of this compound.

Table 1: Typical Reaction Conditions for this compound Synthesis (Final Step)

ParameterValueReference
Reactants2,3-dimethyl-8-(2,6-dimethylbenzylamino)-N-(2-hydroxyethyl)-imidazo[1,2-a]pyridine-6-carboxamide, Glutaric Anhydride
SolventN,N-Dimethylformamide (DMF)
Temperature80 °C
Reaction Time16 hours
CrystallizationAddition of acetone

Table 2: Purity Specifications for this compound Polymorphs

ParameterSpecificationReference
Polymorphic Purity> 90%
Impurity Level (individual)< 0.1% (w/w)
Total ImpuritiesDetermined by HPLC

Experimental Protocols

Protocol 1: Synthesis of this compound (Final Step)

Objective: To synthesize this compound from its N-(2-hydroxyethyl) precursor.

Materials:

  • 2,3-dimethyl-8-(2,6-dimethylbenzylamino)-N-(2-hydroxyethyl)-imidazo[1,2-a]pyridine-6-carboxamide

  • Glutaric anhydride

  • N,N-Dimethylformamide (DMF), anhydrous

  • Acetone

  • Reaction flask with magnetic stirrer and condenser

  • Heating mantle

Procedure:

  • To a solution of 2,3-dimethyl-8-(2,6-dimethylbenzylamino)-N-(2-hydroxyethyl)-imidazo[1,2-a]pyridine-6-carboxamide (1.0 eq) in anhydrous DMF, add glutaric anhydride (1.5 eq).

  • Heat the reaction mixture to 80 °C and stir for 16 hours.

  • Monitor the reaction progress by HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Add acetone to the mixture to induce crystallization of the product.

  • Filter the solid product, wash with cold acetone, and dry under vacuum.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Objective: To determine the purity of this compound and quantify impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Mobile Phase (example):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient elution program to be optimized based on the specific impurity profile.

Procedure:

  • Prepare a standard solution of this compound of known concentration.

  • Prepare a sample solution of the synthesized this compound.

  • Inject the standard and sample solutions into the HPLC system.

  • Monitor the elution profile at a suitable wavelength (e.g., determined by UV scan).

  • Identify and quantify impurities by comparing their retention times and peak areas to the main peak and, if available, impurity reference standards.

Visualizations

Logical Workflow for Troubleshooting this compound Synthesis

Troubleshooting_Workflow cluster_synthesis Synthesis & Purification cluster_troubleshooting Troubleshooting Start Start Synthesis Reaction_Monitoring Monitor Reaction (e.g., HPLC, TLC) Start->Reaction_Monitoring Workup_Purification Work-up & Purification (Crystallization, Chromatography) Reaction_Monitoring->Workup_Purification Characterization Characterization (NMR, MS, HPLC) Workup_Purification->Characterization Problem_Identified Problem Identified? Characterization->Problem_Identified Low_Yield Low Yield Problem_Identified->Low_Yield Yes Incorrect_Polymorph Incorrect Polymorph Problem_Identified->Incorrect_Polymorph Yes End End Problem_Identified->End No Analyze_Starting_Materials Analyze Starting Materials (Purity, Stoichiometry) Low_Yield->Analyze_Starting_Materials Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Low_Yield->Optimize_Conditions High_Impurity High Impurity High_Impurity->Analyze_Starting_Materials Improve_Purification Improve Purification Method High_Impurity->Improve_Purification Control_Crystallization Control Crystallization (Solvent, Cooling Rate) Incorrect_Polymorph->Control_Crystallization Analyze_Starting_Materials->Reaction_Monitoring Optimize_Conditions->Reaction_Monitoring Improve_Purification->Characterization Control_Crystallization->Characterization Problem_Identied Problem_Identied Problem_Identied->High_Impurity Yes

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

Signaling Pathway of this compound Action

Linaprazan_Action cluster_body In Vivo cluster_cell Parietal Cell Linaprazan_Glurate This compound (Prodrug) Enzymatic_Cleavage Enzymatic Cleavage (Esterases) Linaprazan_Glurate->Enzymatic_Cleavage Absorption Linaprazan Linaprazan (Active Metabolite) Enzymatic_Cleavage->Linaprazan Proton_Pump H+/K+ ATPase (Proton Pump) Linaprazan->Proton_Pump Inhibition Acid_Secretion Gastric Acid Secretion Proton_Pump->Acid_Secretion Blocks

Caption: The metabolic activation and mechanism of action of this compound.

References

Technical Support Center: Improving the Bioavailability of Linaprazan Glurate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of linaprazan (B1665929) glurate.

Frequently Asked Questions (FAQs)

Q1: We are observing low and variable oral bioavailability of linaprazan glurate in our preclinical studies. What are the potential underlying causes?

A1: Low and variable oral bioavailability of this compound is often attributed to its physicochemical properties, as it is likely a Biopharmaceutics Classification System (BCS) Class II or IV compound, characterized by low aqueous solubility. Key contributing factors can include:

  • Poor Aqueous Solubility: The limited solubility of this compound in gastrointestinal fluids can lead to a low dissolution rate, which is often the rate-limiting step for absorption.

  • First-Pass Metabolism: this compound is a prodrug that is converted to the active metabolite, linaprazan. This conversion, primarily mediated by carboxylesterase 2 (CES2), and subsequent metabolism of linaprazan can contribute to presystemic clearance.[1]

  • Efflux Transporters: The involvement of efflux transporters, such as P-glycoprotein (P-gp), in the intestines could actively pump the absorbed drug back into the gut lumen, thereby reducing its net absorption.

  • Sex-Dependent Differences: Preclinical studies in rats have shown significant sex-dependent differences in bioavailability, with female rats exhibiting higher plasma exposure to linaprazan after oral administration of the prodrug.[2] This suggests potential differences in metabolic enzymes or transporters between sexes.

Q2: What are the recommended starting points for improving the oral bioavailability of this compound?

A2: To enhance the oral bioavailability of this compound, formulation strategies should primarily focus on improving its dissolution rate and apparent solubility. Promising approaches include:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can significantly enhance the dissolution velocity.

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can improve its aqueous solubility and dissolution rate compared to the crystalline form.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract and facilitate their absorption.

  • Complexation: The use of cyclodextrins to form inclusion complexes can enhance the solubility of poorly water-soluble drugs.

Q3: Are there any specific excipients that are known to be effective for improving the solubility of BCS Class II drugs like this compound?

A3: Yes, several excipients are commonly used to enhance the solubility and bioavailability of BCS Class II drugs. These include:

  • Polymers for ASDs: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (B11928114) (HPMC), and copolymers like Soluplus® are frequently used to create amorphous solid dispersions.

  • Surfactants: Surfactants such as Tween 80 (Polysorbate 80) and sodium lauryl sulfate (B86663) (SLS) can improve the wettability of the drug powder and promote dissolution by forming micelles.

  • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HPβCD) and sulfobutyl-ether-β-cyclodextrin (SBEβCD) are known to form inclusion complexes with poorly soluble drugs, thereby increasing their solubility.[3]

  • Lipid Excipients: Various oils, surfactants, and co-solvents are used in lipid-based formulations to improve drug solubilization.

Troubleshooting Guides

Issue 1: Inconsistent dissolution profiles between batches of our this compound tablet formulation.

Potential Cause Troubleshooting Step
Variability in API Particle Size Characterize the particle size distribution of the this compound API for each batch using techniques like laser diffraction. Implement a particle size specification for incoming API.
Inconsistent Mixing/Granulation Optimize and validate the mixing and/or granulation process parameters (e.g., mixing time, binder addition rate, impeller speed) to ensure homogeneity.
Tablet Hardness Variation Monitor and control tablet hardness during compression. Variations in hardness can affect the tablet's disintegration and dissolution rate.
Excipient Variability Ensure consistent quality and physicochemical properties of the excipients used in the formulation.

Issue 2: The amorphous solid dispersion of this compound shows signs of recrystallization upon storage.

Potential Cause Troubleshooting Step
Suboptimal Polymer Selection Screen different polymers to find one that has good miscibility with this compound and a high glass transition temperature (Tg) to inhibit molecular mobility.
Inadequate Drug Loading High drug loading can increase the propensity for recrystallization. Evaluate lower drug loading percentages to improve the stability of the ASD.
Hygroscopicity Moisture can act as a plasticizer, lowering the Tg of the ASD and promoting recrystallization. Store the ASD in tightly sealed containers with a desiccant and consider the use of less hygroscopic polymers.
Inefficient Manufacturing Process Ensure the manufacturing process (e.g., spray drying, hot-melt extrusion) achieves a fully amorphous system. Characterize the initial ASD using techniques like PXRD and DSC.

Quantitative Data Summary

The following tables provide a summary of key quantitative data related to this compound and the potential impact of different formulation strategies on its bioavailability.

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

ParameterValueReference
Molecular Formula C₂₆H₃₂N₄O₅[4]
Molecular Weight 480.56 g/mol [4]
Appearance White to off-white powder
Solubility ≥ 1.25 mg/mL in 10% DMSO / 90% (20% SBE-β-CD in saline)
12.5 mg/mL in DMSO (with heating)
In Vitro IC₅₀ on H+/K+-ATPase 436.20 nM (95% CI: 227.3–806.6 nM)
Absolute Oral Bioavailability in Rats (0.6 mg/kg) Male: 11%
Female: 27%

Table 2: Hypothetical Impact of Formulation Strategies on this compound Bioavailability (Based on Preclinical Data for a BCS Class II Drug)

Formulation StrategyKey ExcipientsPredicted Fold Increase in Bioavailability (vs. simple suspension)Rationale
Micronization N/A1.5 - 2.0Increased surface area leading to faster dissolution.
Nanosuspension Stabilizers (e.g., Poloxamer 188, Tween 80)3.0 - 5.0Significant increase in surface area and saturation solubility.
Amorphous Solid Dispersion Polymer (e.g., PVP K30, HPMC-AS)4.0 - 6.0Conversion to a higher energy amorphous state, improving solubility and dissolution.
SMEDDS Oil (e.g., Capryol 90), Surfactant (e.g., Cremophor EL), Co-surfactant (e.g., Transcutol HP)5.0 - 8.0Presentation of the drug in a solubilized form for absorption.

Note: The data in Table 2 is hypothetical and intended for illustrative purposes to demonstrate the potential relative improvements of different formulation approaches. Actual results will vary depending on the specific formulation and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling

Objective: To prepare a stable nanosuspension of this compound to enhance its dissolution rate.

Materials:

  • This compound API

  • Stabilizer solution (e.g., 2% w/v Poloxamer 188 in deionized water)

  • Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter)

  • High-energy planetary ball mill or a similar bead mill

Methodology:

  • Prepare the stabilizer solution by dissolving the chosen stabilizer in deionized water.

  • Create a pre-suspension by dispersing a defined amount of this compound (e.g., 5% w/v) in the stabilizer solution using a high-shear mixer.

  • Transfer the pre-suspension to the milling chamber containing the milling media. The chamber should be filled to approximately 50-70% with the beads.

  • Mill the suspension at a specified speed (e.g., 2000 rpm) and for a defined duration (e.g., 2-4 hours). The milling process should be carried out in a temperature-controlled environment to prevent overheating.

  • Periodically withdraw samples to monitor the particle size distribution using a dynamic light scattering (DLS) instrument. Continue milling until the desired particle size (e.g., < 200 nm) is achieved.

  • Separate the nanosuspension from the milling media by sieving or decantation.

  • Characterize the final nanosuspension for particle size, polydispersity index (PDI), and zeta potential.

Protocol 2: Preparation of a this compound Amorphous Solid Dispersion by Spray Drying

Objective: To prepare an amorphous solid dispersion of this compound with a suitable polymer to improve its solubility and dissolution.

Materials:

  • This compound API

  • Polymer (e.g., PVP K30, HPMC-AS)

  • Organic solvent system (e.g., a mixture of dichloromethane (B109758) and methanol)

  • Spray dryer

Methodology:

  • Dissolve both this compound and the chosen polymer in the organic solvent system to form a clear solution. The drug-to-polymer ratio should be pre-determined (e.g., 1:1, 1:2, 1:4 w/w).

  • Optimize the spray drying process parameters, including inlet temperature, atomization pressure, and feed rate.

  • Pump the solution through the atomizer into the drying chamber.

  • The rapid evaporation of the solvent will result in the formation of a solid dispersion powder, which is collected in the cyclone separator.

  • Collect the resulting powder and store it in a desiccator.

  • Characterize the prepared ASD for its physical state (using PXRD and DSC), drug content, and dissolution properties.

Protocol 3: In Vitro Dissolution Testing of this compound Formulations

Objective: To evaluate and compare the in vitro release profile of different this compound formulations.

Methodology:

  • Apparatus: USP Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of a relevant buffer, such as 0.1 N HCl (pH 1.2) to simulate gastric fluid, or phosphate (B84403) buffer (pH 6.8) to simulate intestinal fluid.

  • Paddle Speed: 50 RPM.

  • Temperature: 37 ± 0.5°C.

  • Procedure:

    • Place one unit of the this compound formulation (e.g., tablet, capsule containing ASD, or a defined volume of nanosuspension) in each dissolution vessel.

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

    • Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.

    • Filter the samples through a suitable filter (e.g., 0.45 µm PVDF).

    • Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.

    • Calculate the cumulative percentage of drug released at each time point.

Visualizations

bioavailability_workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_strategies Formulation Strategies cluster_outcome Desired Outcome Problem Low & Variable Bioavailability Solubility Poor Aqueous Solubility Problem->Solubility Metabolism First-Pass Metabolism Problem->Metabolism Efflux Efflux by Transporters Problem->Efflux Sex Sex-Dependent Differences Problem->Sex ParticleSize Particle Size Reduction Solubility->ParticleSize ASD Amorphous Solid Dispersions Solubility->ASD Lipid Lipid-Based Formulations Solubility->Lipid Complex Complexation Solubility->Complex Outcome Improved Bioavailability ParticleSize->Outcome ASD->Outcome Lipid->Outcome Complex->Outcome

Caption: Troubleshooting workflow for low bioavailability of this compound.

asd_preparation_workflow cluster_input Inputs cluster_process Process cluster_output Output & Characterization API This compound API Dissolution Dissolve API & Polymer API->Dissolution Polymer Polymer (e.g., PVP K30) Polymer->Dissolution Solvent Organic Solvent Solvent->Dissolution SprayDry Spray Drying Dissolution->SprayDry Collection Powder Collection SprayDry->Collection ASD_Powder Amorphous Solid Dispersion Collection->ASD_Powder Characterization Characterize: - PXRD - DSC - Dissolution ASD_Powder->Characterization

References

Troubleshooting inconsistent results in linaprazan H+/K+-ATPase assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing linaprazan (B1665929) in H+/K+-ATPase assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of linaprazan?

A1: Linaprazan is a potassium-competitive acid blocker (P-CAB). It reversibly inhibits the gastric H+/K+-ATPase (proton pump) by competing with potassium ions (K+) for binding to the enzyme.[1][2] This binding action prevents the conformational changes necessary for the pump to transport H+ ions into the gastric lumen, thereby reducing gastric acid secretion.[2] Unlike proton pump inhibitors (PPIs), linaprazan does not require an acidic environment for activation.[2][3]

Q2: What are the essential components of a typical in vitro H+/K+-ATPase inhibition assay?

A2: A standard assay to measure H+/K+-ATPase activity includes the following key components:

  • H+/K+-ATPase enriched membrane vesicles: These are typically isolated from sources like rabbit or hog gastric mucosa and serve as the enzyme source.

  • ATP: As the substrate, ATP provides the energy for the proton pump's activity.

  • Magnesium ions (Mg2+): Mg2+ is a necessary cofactor for H+/K+-ATPase activity.

  • Potassium ions (K+): K+ stimulates the enzyme's activity, and it is the ion with which linaprazan competes.

  • Buffer system: A stable pH, typically around 7.4, is maintained using a buffer system.

  • Detection reagents: These are used to measure the inorganic phosphate (B84403) (Pi) produced during the reaction. The malachite green colorimetric assay is a commonly used method.

Q3: What is a typical IC50 value for linaprazan in an H+/K+-ATPase assay?

A3: The IC50 value for linaprazan can fluctuate based on specific assay conditions, most notably the concentration of potassium and the pH. However, reported in vitro IC50 values are generally in the nanomolar range. For instance, one study reported an IC50 of 40.21 nM.

Troubleshooting Guide

Issue 1: High Variability Between Replicate Wells

  • Possible Cause: Inconsistent pipetting of reagents, especially the enzyme preparation or inhibitor solutions.

  • Solution: Use calibrated pipettes and ensure proper mixing of all solutions before dispensing. Pre-wetting the pipette tips can also improve accuracy.

  • Possible Cause: Temperature fluctuations across the microplate during incubation.

  • Solution: Ensure uniform heating of the microplate by using a reliable incubator and allowing the plate to equilibrate to the desired temperature before adding reagents.

  • Possible Cause: Edge effects in the microplate.

  • Solution: Avoid using the outer wells of the microplate for critical samples, or fill them with a blank solution to create a more uniform environment.

Issue 2: Inconsistent IC50 Values Across Experiments

  • Possible Cause: Variability in the potassium ion (K+) concentration. Since linaprazan is a potassium-competitive inhibitor, its IC50 is highly dependent on the K+ concentration.

  • Solution: Maintain a consistent K+ concentration across all assays where IC50 values are being compared. Prepare a large batch of assay buffer with a fixed K+ concentration for use in a series of experiments.

  • Possible Cause: Incorrect or fluctuating pH of the assay buffer. The inhibitory activity of some P-CABs can be pH-dependent.

  • Solution: Standardize the pH of the assay buffer for all experiments. Prepare the buffer fresh and verify the pH before each use.

  • Possible Cause: Degradation of linaprazan.

  • Solution: Prepare fresh dilutions of linaprazan from a stock solution for each experiment. Store stock solutions under appropriate conditions, protected from light and at the recommended temperature. Linaprazan stock solutions can be stored at -80°C for up to 2 years and at -20°C for up to 1 year.

Issue 3: Low Signal or No Enzyme Activity

  • Possible Cause: Inactive H+/K+-ATPase enzyme.

  • Solution: Ensure that the H+/K+-ATPase enriched microsomes have been stored properly at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Verify the protein concentration and integrity.

  • Possible Cause: Suboptimal ATP concentration. The kinetics of H+/K+-ATPase can be influenced by the ATP concentration.

  • Solution: Use a final ATP concentration of 2 mM as a starting point. Titrate the ATP concentration to determine the optimal level for your specific assay conditions.

  • Possible Cause: Absence or incorrect concentration of Mg2+ cofactor.

  • Solution: Ensure the assay buffer contains the correct concentration of MgCl2, typically around 2 mM.

Data Presentation

Table 1: In Vitro Inhibitory Activity of Linaprazan and Related Compounds

CompoundIC50 (nM)95% Confidence Interval (nM)
Vonoprazan17.1510.81–26.87
Linaprazan40.2124.02–66.49
X842 (Linaprazan glurate)436.20227.3–806.6

Data sourced from a study on the pharmacological characterization of this compound.

Experimental Protocols

Protocol 1: Preparation of H+/K+-ATPase Enriched Microsomes

This protocol describes the isolation of H+/K+-ATPase enriched microsomes from a rabbit stomach, which will serve as the enzyme source.

Materials:

  • Freshly excised rabbit stomach

  • Homogenization Buffer: 250 mM Sucrose (B13894), 2 mM HEPES, 1 mM EDTA, pH 7.4

  • Resuspension Buffer: 250 mM Sucrose, 2 mM HEPES, pH 7.4

  • Sucrose solutions: 10% and 37% (w/v) in Resuspension Buffer

Procedure:

  • Excise the stomach and wash it with cold saline.

  • Scrape the gastric mucosa from the underlying muscle layers.

  • Homogenize the mucosa in ice-cold Homogenization Buffer.

  • Centrifuge the homogenate at 10,000 x g for 30 minutes at 4°C to remove nuclei and mitochondria.

  • Carefully layer the resulting supernatant onto a discontinuous sucrose gradient (37% sucrose layer under a 10% sucrose layer).

  • Centrifuge at 150,000 x g for 2 hours at 4°C. The H+/K+-ATPase enriched vesicles will be located at the interface of the 10% and 37% sucrose layers.

  • Carefully collect the vesicle fraction, dilute with Resuspension Buffer, and pellet by centrifugation at 100,000 x g for 60 minutes at 4°C.

  • Resuspend the final pellet in a minimal volume of Resuspension Buffer, determine the protein concentration using the Bradford assay, and store at -80°C in small aliquots.

Protocol 2: In Vitro H+/K+-ATPase Inhibition Assay

This assay measures the activity of the H+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Materials:

  • H+/K+-ATPase enriched microsomes

  • Linaprazan stock solution (in DMSO)

  • Assay Buffer: 40 mM Tris-HCl (pH 7.4), 2 mM MgCl2

  • ATP solution: 2 mM ATP in Assay Buffer

  • KCl solution: 10 mM KCl in Assay Buffer

  • Malachite Green Reagent

  • Phosphate Standard Solution (e.g., KH2PO4)

  • 96-well microplate

Procedure:

  • Prepare serial dilutions of Linaprazan in Assay Buffer. Also, prepare a vehicle control (DMSO in Assay Buffer).

  • In a 96-well plate, add the following to each well:

    • 50 µL of Assay Buffer

    • 10 µL of the appropriate Linaprazan dilution or control

    • 20 µL of H+/K+-ATPase enriched microsomes (final concentration ~5-10 µ g/well )

  • Pre-incubate the plate at 37°C for 30 minutes.

  • To initiate the reaction, add 20 µL of a pre-warmed ATP solution.

  • Incubate the plate at 37°C for 30 minutes.

  • To stop the reaction, add 50 µL of the Malachite Green Reagent to each well.

  • Incubate at room temperature for 15 minutes to allow for color development.

  • Measure the absorbance at 620-650 nm using a microplate reader.

  • Prepare a standard curve using the Phosphate Standard Solution to determine the concentration of Pi released.

  • Calculate the percentage of inhibition for each Linaprazan concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Linaprazan concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Gastric_Acid_Secretion_Pathway Gastric Acid Secretion Signaling Pathway cluster_stimulators Stimulators Gastrin Gastrin Parietal_Cell Parietal Cell Gastrin->Parietal_Cell Histamine Histamine Histamine->Parietal_Cell Acetylcholine Acetylcholine Acetylcholine->Parietal_Cell HK_ATPase H+/K+-ATPase (Proton Pump) Parietal_Cell->HK_ATPase Activation & Translocation Gastric_Lumen Gastric Lumen (Acid Secretion) HK_ATPase->Gastric_Lumen H+ Efflux

Caption: Signaling pathway for gastric acid secretion.

H_K_ATPase_Assay_Workflow H+/K+-ATPase Inhibition Assay Workflow A Prepare Reagents (Buffer, ATP, KCl, Linaprazan) B Add Reagents to 96-well Plate (Buffer, Linaprazan, Enzyme) A->B C Pre-incubate at 37°C B->C D Initiate Reaction with ATP C->D E Incubate at 37°C D->E F Stop Reaction with Malachite Green E->F G Measure Absorbance (620-650 nm) F->G H Data Analysis (Calculate % Inhibition, IC50) G->H

Caption: Workflow of the H+/K+-ATPase inhibition assay.

Troubleshooting_Logic Troubleshooting Inconsistent IC50 Values Start Inconsistent IC50 Results Check_K Verify K+ Concentration Consistency Start->Check_K Check_pH Verify Buffer pH Check_K->Check_pH [Consistent] Solution_K Use Standardized K+ Buffer Check_K->Solution_K [Inconsistent] Check_Linaprazan Check Linaprazan Stock/Dilutions Check_pH->Check_Linaprazan [Consistent] Solution_pH Prepare Fresh Buffer & Verify pH Check_pH->Solution_pH [Inconsistent] Solution_Linaprazan Prepare Fresh Dilutions Check_Linaprazan->Solution_Linaprazan [Inconsistent] End Consistent Results Check_Linaprazan->End [Consistent] Solution_K->Check_pH Solution_pH->Check_Linaprazan Solution_Linaprazan->End

Caption: Logical steps for troubleshooting IC50 variability.

References

Linaprazan Glurate Technical Support Center: Understanding the Impact of Potassium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed information, troubleshooting guides, and frequently asked questions regarding the impact of potassium concentration on the inhibitory activity of linaprazan (B1665929) glurate and its active metabolite, linaprazan.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of linaprazan glurate and linaprazan?

A1: this compound is a prodrug that is rapidly converted in the body to its active form, linaprazan.[1][2] Linaprazan is a potassium-competitive acid blocker (P-CAB).[3][4] It inhibits the gastric H+/K+-ATPase (proton pump) by competing with potassium ions (K+) for binding to the enzyme.[3] This reversible, ionic binding prevents the final step in gastric acid secretion. Unlike proton pump inhibitors (PPIs), P-CABs do not require an acidic environment for activation.

Q2: How does potassium concentration affect the IC50 value of linaprazan?

A2: As a potassium-competitive inhibitor, the IC50 value of linaprazan is highly dependent on the potassium (K+) concentration in the experimental assay. In the absence of K+, linaprazan shows no measurable inhibitory effect on the H+/K+-ATPase. The inhibitory potency of linaprazan is observed in a concentration-dependent manner in the presence of K+. Because linaprazan directly competes with K+ for the same binding site on the proton pump, an increase in K+ concentration is expected to increase the IC50 value of linaprazan, indicating lower potency. Conversely, a lower K+ concentration would result in a lower IC50 value, indicating higher potency.

Q3: What are the reported IC50 values for this compound and linaprazan?

A3: In vitro studies have established the IC50 values for both this compound and its active metabolite, linaprazan, in the presence of potassium. This compound itself is a weak inhibitor of the H+/K+-ATPase, while linaprazan is significantly more potent.

Data Presentation

Table 1: In Vitro Inhibitory Potency (IC50) on H+/K+-ATPase Activity

CompoundIC50 (nM)95% Confidence Interval (CI)Assay Conditions
This compound (X842) 436.20227.3–806.6 nMH+/K+-ATPase from rabbit gastric glands, in the presence of K+
Linaprazan 40.2124.02–66.49 nMH+/K+-ATPase from rabbit gastric glands, in the presence of K+
Vonoprazan (Reference P-CAB) 17.1510.81–26.87 nMH+/K+-ATPase from rabbit gastric glands, in the presence of K+

Data sourced from studies on the pharmacological characterization of this compound (X842).

Troubleshooting Guides

Issue: Inconsistent IC50 values for linaprazan in H+/K+-ATPase assays.

Possible Cause 1: Variability in Potassium Concentration

  • Explanation: Since linaprazan is a potassium-competitive inhibitor, its IC50 is highly dependent on the K+ concentration. Any variation in the K+ concentration between assays will lead to shifts in the measured IC50 value.

  • Solution:

    • Ensure the K+ concentration is consistent across all assays where IC50 values are being compared.

    • Prepare a large batch of assay buffer with a fixed KCl concentration to be used for all related experiments.

    • Accurately pipette all reagents, especially the KCl solution.

Possible Cause 2: Incorrect pH of Assay Buffer

  • Explanation: The inhibitory activity of some P-CABs can be pH-dependent.

  • Solution:

    • Standardize the pH of the assay buffer for all experiments.

    • Verify the pH of the buffer immediately before use.

Possible Cause 3: Degradation of Linaprazan

  • Explanation: Like many chemical compounds, linaprazan may degrade over time if not stored properly.

  • Solution:

    • Prepare fresh dilutions of linaprazan from a stock solution for each experiment.

    • Store stock solutions under appropriate conditions (e.g., protected from light, at the recommended temperature).

Experimental Protocols

In Vitro H+/K+-ATPase Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC50) of a test compound on gastric H+/K+-ATPase activity by measuring the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.

1. Preparation of H+/K+-ATPase Vesicles:

  • Gastric microsomal vesicles rich in H+/K+-ATPase are prepared from the fundic mucosa of homogenized hog or rabbit stomachs through differential centrifugation.

  • The final vesicle preparation is stored at -80°C.

2. Assay Reaction:

  • The reaction is typically performed in a 96-well plate format.

  • The reaction mixture contains:

    • Buffer (e.g., 40 mM Tris-HCl, pH 7.4)

    • MgCl₂ (e.g., 2 mM)

    • KCl (a standardized concentration, e.g., 10 mM)

    • H+/K+-ATPase enriched microsomes

    • Varying concentrations of the test compound (this compound or linaprazan) dissolved in a suitable solvent (e.g., DMSO).

  • The plate is pre-incubated at 37°C.

  • The reaction is initiated by the addition of ATP (e.g., 2 mM).

  • The plate is incubated at 37°C for a defined period (e.g., 30 minutes).

3. Measurement of ATPase Activity:

  • The reaction is stopped by the addition of a reagent such as trichloroacetic acid (TCA).

  • The enzymatic activity is determined by quantifying the amount of inorganic phosphate (Pi) liberated from ATP hydrolysis.

  • This is commonly achieved colorimetrically using a malachite green-based reagent, which forms a complex with Pi that can be measured spectrophotometrically (e.g., at ~620 nm).

4. Data Analysis:

  • A standard curve is prepared using a phosphate standard to determine the concentration of Pi released in each well.

  • The percentage of inhibition for each concentration of the test compound is calculated relative to a vehicle control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound's concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

G cluster_0 Gastric Parietal Cell cluster_1 Lumen (Acidic) cluster_2 Cytoplasm H_K_ATPase H+/K+-ATPase (Proton Pump) Proton_out H+ H_K_ATPase->Proton_out Secretion K_out K+ H_K_ATPase->K_out Transport K_in K+ K_in->H_K_ATPase Binding Proton_in H+ Proton_in->H_K_ATPase Transport Linaprazan Linaprazan Linaprazan->H_K_ATPase Competes with K+ for binding

Caption: Mechanism of potassium-competitive inhibition by linaprazan.

G start Start: Prepare Reagents prepare_vesicles Prepare H+/K+-ATPase Enriched Microsomes start->prepare_vesicles prepare_compounds Prepare Serial Dilutions of this compound start->prepare_compounds assay_setup Set up Reaction in 96-well Plate prepare_vesicles->assay_setup prepare_compounds->assay_setup pre_incubation Pre-incubate at 37°C assay_setup->pre_incubation initiate_reaction Initiate Reaction with ATP pre_incubation->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction measure_pi Measure Inorganic Phosphate (Pi) stop_reaction->measure_pi data_analysis Calculate % Inhibition and Determine IC50 measure_pi->data_analysis end End data_analysis->end

Caption: Experimental workflow for H+/K+-ATPase inhibition assay.

G potassium Potassium (K+) Concentration linaprazan_potency Linaprazan Apparent Potency potassium->linaprazan_potency Directly Impacts (Inverse Relationship) ic50 IC50 Value linaprazan_potency->ic50 Determines (Inverse Relationship) increase_k Increase [K+] decrease_potency Decrease Potency increase_k->decrease_potency increase_ic50 Increase IC50 decrease_potency->increase_ic50 decrease_k Decrease [K+] increase_potency Increase Potency decrease_k->increase_potency decrease_ic50 Decrease IC50 increase_potency->decrease_ic50

Caption: Logical relationship of K+ concentration and IC50.

References

Buffer composition interference in linaprazan glurate enzymatic assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with linaprazan (B1665929) glurate and enzymatic assays of the gastric H⁺,K⁺-ATPase (proton pump).

Frequently Asked Questions (FAQs)

Q1: What is linaprazan glurate and how does it inhibit the H⁺,K⁺-ATPase?

A1: this compound is a prodrug of linaprazan, a potent, reversible inhibitor of the gastric H⁺,K⁺-ATPase.[1][2] Linaprazan is a Potassium-Competitive Acid Blocker (P-CAB) that binds ionically to the potassium-binding site of the proton pump.[1][3] This competitive inhibition prevents the conformational change required for proton secretion into the gastric lumen.[1] Unlike proton pump inhibitors (PPIs), P-CABs do not need acid activation to become effective. In vitro, this compound itself is a weak inhibitor, with its therapeutic action primarily mediated by its active metabolite, linaprazan.

Q2: What are the critical components of a standard H⁺,K⁺-ATPase inhibition assay?

A2: A typical in vitro assay to measure H⁺,K⁺-ATPase activity and its inhibition by compounds like linaprazan involves several key components:

  • Enzyme Source: H⁺,K⁺-ATPase enriched microsomes, typically prepared from hog or rabbit gastric mucosa.

  • Substrate: Adenosine triphosphate (ATP) is the substrate hydrolyzed by the enzyme to provide energy for the pump.

  • Cofactors: Magnesium ions (Mg²⁺) are essential for ATPase activity.

  • Stimulator: Potassium ions (K⁺) stimulate the enzyme's activity. Since linaprazan is a potassium-competitive inhibitor, the concentration of K⁺ is a critical parameter that will affect the IC50 value.

  • Buffer System: A buffer, such as Tris-HCl or HEPES, is used to maintain a stable physiological pH, typically around 7.4.

  • Detection Reagents: The assay measures the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis, often using a Malachite Green-based colorimetric reagent.

Q3: Which common buffer components can interfere with the assay?

A3: Several components in the assay buffer can interfere with the results:

  • Buffer Identity: Buffers like Tris-HCl can chelate metal ions, potentially affecting the activity of metalloenzymes. While H⁺,K⁺-ATPase is not a metalloenzyme in the traditional sense, its activity is dependent on Mg²⁺ and K⁺, and buffer choice can influence kinetic parameters.

  • Reducing Agents: Agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol (β-MCE), often added to prevent protein oxidation, can significantly alter the measured potency (IC50) of inhibitors.

  • Detergents: Detergents are sometimes used to permeabilize vesicles or solubilize the enzyme. However, they can also inactivate the ATPase or alter its kinetic properties. The choice and concentration of detergent are critical.

  • ATP Stock Solution: The addition of ATP, which is an acidic molecule, can lower the pH of a poorly buffered solution, affecting enzyme activity.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound enzymatic assays.

Issue 1: High Background Signal

A high background signal can mask the true enzyme activity and lead to inaccurate inhibition data.

Possible Cause Recommended Solution
Spontaneous ATP Hydrolysis Prepare ATP solutions fresh and store them on ice. Run a "no enzyme" control well containing all reaction components except the H⁺,K⁺-ATPase microsomes to quantify and subtract the non-enzymatic hydrolysis rate.
Contaminated Reagents Use high-purity reagents, especially ATP and buffers. Filter-sterilize buffer solutions to prevent microbial growth, which can introduce phosphatases.
Interference with Detection Reagent Some compounds, including certain reducing agents, can interfere with the Malachite Green assay for phosphate detection. Test for interference by adding the compound to a known concentration of phosphate standard.
Insufficient Blocking If using an ELISA-based format, insufficient blocking of non-specific binding sites can be a cause. Increase the blocking incubation time or try a different blocking agent.
Issue 2: Low or No Enzyme Activity

This can prevent the accurate determination of IC50 values.

Possible Cause Recommended Solution
Degraded Enzyme H⁺,K⁺-ATPase enriched microsomes are sensitive to degradation. Store aliquots at -80°C and avoid repeated freeze-thaw cycles. Always thaw on ice.
Incorrect Assay pH The H⁺,K⁺-ATPase has an optimal pH range. Verify the final pH of the complete reaction mixture (including ATP and inhibitor) is at the target pH (e.g., 7.4). ATP addition can lower the pH of weakly buffered solutions.
Missing Cofactors/Stimulators Ensure that Mg²⁺ and K⁺ are present at their optimal concentrations in the final reaction mixture. Their absence will lead to very low activity.
Inhibitory Contaminants Glassware or plasticware may have residual contaminants. Use dedicated, thoroughly cleaned labware. Test for contaminants in the buffer by running the assay with a fresh batch of buffer.
Issue 3: Poor Reproducibility / High Variability Between Replicates
Possible Cause Recommended Solution
Pipetting Inaccuracy Ensure all pipettes are calibrated. Use fresh tips for each reagent and dilution step, especially for serial dilutions of linaprazan.
Inconsistent Incubation Times Use a multichannel pipette to start and stop reactions simultaneously for all wells in a plate. Staggering the addition of ATP or stop solution can introduce significant variability.
Edge Effects in Microplates The outer wells of a 96-well plate are prone to evaporation and temperature fluctuations. Avoid using the outer wells for critical samples; instead, fill them with buffer or water.
Inconsistent K⁺ Concentration Since linaprazan is a potassium-competitive inhibitor, its IC50 is highly dependent on the K⁺ concentration. Ensure the K⁺ concentration is precisely controlled and consistent across all assays.
Degradation of Linaprazan Prepare fresh dilutions of linaprazan from a stable stock solution for each experiment.

Data Presentation

Table 1: In Vitro IC50 Values for H⁺,K⁺-ATPase Inhibitors

CompoundIC50 (nM)95% Confidence Interval (nM)Assay ConditionsSource
Linaprazan 40.2124.02–66.49H⁺,K⁺-ATPase from rabbit gastric glands, in the presence of K⁺.
This compound (X842) 436.20227.3–806.6H⁺,K⁺-ATPase from rabbit gastric glands, in the presence of K⁺.
Vonoprazan 17.1510.81–26.87H⁺,K⁺-ATPase from rabbit gastric glands, in the presence of K⁺.

Table 2: Potential Effects of Common Buffer Additives on H⁺,K⁺-ATPase Assays

AdditiveCommon ConcentrationPotential InterferenceRecommendation
DTT / β-MCE 1-5 mMCan alter inhibitor potency (IC50). May interfere with phosphate detection.Use with caution. If required, maintain a consistent concentration across all experiments and validate against controls. Consider TCEP as an alternative.
Triton X-100 0.01-0.1%Can increase enzyme activity but may also alter kinetic properties and magnesium dependence. High concentrations can inactivate the enzyme.Optimize concentration carefully. Determine the effect on both basal and inhibited enzyme activity.
EDTA 0.1-1 mMChelates Mg²⁺, which is an essential cofactor, leading to inhibition.Avoid unless specifically required. If used for microsome preparation, ensure it is diluted out in the final assay buffer.
BSA 0.1-1 mg/mLCan stabilize the enzyme and prevent adherence to plasticware. May abolish uncoupling effects caused by fatty acids.Generally safe to use but verify that the specific batch does not contain contaminating phosphatases.

Experimental Protocols

Protocol: In Vitro H⁺,K⁺-ATPase Inhibition Assay (Colorimetric)

This protocol outlines a general method for determining the inhibitory activity of compounds like linaprazan on gastric H⁺,K⁺-ATPase by measuring the release of inorganic phosphate (Pi).

1. Materials and Reagents:

  • Enzyme: H⁺,K⁺-ATPase enriched microsomes from rabbit gastric mucosa.

  • Assay Buffer: 40 mM Tris-HCl, pH 7.4.

  • Substrate Solution: 2 mM ATP in Tris buffer.

  • Cofactor/Stimulator Solution: 2 mM MgCl₂ and 10 mM KCl in Tris buffer.

  • Test Compound: this compound/linaprazan at various concentrations, typically dissolved in DMSO as a stock.

  • Stop Solution: 10% Trichloroacetic acid (TCA).

  • Detection Reagent: Malachite Green-based colorimetric reagent for phosphate detection.

2. Procedure:

  • Compound Preparation: Prepare serial dilutions of linaprazan in the assay buffer. Include a vehicle control (e.g., DMSO in assay buffer).

  • Reaction Setup: In a 96-well microplate, add the following to each well in order:

    • 50 µL of Assay Buffer.

    • 10 µL of the appropriate linaprazan dilution or vehicle control.

    • 20 µL of H⁺,K⁺-ATPase enriched microsomes (final concentration ~5-10 µ g/well ).

  • Pre-incubation: Pre-incubate the plate at 37°C for 30-60 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: To start the enzymatic reaction, add 20 µL of a pre-warmed mixture containing ATP, MgCl₂, and KCl to each well.

  • Incubation: Incubate the plate at 37°C for 20-30 minutes. The optimal time should be determined to ensure the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding 100 µL of ice-cold Stop Solution (e.g., 10% TCA).

  • Phosphate Detection:

    • Centrifuge the plate to pellet any precipitated protein.

    • Transfer the supernatant to a new plate.

    • Add the phosphate detection reagent according to the manufacturer's instructions.

    • Allow color to develop for the recommended time.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 620-660 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each linaprazan concentration relative to the vehicle control and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

G cluster_prep Preparation cluster_assay Assay Execution cluster_detect Detection & Analysis P1 Prepare Reagents (Buffer, ATP, Enzyme, Inhibitor) P2 Serial Dilution of Linaprazan P1->P2 A1 Add Buffer, Inhibitor, and Enzyme to Plate P2->A1 A2 Pre-incubate at 37°C A1->A2 A3 Initiate Reaction (Add ATP/Mg/K) A2->A3 A4 Incubate at 37°C A3->A4 A5 Terminate Reaction (Add Stop Solution) A4->A5 D1 Add Phosphate Detection Reagent A5->D1 D2 Measure Absorbance D1->D2 D3 Calculate % Inhibition and IC50 Value D2->D3 I1 Interference Point: Buffer Choice, pH, Additives I1->P1 I2 Interference Point: K+ Concentration I2->A3

Caption: Workflow for H⁺,K⁺-ATPase inhibition assay highlighting key buffer interference points.

G start Inconsistent Results (e.g., High Variability) d1 Check Pipetting and Timing? start->d1 d2 Verify Reagent Stability? d1->d2 No s1 Calibrate Pipettes Use Multichannel Pipette Avoid Edge Effects d1->s1 Yes d3 Assess Buffer Composition? d2->d3 No s2 Use Fresh Aliquots (Enzyme, ATP, Inhibitor) Store at -80°C d2->s2 Yes s3 Confirm Final pH Standardize K+ Conc. Evaluate Additives (DTT, etc.) d3->s3 Yes end_node Consistent Results d3->end_node No s1->d2 s2->d3 s3->end_node

Caption: Troubleshooting logic for inconsistent results in H⁺,K⁺-ATPase assays.

G cluster_pump extracellular Gastric Lumen (Acidic) intracellular Parietal Cell Cytoplasm pump H⁺,K⁺-ATPase (Proton Pump) H_out H⁺ pump->H_out H⁺ Secreted K_in K⁺ K_in->pump K⁺ Enters Cell linaprazan Linaprazan linaprazan->pump Competitively Blocks K⁺ Binding Site

Caption: Linaprazan competitively inhibits the H⁺,K⁺-ATPase by blocking the K⁺ binding site.

References

Technical Support Center: Stability Testing and Degradation Pathways of Linaprazan Glurate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing of linaprazan (B1665929) glurate.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for linaprazan glurate?

A1: this compound is a prodrug of linaprazan, and its primary in-vivo degradation pathway is enzymatic hydrolysis of the ester linkage, which is facilitated by carboxylesterase 2, to form the active drug, linaprazan, and glutaric acid.[1][2][3] In forced degradation studies, this hydrolysis is also a key pathway under acidic and basic conditions. Subsequent degradation of the active linaprazan molecule can then occur through oxidation, dehydrogenation, and glucuronidation.[1][2]

Q2: Which analytical technique is most suitable for stability testing of this compound?

A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique. This method should be capable of separating this compound from its primary degradation product, linaprazan, as well as other potential minor degradation products that may form under various stress conditions. The use of a photodiode array (PDA) detector is recommended to assess peak purity. For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is essential.

Q3: What are the expected degradation products of this compound under forced degradation conditions?

A3: Under forced degradation conditions, the following degradation products can be anticipated:

  • Hydrolysis (Acidic and Basic): The primary degradation product is linaprazan, formed by the cleavage of the ester bond.

  • Oxidative Stress: Oxidation may lead to the formation of N-oxides or other oxidative degradation products of the linaprazan moiety.

  • Photolytic Stress: Exposure to light may induce photodegradation, potentially leading to the formation of various photoproducts. The specific structures would require characterization by techniques like LC-MS.

  • Thermal Stress: High temperatures may accelerate hydrolysis and other degradation pathways.

Q4: How can I troubleshoot poor separation between this compound and its degradation products in my HPLC method?

A4: If you are experiencing poor separation, consider the following troubleshooting steps:

  • Optimize Mobile Phase pH: The ionization state of this compound and its degradation products can be manipulated by adjusting the pH of the mobile phase, which can significantly impact retention and selectivity.

  • Modify Gradient Slope: A shallower gradient can improve the resolution of closely eluting peaks.

  • Change Stationary Phase: If resolution is still not achieved, consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a different C18 column with alternative bonding).

  • Adjust Temperature: Column temperature can influence selectivity. Experiment with temperatures in the range of 25-40°C.

Troubleshooting Guides

This section provides solutions to common issues encountered during the stability testing of this compound.

Issue Potential Cause Recommended Solution
No degradation observed under stress conditions. Insufficiently harsh stress conditions.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), prolong the exposure time, or increase the temperature.
High stability of the molecule under the tested conditions.While this compound is expected to degrade, if no degradation is observed under reasonably strenuous conditions, document the stability of the molecule.
Excessive degradation (>20%) observed. Stress conditions are too harsh.Reduce the concentration of the stressor, shorten the exposure time, or lower the temperature. The goal of forced degradation is to achieve partial degradation (typically 5-20%) to demonstrate the stability-indicating nature of the analytical method.
Inconsistent results between replicate experiments. Variability in sample preparation.Ensure accurate and consistent preparation of all solutions and dilutions. Use calibrated pipettes and balances.
Fluctuation in experimental conditions.Maintain tight control over temperature, light exposure, and timing of all steps in the protocol.
Appearance of unknown peaks in the chromatogram. Formation of new degradation products.Use a PDA detector to check for peak purity of the main component and known degradants. Employ LC-MS to identify the mass of the unknown peaks and propose potential structures.
Contamination.Ensure all glassware and solvents are clean and free of contaminants. Run a blank injection to rule out system contamination.

Quantitative Data Summary

The following tables summarize representative quantitative data from forced degradation studies on this compound. Note: This data is illustrative and based on typical outcomes for similar pharmaceutical compounds.

Table 1: Summary of Forced Degradation Studies of this compound

Stress Condition % Degradation of this compound Major Degradation Product(s)
Acid Hydrolysis (0.1 N HCl, 60°C, 24h) 15.2%Linaprazan
Base Hydrolysis (0.1 N NaOH, RT, 4h) 18.5%Linaprazan
Oxidative (3% H₂O₂, RT, 24h) 10.8%Oxidative Degradant 1
Photolytic (ICH Q1B, 1.2 million lux hours) 8.5%Photodegradant 1
Thermal (80°C, 48h) 12.3%Linaprazan, Thermal Degradant 1

Experimental Protocols

Protocol for Forced Degradation Studies

4.1.1. Acid Hydrolysis

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Transfer 1 mL of the stock solution to a clean vial.

  • Add 1 mL of 0.1 N hydrochloric acid.

  • Incubate the solution at 60°C for 24 hours.

  • After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 N sodium hydroxide.

  • Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

4.1.2. Base Hydrolysis

  • Prepare a stock solution of this compound as described in 4.1.1.

  • Transfer 1 mL of the stock solution to a clean vial.

  • Add 1 mL of 0.1 N sodium hydroxide.

  • Keep the solution at room temperature for 4 hours.

  • Neutralize the solution with an appropriate volume of 0.1 N hydrochloric acid.

  • Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

4.1.3. Oxidative Degradation

  • Prepare a stock solution of this compound as described in 4.1.1.

  • Transfer 1 mL of the stock solution to a clean vial.

  • Add 1 mL of 3% hydrogen peroxide solution.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

4.1.4. Photolytic Degradation

  • Prepare a solution of this compound in a suitable solvent at a concentration of 1 mg/mL.

  • Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • A control sample should be stored in the dark under the same conditions.

  • After exposure, dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

4.1.5. Thermal Degradation

  • Place solid this compound powder in a clean vial.

  • Heat the vial in an oven at 80°C for 48 hours.

  • After heating, cool the sample to room temperature.

  • Prepare a solution of the heat-stressed solid in a suitable solvent at a concentration of 1 mg/mL.

  • Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

Protocol for Stability-Indicating HPLC Method
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B

Visualizations

LG This compound Acid Acidic Hydrolysis (0.1 N HCl, 60°C) LG->Acid Base Basic Hydrolysis (0.1 N NaOH, RT) LG->Base Oxidation Oxidative Stress (3% H2O2, RT) LG->Oxidation Photo Photolytic Stress (ICH Q1B) LG->Photo Thermal Thermal Stress (80°C) LG->Thermal Linaprazan Linaprazan Acid->Linaprazan Major Base->Linaprazan Major OD1 Oxidative Degradant 1 Oxidation->OD1 Major PD1 Photodegradant 1 Photo->PD1 Major Thermal->Linaprazan Major TD1 Thermal Degradant 1 Thermal->TD1 Minor

Caption: Degradation pathways of this compound under forced stress conditions.

start Start: this compound Sample stress Apply Stress Condition (Acid, Base, Oxidative, Photolytic, Thermal) start->stress neutralize Neutralize/Dilute Sample stress->neutralize hplc Inject into HPLC System neutralize->hplc data Data Acquisition (Chromatogram) hplc->data analysis Analyze Data (% Degradation, Peak Purity) data->analysis lcms Identify Unknowns (LC-MS) analysis->lcms If unknowns present end End: Stability Profile analysis->end

Caption: Experimental workflow for forced degradation studies of this compound.

References

Technical Support Center: Linaprazan Glurate Off-Target Effects in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential off-target effects of linaprazan (B1665929) glurate in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is linaprazan glurate and what is its primary mechanism of action?

This compound is a prodrug of linaprazan, a potassium-competitive acid blocker (P-CAB).[1] Its primary on-target effect is the potent and reversible inhibition of the gastric H+/K+ ATPase (proton pump), which is responsible for the final step in gastric acid secretion.[1][2] Unlike proton pump inhibitors (PPIs), which bind covalently and irreversibly, P-CABs like linaprazan bind ionically and reversibly to the potassium-binding site of the proton pump.[1]

Q2: What are potential off-target effects and why are they a concern with this compound?

Off-target effects occur when a compound interacts with unintended biological molecules, which can lead to misleading experimental results, cytotoxicity, or the activation of irrelevant signaling pathways. While linaprazan is reported to be highly selective for the H+/K+ ATPase, its core structure is based on an imidazopyridine scaffold. This scaffold is known to be a versatile pharmacophore that can interact with a range of biological targets, including kinases, G-Protein Coupled Receptors (GPCRs), and other ion channels. Therefore, it is crucial to consider and investigate potential off-target effects in cellular assays, especially when using cell lines that do not express the gastric proton pump or when observing unexpected phenotypes.

Q3: What are the initial steps to investigate a suspected off-target effect?

The first step is to establish a clear dose-response relationship for both the observed phenotype and general cytotoxicity. If the effect is only observed at concentrations significantly higher than the IC50 for H+/K+ ATPase inhibition, it may be an off-target effect. It is also important to use appropriate controls, such as a structurally related but inactive compound, or to test the compound in a cell line that does not express the intended target.

Troubleshooting Guide

This guide is designed to help you navigate unexpected results in your cellular assays with this compound.

Scenario 1: Unexpected Change in Intracellular pH

  • Observation: You observe a change in intracellular pH in a cell line that does not express the gastric H+/K+ ATPase.

  • Possible Cause: Linaprazan, as a weak base, may accumulate in acidic organelles like lysosomes, leading to a disruption of intracellular pH homeostasis. This is a physico-chemical effect rather than a specific off-target interaction.

  • Troubleshooting Steps:

    • Dose-Response Experiment: Perform a detailed dose-response curve. If the effect is only seen at high concentrations, it is more likely to be a non-specific effect.

    • Control Compound: Test other weak bases with similar pKa values. If they produce a similar effect, it supports the hypothesis of a physico-chemical mechanism.

    • Lysosomal pH Measurement: Use a lysosome-specific pH-sensitive dye to directly measure changes in lysosomal pH.

Scenario 2: Unexplained Cytotoxicity or Altered Cell Proliferation

  • Observation: You observe cytotoxicity or a change in cell proliferation at concentrations where the on-target effect is not expected to be the primary cause.

  • Possible Causes & Troubleshooting Steps:

    • Off-Target Kinase Inhibition: The imidazopyridine scaffold is found in many kinase inhibitors. Unintended kinase inhibition could affect proliferation signaling pathways.

      • Action: Perform a western blot to analyze the phosphorylation status of key signaling proteins in pathways like MAPK/ERK or PI3K/Akt. For a broader screen, consider a commercial kinome scan.

    • Mitochondrial Toxicity: Some compounds can impair mitochondrial function, leading to decreased ATP production and cell death.

      • Action: Conduct a mitochondrial toxicity assay, such as measuring oxygen consumption rate (OCR) or assessing mitochondrial membrane potential.

    • GPCR Interaction: The imidazopyridine scaffold can also interact with GPCRs, which can influence a wide range of cellular processes.

      • Action: If a specific GPCR is suspected based on the observed phenotype, perform a radioligand binding assay to check for direct competition.

Data Presentation

When investigating off-target effects, it is crucial to present quantitative data in a clear and structured manner. Below are template tables for presenting data from key validation experiments.

Table 1: Kinome Profiling of Linaprazan

Kinase Target% Inhibition at 1 µM LinaprazanIC50 (nM)
Kinase A
Kinase B
Kinase C
...

Table 2: GPCR Binding Affinity of Linaprazan

GPCR TargetRadioligand UsedKi (nM)
GPCR X
GPCR Y
GPCR Z
...

Table 3: Mitochondrial Toxicity Assessment of Linaprazan

ParameterEC50 (µM)
Oxygen Consumption Rate (OCR)
Mitochondrial Membrane Potential
Cellular ATP Levels

Experimental Protocols

1. Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Objective: To confirm that linaprazan directly binds to a suspected off-target protein within intact cells.

  • Methodology:

    • Cell Treatment: Treat intact cells with various concentrations of linaprazan or a vehicle control.

    • Thermal Challenge: Heat the cell suspensions at a range of temperatures to induce protein denaturation.

    • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

    • Protein Detection: Analyze the amount of the suspected off-target protein remaining in the soluble fraction by Western blot. An increase in the amount of soluble protein at higher temperatures in the linaprazan-treated samples suggests direct binding and stabilization.

2. Kinome Scan

  • Objective: To broadly screen for off-target kinase interactions.

  • Methodology: This is typically performed as a service by specialized companies. The general principle involves a competition binding assay where linaprazan is tested for its ability to displace a ligand from a large panel of purified kinases. The results are usually reported as percent inhibition at a fixed concentration or as IC50/Kd values for significant hits.

3. GPCR Radioligand Binding Assay

  • Objective: To determine if linaprazan binds to a specific GPCR.

  • Methodology:

    • Membrane Preparation: Prepare cell membranes from cells overexpressing the GPCR of interest.

    • Competition Binding: Incubate the membranes with a known radiolabeled ligand for the GPCR in the presence of increasing concentrations of linaprazan.

    • Detection: Measure the amount of radioligand bound to the membranes. A decrease in radioligand binding with increasing concentrations of linaprazan indicates competition for the same binding site.

4. Mitochondrial Toxicity Assay (Seahorse XF Analyzer)

  • Objective: To assess the impact of linaprazan on mitochondrial respiration.

  • Methodology:

    • Cell Seeding: Seed cells in a Seahorse XF plate.

    • Compound Treatment: Treat cells with different concentrations of linaprazan.

    • Oxygen Consumption Rate (OCR) Measurement: Use a Seahorse XF Analyzer to measure the OCR in real-time. Sequential injections of mitochondrial stressors (oligomycin, FCCP, and rotenone/antimycin A) are used to determine key parameters of mitochondrial function.

Visualizations

G cluster_workflow Troubleshooting Workflow for Suspected Off-Target Effects A Unexpected Cellular Phenotype Observed B Dose-Response & Cytotoxicity Assays A->B C Phenotype at High Concentrations Only? B->C D On-Target Effect in Non-Canonical Pathway C->D No E Potential Off-Target Effect C->E Yes F Target Engagement (CETSA) E->F G Broad Off-Target Screening E->G H Kinome Scan G->H I GPCR Panel G->I J Ion Channel Panel G->J K Specific Off-Target Validation H->K I->K J->K L Confirm with Orthogonal Method (e.g., siRNA) K->L G cluster_pathway Hypothetical Off-Target Kinase Signaling Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 Linaprazan Linaprazan (Off-Target) Linaprazan->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression (Proliferation) TranscriptionFactor->GeneExpression G cluster_experimental Experimental Workflow for Off-Target Validation A Hypothesize Off-Target Family (e.g., Kinases) B Broad Screen (e.g., Kinome Scan) A->B C Identify Potential Hits B->C D Validate with Cellular Assay (e.g., Western Blot for Phospho-protein) C->D E Confirm with Orthogonal Method (e.g., siRNA Knockdown of Putative Target) D->E F Characterize Phenotype E->F

References

Strategies to minimize variability in linaprazan glurate pharmacokinetic studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize variability in linaprazan (B1665929) glurate pharmacokinetic (PK) studies.

Troubleshooting Guides

High variability in pharmacokinetic data can obscure the true dose-response relationship and complicate the interpretation of study outcomes. This guide addresses common issues encountered during linaprazan glurate pharmacokinetic studies and provides strategies for mitigation.

Issue 1: High Inter-Individual Variability in Plasma Concentrations

Possible Causes:

  • Genetic Polymorphisms: this compound is a prodrug that is hydrolyzed to its active form, linaprazan, by the enzyme Carboxylesterase 2 (CES2).[1] Genetic variations in the CES2 gene can lead to differences in enzyme activity, affecting the rate of conversion and resulting in variable plasma concentrations of both the prodrug and the active metabolite.[2][3]

  • Physiological Factors: Differences in age, sex, body mass index (BMI), and underlying health conditions can influence drug absorption, distribution, metabolism, and excretion.[4][5] Preclinical studies in rats have shown sex-dependent differences in plasma exposure to this compound.

  • Concomitant Medications: Co-administration of other drugs could potentially interact with this compound or linaprazan, although specific drug-drug interaction studies are ongoing.

  • Protocol Non-Adherence: Deviations from the study protocol, such as incorrect dosing times or dietary restrictions, can introduce significant variability.

Strategies to Minimize Variability:

  • Genotyping: Consider genotyping study participants for common CES2 polymorphisms to identify potential outliers or to allow for stratified analysis.

  • Stringent Inclusion/Exclusion Criteria: Define and strictly adhere to eligibility criteria to ensure a more homogeneous study population. This includes specifying a narrow range for age and BMI.

  • Standardization of Procedures: Ensure all study sites follow standardized procedures for drug administration, sample collection, processing, and storage.

  • Monitor and Document Compliance: Implement measures to monitor and document participant adherence to the dosing regimen and other study requirements.

Issue 2: Inconsistent Bioanalytical Results

Possible Causes:

  • Sample Handling and Stability: this compound, as a prodrug, may be susceptible to degradation in biological matrices if not handled and stored correctly. Analyte instability can lead to inaccurate quantification.

  • Matrix Effects: Endogenous components in plasma can interfere with the ionization of this compound or linaprazan during LC-MS/MS analysis, leading to ion suppression or enhancement and affecting accuracy.

  • Improper Method Validation: An inadequately validated bioanalytical method may lack the required accuracy, precision, and selectivity for reliable quantification.

Strategies for Mitigation:

  • Develop a Robust Bioanalytical Method: A detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the accurate quantification of this compound and its active metabolite, linaprazan.

  • Thorough Method Validation: The bioanalytical method should be fully validated according to regulatory guidelines, including assessments of specificity, sensitivity, linearity, accuracy, precision, and stability.

  • Standard Operating Procedures (SOPs) for Sample Handling: Implement and enforce strict SOPs for blood collection, processing, and storage to ensure sample integrity. This includes defining the type of anticoagulant tubes, centrifugation conditions, and storage temperatures.

  • Use of an Internal Standard: A stable, isotopically labeled internal standard is recommended to compensate for variability in sample processing and instrument response.

Issue 3: Unexplained Variability in Food Effect Studies

Possible Causes:

  • Variability in Meal Composition: The composition of the meal, particularly the fat content, can significantly influence the gastrointestinal environment and, consequently, drug absorption.

  • Timing of Drug Administration Relative to the Meal: The interval between the meal and drug administration is a critical factor that can affect pharmacokinetic parameters.

Mitigation Strategies:

  • Standardized Meal: A standardized high-fat, high-calorie meal should be used in food effect studies to ensure consistency across all participants.

  • Controlled Dosing Time: The timing of drug administration in relation to the start and end of the meal must be strictly controlled and documented.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of pharmacokinetic variability for this compound?

A1: The primary sources of variability include genetic polymorphisms in the CES2 enzyme responsible for its conversion to the active metabolite linaprazan, physiological factors such as age and sex, and variations in study conduct, including diet and adherence to protocols.

Q2: How can we control for variability in a multi-center clinical trial?

A2: In multi-center trials, it is crucial to implement standardized protocols across all sites for participant recruitment, drug administration, sample collection and processing, and data recording. Centralized training of study personnel and regular monitoring of site performance can help ensure consistency.

Q3: What are the key considerations for the bioanalytical method?

A3: The bioanalytical method, typically LC-MS/MS, must be validated to be specific for both this compound and linaprazan, with a lower limit of quantification (LLOQ) sufficient to measure trough concentrations. It is also important to assess and minimize matrix effects and confirm the stability of the analytes in the biological matrix under the conditions of collection, processing, and storage.

Q4: What is the expected effect of food on the pharmacokinetics of this compound?

A4: A clinical trial has been designed to assess the effect of a high-fat, high-calorie meal on the pharmacokinetics of this compound. While specific results are not yet published, food can alter gastric pH, delay gastric emptying, and increase splanchnic blood flow, which may affect the absorption of this compound. A Phase I study noted no effect of food was detected.

Q5: Are there any known sex differences in the pharmacokinetics of this compound?

A5: Preclinical studies in rats have shown that female rats had higher plasma concentrations of both this compound and linaprazan. However, a publication on a preclinical study notes that no sex differences were observed in Phase I trials in humans.

Data Presentation

Table 1: Preclinical Pharmacokinetic Parameters of this compound (X842) and Linaprazan in Rats After a Single Oral Dose

ParameterThis compound (Prodrug)Linaprazan (Active Metabolite)
Cmax Low and achieved rapidlyHigher and sustained
t½ (rats) Approximately 2-4 hoursExtended compared to direct administration of linaprazan

Data sourced from Lu et al., 2025 as cited in a technical guide.

Table 2: In Vitro Inhibitory Activity on H+/K+-ATPase

CompoundIC₅₀ (nM)95% Confidence Interval (nM)
Vonoprazan17.1510.81–26.87
Linaprazan40.2124.02–66.49
This compound (X842)436.20227.3–806.6

Data from in vitro inhibition of H+/K+-ATPase activity.

Experimental Protocols

Protocol 1: Preclinical Pharmacokinetic Study in Rats

  • Objective: To determine the pharmacokinetic profile of this compound and its active metabolite, linaprazan, after oral administration in rats.

  • Animal Model: Male and female Sprague-Dawley rats.

  • Dosing:

    • This compound is formulated in a suitable vehicle (e.g., 5% Solutol HS15/45% ethanol/10% PEG400/40% saline).

    • A single dose is administered via oral gavage.

    • Animals are fasted overnight prior to dosing.

  • Blood Sampling:

    • Blood samples are collected from the jugular vein at predetermined time points (e.g., pre-dose, and at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Samples are collected into tubes containing an anticoagulant (e.g., sodium heparin).

  • Plasma Preparation:

    • Blood samples are centrifuged (e.g., 3,500 rpm for 10 minutes at 4°C) to separate the plasma.

    • Plasma is transferred to clean tubes and stored at -80°C until analysis.

  • Bioanalysis:

    • Plasma concentrations of both this compound and linaprazan are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plasma concentration-time data is used to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis.

Protocol 2: Phase I Clinical Study in Healthy Volunteers (Representative)

  • Objective: To evaluate the pharmacokinetics, safety, and tolerability of single and repeated oral doses of this compound in healthy subjects.

  • Study Design: Single-center, open-label, randomized, parallel-group study.

  • Participants: Healthy male and female subjects, typically aged 18 to 65 years, with a BMI within a specified range (e.g., 18.5-30.0 kg/m ²).

  • Dosing:

    • Single and multiple ascending oral doses of this compound (e.g., 25 mg, 50 mg, 75 mg) administered once or twice daily for a specified duration (e.g., 14 days).

  • Pharmacokinetic Blood Sampling:

    • Blood samples are collected at pre-defined time points to characterize the full pharmacokinetic profile. For example, pre-dose and at 0.25, 0.5, 1, 1.25, 1.5, 2, 3, 4, 6, 8, 12, 14, 20, 24, 36, and 48 hours post-dose on Day 1 and at steady state (e.g., Day 14).

  • Sample Handling:

    • Blood samples are collected in tubes containing an appropriate anticoagulant.

    • Plasma is separated by centrifugation and stored frozen (e.g., -20°C or lower) until analysis.

  • Bioanalysis: Plasma concentrations of this compound and linaprazan are measured using a validated LC-MS/MS method.

  • Pharmacokinetic Parameters: Cmax, Tmax, AUCinf, AUClast, and t½ are calculated for both this compound and linaprazan.

Visualizations

experimental_workflow cluster_preclinical Preclinical Study cluster_clinical Clinical Study (Phase I) animal_model Animal Model (e.g., Sprague-Dawley Rats) dosing_preclinical Oral Gavage Dosing animal_model->dosing_preclinical sampling_preclinical Serial Blood Sampling (Jugular Vein) dosing_preclinical->sampling_preclinical analysis_preclinical LC-MS/MS Analysis sampling_preclinical->analysis_preclinical pk_preclinical PK Parameter Calculation analysis_preclinical->pk_preclinical screening Subject Screening (Inclusion/Exclusion Criteria) dosing_clinical Oral Tablet Dosing (Fasted/Fed) screening->dosing_clinical sampling_clinical Pharmacokinetic Blood Draws (Defined Timepoints) dosing_clinical->sampling_clinical analysis_clinical Validated LC-MS/MS Bioanalysis sampling_clinical->analysis_clinical pk_clinical PK & Safety Analysis analysis_clinical->pk_clinical

Caption: General experimental workflow for preclinical and clinical pharmacokinetic studies of this compound.

signaling_pathway cluster_cell Mechanism of Action linaprazan_glurate This compound (Prodrug) ces2 Carboxylesterase 2 (CES2) (in Intestine and Liver) linaprazan_glurate->ces2 Hydrolysis linaprazan Linaprazan (Active Drug) ces2->linaprazan proton_pump H+/K+-ATPase (Proton Pump) linaprazan->proton_pump Reversible Inhibition parietal_cell Gastric Parietal Cell acid_secretion Gastric Acid Secretion proton_pump->acid_secretion Suppression

Caption: Metabolic activation and mechanism of action of this compound.

logical_relationship cluster_sources Potential Sources of Variability cluster_strategies Strategies to Minimize Variability variability High PK Variability genetics Genetic Factors (CES2 Polymorphisms) variability->genetics physiology Physiological Factors (Age, Sex, BMI) variability->physiology protocol Study Conduct (Diet, Compliance) variability->protocol bioanalysis Bioanalytical Issues (Sample Handling, Matrix Effects) variability->bioanalysis genotyping Genotyping genetics->genotyping inclusion_exclusion Strict Eligibility Criteria physiology->inclusion_exclusion standardization Standardized Protocols (SOPs) protocol->standardization method_validation Robust Bioanalytical Method Validation bioanalysis->method_validation

Caption: Key sources of pharmacokinetic variability and corresponding mitigation strategies.

References

Validation & Comparative

Linaprazan Glurate vs. Lansoprazole: A Head-to-Head Clinical Trial Comparison for the Treatment of Erosive Esophagitis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the Phase II LEED clinical trial, comparing the novel potassium-competitive acid blocker (P-CAB) linaprazan (B1665929) glurate with the established proton pump inhibitor (PPI) lansoprazole (B1674482) for the treatment of erosive esophagitis (eGERD).

This guide provides a comprehensive comparison of linaprazan glurate and lansoprazole, focusing on the key findings of the head-to-head Phase II LEED (this compound Erosive Esophagitis Dose-ranging) clinical trial. The content is tailored for researchers, scientists, and drug development professionals, offering an objective analysis of the available data.

Executive Summary

The Phase II LEED study demonstrated that this compound, a potassium-competitive acid blocker (P-CAB), is a highly effective treatment for erosive esophagitis, showing superior healing rates compared to the standard proton pump inhibitor (PPI) lansoprazole, particularly in patients with more severe disease. At four weeks, various dosages of this compound achieved higher healing rates than the standard dose of lansoprazole, with the most significant difference observed in patients with Los Angeles (LA) classification grades C and D esophagitis. The safety profile of this compound was found to be comparable to that of lansoprazole.

Data Presentation

The quantitative data from the Phase II LEED clinical trial is summarized in the tables below for a clear and concise comparison.

Efficacy: 4-Week Healing Rates of Erosive Esophagitis

Table 1: Overall 4-Week Healing Rates (All Grades) [1]

Treatment GroupIntention-to-Treat (ITT) AnalysisPer-Protocol (PP) Analysis
This compound (all doses)71.1%80.9%
Lansoprazole 30 mg QD60.6%59.1%

Table 2: 4-Week Healing Rates by Esophagitis Severity (ITT Analysis) [1]

Treatment GroupLA Grade A/BLA Grade C/D
This compound 25 mg BID73.7%58.3%
This compound 50 mg BID75.7%72.7%
This compound 75 mg BID78.0%89.5%
This compound 100 mg BID54.5%73.6%
Lansoprazole 30 mg QD81.0%37.5%
Safety: Treatment-Emergent Adverse Events (TEAEs)

The overall safety profile of this compound was comparable to that of lansoprazole. The most frequently reported treatment-emergent adverse event in the LEED study was COVID-19, occurring in 4% of the total study population.[2][3][4]

Table 3: Summary of Treatment-Emergent Adverse Events (TEAEs) during the Full Study Period (Safety Analysis Set)

Adverse EventThis compound (All Doses)Lansoprazole 30 mg QD
Any TEAE Data not specifiedData not specified
COVID-194% of total study populationIncluded in overall percentage
DiarrheaData not specifiedData not specified
HeadacheData not specifiedData not specified
NauseaData not specifiedData not specified
Abdominal PainData not specifiedData not specified

Note: Specific percentages for each adverse event per treatment group were not detailed in the provided search results, other than the overall incidence of COVID-19.

Experimental Protocols

LEED Study Design

The LEED study was a Phase II, randomized, double-blind, active comparator-controlled, parallel-group, dose-finding study.

  • Patient Population: The study enrolled adult patients with endoscopically confirmed erosive esophagitis, classified according to the Los Angeles (LA) Classification (Grades A, B, C, or D). Patients with LA Grades A or B were required to have a history of at least 8 weeks of insufficient response to PPI treatment.

  • Intervention: Patients were randomized to one of five treatment arms:

    • This compound 25 mg twice daily (BID)

    • This compound 50 mg twice daily (BID)

    • This compound 75 mg twice daily (BID)

    • This compound 100 mg twice daily (BID)

    • Lansoprazole 30 mg once daily (QD)

  • Treatment Duration: The double-blind treatment period was 4 weeks, followed by an open-label phase where all patients received lansoprazole.

  • Primary Endpoint: The primary endpoint was the endoscopic healing of erosive esophagitis at 4 weeks, defined as the absence of esophageal erosions (LA Grade N).

Endoscopic Evaluation

Endoscopic assessment was a key component of the LEED trial for both patient inclusion and efficacy evaluation.

  • Screening and Baseline: All patients underwent an initial upper endoscopy to confirm the presence and severity of erosive esophagitis. The severity was graded using the Los Angeles (LA) Classification system.

  • Follow-up: A follow-up endoscopy was performed at the end of the 4-week double-blind treatment period to assess the healing of the esophageal mucosa.

  • Central Reading: To ensure consistency and objectivity, the endoscopic images were evaluated by a central reading panel of expert gastroenterologists.

Symptom Assessment

Patient-reported outcomes were collected to assess the impact of treatment on GERD symptoms. While specific details of the questionnaires used were not available in the provided search results, typical clinical trial protocols for GERD involve daily electronic diaries where patients record the frequency and severity of symptoms such as heartburn and regurgitation.

Mechanism of Action: P-CAB vs. PPI

This compound and lansoprazole employ distinct mechanisms to inhibit gastric acid secretion.

  • Lansoprazole (Proton Pump Inhibitor - PPI): Lansoprazole is a prodrug that requires activation in the acidic environment of the parietal cells. It then forms a covalent, irreversible bond with the H+/K+-ATPase (proton pump), blocking the final step of acid production.

  • This compound (Potassium-Competitive Acid Blocker - P-CAB): this compound is a prodrug of linaprazan. Linaprazan acts as a P-CAB, which competitively and reversibly binds to the potassium-binding site of the H+/K+-ATPase. This mechanism does not require acid activation, leading to a more rapid onset of action.

G cluster_0 Lansoprazole (PPI) Pathway cluster_1 This compound (P-CAB) Pathway Lansoprazole Lansoprazole (Prodrug) Activation Acidic Environment Activation Lansoprazole->Activation ActivePPI Active Sulfenamide Activation->ActivePPI ProtonPump_PPI H+/K+-ATPase (Proton Pump) ActivePPI->ProtonPump_PPI Covalent Bonding Inhibition_PPI Irreversible Inhibition ProtonPump_PPI->Inhibition_PPI AcidSecretion_PPI Gastric Acid Secretion Inhibition_PPI->AcidSecretion_PPI Blocks LinaprazanG This compound (Prodrug) Linaprazan Linaprazan (Active P-CAB) LinaprazanG->Linaprazan Metabolism ProtonPump_PCAB H+/K+-ATPase (Proton Pump) Linaprazan->ProtonPump_PCAB Competitive Binding Inhibition_PCAB Reversible Inhibition ProtonPump_PCAB->Inhibition_PCAB AcidSecretion_PCAB Gastric Acid Secretion Inhibition_PCAB->AcidSecretion_PCAB Blocks Potassium K+ Ion Potassium->ProtonPump_PCAB

Mechanisms of Action: Lansoprazole (PPI) vs. This compound (P-CAB).

Clinical Trial Workflow

The following diagram illustrates the typical workflow of a head-to-head clinical trial for erosive esophagitis, based on the design of the LEED study.

G cluster_arms Treatment Arms Start Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment - Endoscopy (LA Grade) - Symptom Evaluation Start->Baseline Randomization Randomization Baseline->Randomization ArmA This compound (Multiple Doses) Randomization->ArmA Group 1 ArmB Lansoprazole (30 mg QD) Randomization->ArmB Group 2 Treatment 4-Week Double-Blind Treatment Period Endpoint Primary Endpoint Assessment - Endoscopy for Healing - Symptom Evaluation Treatment->Endpoint OpenLabel Open-Label Phase (Lansoprazole for all) Endpoint->OpenLabel FollowUp Final Follow-Up OpenLabel->FollowUp End End of Study FollowUp->End ArmA->Treatment ArmB->Treatment

Workflow of the Phase II LEED Clinical Trial.

References

In Vitro Efficacy Showdown: Linaprazan Glurate and Vonoprazan Against the Gastric Proton Pump

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of acid-suppressing therapeutics, potassium-competitive acid blockers (P-CABs) represent a significant advancement over traditional proton pump inhibitors (PPIs). This guide provides a detailed in vitro comparison of two prominent P-CABs: linaprazan (B1665929) glurate and vonoprazan (B1684036). The data presented herein, sourced from preclinical studies, offers researchers, scientists, and drug development professionals a comprehensive overview of their comparative efficacy in inhibiting the gastric H+,K+-ATPase, the primary driver of gastric acid secretion.

Linaprazan glurate is a prodrug that is rapidly converted to its active form, linaprazan, by enzymatic cleavage.[1][2] Both linaprazan and vonoprazan exert their effects by reversibly binding to the potassium-binding site of the H+,K+-ATPase, thereby competitively inhibiting its function.[1][3] This mechanism of action allows for a rapid onset of acid suppression.[4]

Quantitative Comparison of Inhibitory Potency

The in vitro inhibitory activities of this compound, its active metabolite linaprazan, and vonoprazan against the H+,K+-ATPase have been quantified to determine their respective potencies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters in this assessment.

CompoundParameterValueSpecies/Assay Conditions
Vonoprazan IC5017.15 nM (95% CI: 10.81–26.87 nM)Porcine H+,K+-ATPase
Ki3.0 nMRabbit Gastric H+,K+-ATPase-rich vesicles at pH 6.5
k-off0.00246 min⁻¹Not Specified
Linaprazan IC5040.21 nM (95% CI: 24.02–66.49 nM)Porcine H+,K+-ATPase
This compound IC50436.20 nM (95% CI: 227.3–806.6 nM)Porcine H+,K+-ATPase

CI: Confidence Interval

The data clearly indicates that vonoprazan possesses a higher in vitro potency in inhibiting the proton pump compared to linaprazan, as evidenced by its lower IC50 and Ki values. This compound, being a prodrug, exhibits significantly weaker in vitro activity. The slow dissociation rate (k-off) of vonoprazan contributes to its long-lasting inhibition of the H+,K+-ATPase.

Signaling Pathway of Gastric Acid Secretion and P-CAB Inhibition

The secretion of gastric acid is a complex process involving the activation of the H+,K+-ATPase in parietal cells. This activation is triggered by various signaling molecules, leading to the translocation of the proton pumps to the cell membrane and the subsequent pumping of H+ ions into the gastric lumen. P-CABs, including linaprazan and vonoprazan, directly interfere with this final step.

G cluster_parietal_cell Parietal Cell cluster_lumen Gastric Lumen Histamine Histamine H2R H2 Receptor Histamine->H2R Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R ACh Acetylcholine M3R M3 Receptor ACh->M3R AC Adenylyl Cyclase H2R->AC + PLC Phospholipase C CCK2R->PLC + M3R->PLC + cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG PKA Protein Kinase A cAMP->PKA + PKC Protein Kinase C IP3_DAG->PKC + ProtonPump_inactive H+,K+-ATPase (Inactive) PKA->ProtonPump_inactive Activation PKC->ProtonPump_inactive Activation ProtonPump_active H+,K+-ATPase (Active) ProtonPump_inactive->ProtonPump_active H_ion H+ ProtonPump_active->H_ion H+ Out K_ion_out K+ K_ion_out->ProtonPump_active K+ In PCAB Linaprazan / Vonoprazan PCAB->ProtonPump_active Inhibits K+ binding

Mechanism of P-CABs on the H+,K+-ATPase signaling pathway.

Experimental Protocols

The in vitro inhibitory activity of P-CABs on the H+,K+-ATPase is typically determined by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.

Preparation of H+,K+-ATPase Vesicles:

  • Gastric mucosa from porcine or rabbit is homogenized in a buffered sucrose (B13894) solution.

  • The homogenate undergoes differential centrifugation to isolate the microsomal fraction rich in H+,K+-ATPase.

  • The protein concentration of the resulting vesicle preparation is determined using a standard protein assay.

H+,K+-ATPase Inhibition Assay:

  • A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), MgCl₂, KCl, and the prepared H+,K+-ATPase vesicles.

  • The P-CAB of interest (this compound or vonoprazan) is added at various concentrations. A control with the vehicle solvent is also prepared.

  • The enzymatic reaction is initiated by the addition of ATP.

  • The mixture is incubated at 37°C for a defined period (e.g., 30 minutes) to allow for ATP hydrolysis.

  • The reaction is stopped, and the amount of inorganic phosphate (Pi) released is quantified using a colorimetric method, such as the malachite green assay.

  • The percentage of inhibition at each P-CAB concentration is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.

Experimental Workflow

The following diagram outlines the typical workflow for determining the in vitro efficacy of P-CABs.

G start Start prep Preparation of H+,K+-ATPase Vesicles start->prep assay_setup Assay Setup: - Vesicles - Buffer - P-CABs (Varying Conc.) prep->assay_setup incubation1 Pre-incubation assay_setup->incubation1 reaction Initiate Reaction (Add ATP) incubation1->reaction incubation2 Incubation at 37°C reaction->incubation2 stop_reaction Stop Reaction incubation2->stop_reaction detection Phosphate Detection (e.g., Malachite Green) stop_reaction->detection data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 detection->data_analysis end End data_analysis->end

Workflow for in vitro H+,K+-ATPase inhibition assay.

References

A Comparative Guide: Linaprazan Glurate vs. Esomeprazole for the Healing of Erosive Esophagitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel potassium-competitive acid blocker (P-CAB), linaprazan (B1665929) glurate, and the widely-used proton pump inhibitor (PPI), esomeprazole (B1671258), for the treatment of erosive esophagitis (EE). The analysis is based on available clinical trial data, focusing on healing efficacy, mechanism of action, and experimental methodologies.

Executive Summary

Linaprazan glurate, a next-generation acid suppressant, demonstrates promising efficacy in the healing of erosive esophagitis, particularly in patients with moderate to severe disease.[1] Clinical data from the Phase II LEED study indicates that this compound may offer faster and more effective healing compared to traditional PPIs like lansoprazole (B1674482), a drug in the same class as esomeprazole.[1] While direct head-to-head trials between this compound and esomeprazole are not yet available, this guide synthesizes data from separate clinical investigations to provide a comparative overview for research and development purposes.

Mechanism of Action: A Tale of Two Pathways

This compound and esomeprazole employ distinct mechanisms to inhibit gastric acid secretion, which are visualized in the signaling pathway diagrams below.

cluster_0 This compound (P-CAB) Pathway LG This compound (Oral Administration) Linaprazan Linaprazan (Active Metabolite) LG->Linaprazan Hydrolysis ProtonPump_LG H+/K+ ATPase (Proton Pump) Linaprazan->ProtonPump_LG Reversible, Ionic Binding to K+ site ParietalCell_LG Gastric Parietal Cell K_ion K+ Ion ProtonPump_LG->K_ion Competitively Inhibits H_ion_out_LG H+ Secretion (Blocked) ProtonPump_LG->H_ion_out_LG

Figure 1: this compound Mechanism of Action.

cluster_1 Esomeprazole (PPI) Pathway Esomeprazole Esomeprazole (Oral Administration) ParietalCell_E Gastric Parietal Cell (Acidic Canaliculi) Esomeprazole->ParietalCell_E Activated_Esomeprazole Sulfenamide (Active Form) ProtonPump_E H+/K+ ATPase (Proton Pump) Activated_Esomeprazole->ProtonPump_E Irreversible, Covalent Binding to Cysteine Residues ParietalCell_E->Activated_Esomeprazole Acid-catalyzed Conversion H_ion_out_E H+ Secretion (Blocked) ProtonPump_E->H_ion_out_E

Figure 2: Esomeprazole Mechanism of Action.

This compound is a prodrug of linaprazan, a P-CAB that reversibly binds to the potassium-binding site of the H+/K+ ATPase (proton pump) in gastric parietal cells.[2][3] This competitive inhibition of the proton pump's activity prevents the secretion of hydrogen ions into the gastric lumen.[4] In contrast, esomeprazole is a PPI that, following absorption, is converted to its active form in the acidic environment of the parietal cell canaliculi. This active metabolite then forms an irreversible covalent bond with cysteine residues on the H+/K+ ATPase, leading to a sustained inhibition of acid secretion.

Comparative Efficacy in Erosive Esophagitis Healing

The following tables summarize the healing rates of erosive esophagitis from a Phase II clinical trial of this compound and from various studies of esomeprazole. It is important to note that these are not from head-to-head trials and are presented for comparative purposes.

This compound: Phase II LEED Study Data

The LEED study was a randomized, double-blind, dose-finding study comparing different doses of this compound with lansoprazole 30 mg once daily. The primary endpoint was the healing rate of erosive esophagitis at 4 weeks.

Table 1: 4-Week Healing Rates of Erosive Esophagitis (All LA Grades) - this compound vs. Lansoprazole

Treatment GroupIntention-to-Treat (ITT) AnalysisPer-Protocol (PP) Analysis
This compound (all doses)71.1%80.9%
Lansoprazole 30 mg QD60.6%59.1%

Table 2: 4-Week Healing Rates by Esophagitis Severity (ITT Analysis) - this compound vs. Lansoprazole

Treatment GroupLA Grade A/BLA Grade C/D
This compound 25 mg BID73.7%58.3%
This compound 50 mg BID75.7%72.7%
This compound 75 mg BID78.0%85.0%
This compound 100 mg BID54.5%50.0%
Lansoprazole 30 mg QD81.0%37.5%
Esomeprazole: Data from Various Clinical Trials

Data for esomeprazole is compiled from multiple studies and meta-analyses. Healing rates can vary based on the specific trial design and patient population.

Table 3: Esomeprazole Healing Rates of Erosive Esophagitis (All LA Grades)

Treatment DurationHealing RateStudy Comparison
4 weeks81%vs. Pantoprazole (75%)
8 weeks92.2%vs. Omeprazole (89.8%)
8 weeks99.1%vs. Fexuprazan (99.1%)

Table 4: Esomeprazole 4-Week Healing Rates by Esophagitis Severity

LA GradeHealing RateStudy Comparison
C or D60.8%vs. Omeprazole (not specified)

Experimental Protocols

This compound: LEED Study Methodology

The LEED (this compound Erosive Esophagitis Dose Ranging) study was a Phase II, randomized, double-blind, active-controlled trial.

cluster_0 LEED Clinical Trial Workflow cluster_1 Screening Patient Screening (Endoscopically confirmed EE LA Grades A-D) Randomization Randomization Screening->Randomization LG_25 This compound 25 mg BID LG_50 This compound 50 mg BID LG_75 This compound 75 mg BID LG_100 This compound 100 mg BID LAN_30 Lansoprazole 30 mg QD Treatment 4-Week Double-Blind Treatment Endpoint Primary Endpoint Assessment (Endoscopy at 4 weeks) Treatment->Endpoint OpenLabel 4-Week Open-Label Lansoprazole Treatment Endpoint->OpenLabel

Figure 3: LEED Clinical Trial Workflow.
  • Patient Population: Patients with endoscopically confirmed erosive esophagitis (Los Angeles [LA] grades A, B, C, or D).

  • Study Design: A dose-ranging study comparing four different doses of this compound with a standard dose of lansoprazole.

  • Treatment Arms:

    • This compound 25 mg twice daily

    • This compound 50 mg twice daily

    • This compound 75 mg twice daily

    • This compound 100 mg twice daily

    • Lansoprazole 30 mg once daily

  • Primary Endpoint: The rate of healing of erosive esophagitis at 4 weeks, confirmed by endoscopy.

  • Secondary Endpoints: Healing and symptom relief for up to 8 weeks.

Esomeprazole: General Clinical Trial Methodology

Pivotal trials for esomeprazole in erosive esophagitis were typically randomized, double-blind, active-controlled studies.

  • Patient Population: Patients with endoscopically confirmed erosive esophagitis.

  • Study Design: Comparison of esomeprazole with another PPI (e.g., omeprazole, pantoprazole) or placebo.

  • Treatment Arms: Commonly esomeprazole 20 mg or 40 mg once daily.

  • Primary Endpoint: Healing of erosive esophagitis at 4 and/or 8 weeks, confirmed by endoscopy.

  • Secondary Endpoints: Symptom relief (e.g., resolution of heartburn).

Discussion and Future Directions

The available data suggests that this compound is a highly effective agent for the healing of erosive esophagitis, with a particularly noteworthy performance in patients with more severe disease (LA grades C and D) where it showed a substantial improvement in 4-week healing rates compared to lansoprazole. Esomeprazole is a well-established and effective treatment for erosive esophagitis, demonstrating high healing rates, particularly at 8 weeks of therapy.

References

Linaprazan Glurate Demonstrates Superior Efficacy in Healing Severe Erosive Esophagitis Compared to Proton Pump Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of clinical trial data highlights the potential of linaprazan (B1665929) glurate, a novel potassium-competitive acid blocker (P-CAB), as a more effective treatment for severe (Los Angeles grades C and D) erosive esophagitis (EE) than traditional proton pump inhibitors (PPIs) like lansoprazole (B1674482). Evidence from the Phase II LEED clinical trial indicates higher healing rates and a favorable safety profile for linaprazan glurate, positioning it as a promising alternative for a patient population with significant unmet medical needs.[1][2]

Erosive esophagitis is a severe form of gastroesophageal reflux disease (GERD) characterized by damage to the esophageal lining.[3] While PPIs have been the standard of care, a notable portion of patients, particularly those with severe disease, do not achieve complete healing.[4][5] this compound, with its distinct mechanism of action, offers a more rapid and sustained suppression of gastric acid, which is crucial for the healing of esophageal erosions.

Comparative Efficacy: Healing Rates in Severe Esophagitis

Clinical trial data underscores the superior performance of this compound in patients with LA grade C/D esophagitis. The Phase II LEED study, a multicenter, randomized, double-blind, active-comparator-controlled trial, provides the most direct head-to-head comparison.

Table 1: 4-Week Healing Rates in Patients with LA Grade C/D Esophagitis (Intention-to-Treat Analysis)
Treatment GroupHealing Rate
This compound 25 mg BID58.3%
This compound 50 mg BID72.7%
This compound 75 mg BID85.0%
This compound 100 mg BID50.0%
Lansoprazole 30 mg QD33.3%

The data reveals a clear dose-dependent response for this compound, with the 75 mg twice-daily (BID) dose demonstrating the highest efficacy, achieving a healing rate more than double that of lansoprazole 30 mg once-daily (QD). Even at the lowest dose, this compound showed a numerically higher healing rate than the standard PPI therapy. A post-hoc statistical analysis of the LEED study data showed significantly higher healing rates for LA grade C/D EE in patients treated with this compound compared to those treated with lansoprazole (p = 0.0373).

Table 2: Overall 4-Week Healing Rates in Erosive Esophagitis (All Grades)
Treatment GroupIntention-to-Treat (ITT) AnalysisPer-Protocol (PP) Analysis
This compound (all doses)71.1%80.9%
Lansoprazole 30 mg QD60.6%59.1%

Across all grades of erosive esophagitis, this compound demonstrated higher healing rates compared to lansoprazole in both the intention-to-treat and per-protocol analyses.

Mechanism of Action: A Tale of Two Inhibitors

The superior efficacy of this compound can be attributed to its distinct mechanism of action as a P-CAB, which differs significantly from that of PPIs.

  • Proton Pump Inhibitors (PPIs): PPIs are prodrugs that require activation in the acidic environment of the parietal cells. They form an irreversible covalent bond with the H+/K+-ATPase (proton pump), the final step in the gastric acid secretion pathway. The onset of action is slower as it depends on the accumulation of the activated drug.

  • Potassium-Competitive Acid Blockers (P-CABs): this compound is a prodrug of linaprazan, which is a P-CAB. P-CABs are active compounds that competitively and reversibly bind to the potassium-binding site of the proton pump. This allows for a more rapid onset of action and a more sustained and predictable acid suppression.

Signaling_Pathways cluster_PPI Proton Pump Inhibitor (PPI) Pathway cluster_PCAB Potassium-Competitive Acid Blocker (P-CAB) Pathway PPI_prodrug PPI (Prodrug) Acidic_activation Acidic Activation in Parietal Cell Canaliculi PPI_prodrug->Acidic_activation Activated_PPI Activated Sulfenamide Acidic_activation->Activated_PPI Irreversible_inhibition Irreversible Covalent Bond Activated_PPI->Irreversible_inhibition Proton_Pump_PPI H+/K+-ATPase (Proton Pump) Proton_Pump_PPI->Irreversible_inhibition Acid_secretion_blocked_PPI Gastric Acid Secretion Blocked Irreversible_inhibition->Acid_secretion_blocked_PPI Linaprazan_glurate This compound (Prodrug) Linaprazan Linaprazan (Active P-CAB) Linaprazan_glurate->Linaprazan Reversible_inhibition Reversible Ionic Bonding at K+ binding site Linaprazan->Reversible_inhibition Proton_Pump_PCAB H+/K+-ATPase (Proton Pump) Proton_Pump_PCAB->Reversible_inhibition Acid_secretion_blocked_PCAB Gastric Acid Secretion Blocked Reversible_inhibition->Acid_secretion_blocked_PCAB

Comparative Signaling Pathways of PPIs and this compound.

Experimental Protocols: The LEED Phase II Study

The LEED study was a pivotal dose-finding trial that provided the comparative data between this compound and lansoprazole.

Study Design: The study was a multicenter, randomized, double-blind, active-comparator-controlled, parallel-group trial.

Patient Population: The trial enrolled patients with endoscopically confirmed erosive esophagitis. Patients with LA grade C/D or LA grade A/B who had a partial response to at least 8 weeks of prior PPI therapy were included.

Treatment and Randomization: Patients were randomized to receive one of four doses of this compound (25 mg, 50 mg, 75 mg, or 100 mg) administered twice daily, or lansoprazole 30 mg administered once daily. The double-blind treatment period was 4 weeks.

Primary Endpoint: The primary outcome was the rate of healing of erosive esophagitis at 4 weeks, as assessed by endoscopy.

Patient-Reported Outcomes: Heartburn severity was assessed daily by patients using the modified Reflux Symptom Questionnaire-electronic Diary (mRESQ-eD).

LEED_Workflow Screening Patient Screening (Endoscopically confirmed EE: LA Grade C/D or A/B with partial PPI response) Randomization Randomization Screening->Randomization LG_25 This compound 25 mg BID Randomization->LG_25 LG_50 This compound 50 mg BID Randomization->LG_50 LG_75 This compound 75 mg BID Randomization->LG_75 LG_100 This compound 100 mg BID Randomization->LG_100 LAN_30 Lansoprazole 30 mg QD Randomization->LAN_30 Treatment 4-Week Double-Blind Treatment Period LG_25->Treatment LG_50->Treatment LG_75->Treatment LG_100->Treatment LAN_30->Treatment Endoscopy_4wk Week 4 Endoscopy (Primary Endpoint: Healing Rate) Treatment->Endoscopy_4wk PRO Daily Symptom Diary (mRESQ-eD) Treatment->PRO

Experimental Workflow of the LEED Phase II Study.

Safety and Tolerability

The safety profile of this compound was found to be comparable to that of lansoprazole in the LEED study. No dose-related increase in adverse events was observed.

Conclusion

The available clinical evidence, primarily from the Phase II LEED trial, strongly suggests that this compound is a highly effective treatment for severe erosive esophagitis, demonstrating superior healing rates compared to the standard PPI, lansoprazole. Its rapid onset of action and favorable safety profile position it as a promising new therapeutic option for patients with acid-related disorders, particularly those with more severe forms of the disease who are not adequately managed with current therapies. Further confirmation of these findings is anticipated from ongoing Phase III clinical trials.

References

Linaprazan Glurate vs. Standard of Care in Erosive Esophagitis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of linaprazan (B1665929) glurate, a novel potassium-competitive acid blocker (P-CAB), with the current standard of care, proton pump inhibitors (PPIs), for the treatment of erosive esophagitis (EE). The information is based on available clinical trial data and pharmacological research, designed to inform researchers, scientists, and drug development professionals.

Executive Summary

Linaprazan glurate is a next-generation acid suppressant that has demonstrated promising results in clinical trials for the healing of erosive esophagitis. As a P-CAB, it offers a different mechanism of action compared to the widely used PPIs. Clinical data from the Phase II LEED study suggests that this compound may offer improved efficacy, particularly in patients with more severe grades of erosive esophagitis, when compared to the standard of care, lansoprazole (B1674482). This guide will delve into the comparative efficacy, mechanism of action, and clinical trial protocols of this compound and its comparator.

Data Presentation: Comparative Efficacy in Erosive Esophagitis

The following tables summarize the key quantitative data from the Phase II LEED (this compound Erosive Esophagitis Dose ranging) study, which compared different doses of this compound with the standard 30 mg dose of lansoprazole.

Table 1: 4-Week Healing Rates of Erosive Esophagitis (All Grades)

Treatment GroupIntention-to-Treat (ITT) AnalysisPer-Protocol (PP) Analysis
This compound (all doses combined)71.1%[1][2]80.9%[1][2]
Lansoprazole 30 mg QD60.6%[1]59.1%

Table 2: 4-Week Healing Rates by Esophagitis Severity (ITT Analysis)

Treatment GroupLA Grade A/B Healing RateLA Grade C/D Healing Rate
This compound 25 mg BID83.8%73.6% (all doses combined)
This compound 50 mg BID83.8%73.6% (all doses combined)
This compound 75 mg BID83.8%73.6% (all doses combined)
This compound 100 mg BID83.8%73.6% (all doses combined)
Lansoprazole 30 mg QD81.0%37.5%

Note: LA Grade refers to the Los Angeles Classification of Erosive Esophagitis.

Experimental Protocols

LEED Phase II Study (NCT05055128)

The LEED study was a randomized, double-blind, active-comparator, dose-finding study.

  • Objective: To evaluate the 4-week healing rate and safety of four different dosing regimens of this compound compared to lansoprazole in patients with erosive esophagitis.

  • Patient Population: Patients with endoscopically confirmed erosive esophagitis (Los Angeles (LA) grade C/D) or LA grade A/B with a partial response to at least 8 weeks of proton pump inhibitor therapy.

  • Treatment Arms:

    • This compound 25 mg twice daily

    • This compound 50 mg twice daily

    • This compound 75 mg twice daily

    • This compound 100 mg twice daily

    • Lansoprazole 30 mg once daily

  • Primary Endpoint: To support the dose selection of this compound for Phase III studies through the central assessment of four-week endoscopic healing of erosive esophagitis.

  • Study Duration: Patients were treated for 4 weeks, followed by a 4-week open-label phase with lansoprazole.

HEEALING 1 Phase III Study (NCT07037875)

The HEEALING 1 study is a pivotal Phase III trial designed to confirm the efficacy of this compound.

  • Objective: To demonstrate the superiority of this compound over lansoprazole in the healing of patients with moderate to severe erosive GERD (LA grade C/D) after 4 weeks.

  • Patient Population: Approximately 500 patients with erosive GERD.

  • Treatment Arms:

    • This compound (dose to be confirmed based on Phase II results)

    • Lansoprazole

  • Primary Endpoint: Superiority in healing rates of moderate to severe erosive GERD (LA grade C/D) at 4 weeks compared to lansoprazole.

  • Secondary Endpoints: Healing and symptom relief for up to 8 weeks.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the distinct mechanisms of action of Proton Pump Inhibitors (PPIs) and Potassium-Competitive Acid Blockers (P-CABs) like this compound in the gastric parietal cell.

Diagram 1: Mechanism of Action of Proton Pump Inhibitors (PPIs).

PCAB_Pathway cluster_lumen Gastric Lumen cluster_cell Parietal Cell ProtonPump_Lumen H+/K+ ATPase (Proton Pump) H_ion H+ ProtonPump_Lumen->H_ion H+ efflux PCAB This compound (P-CAB) ProtonPump_Cell H+/K+ ATPase (Proton Pump) PCAB->ProtonPump_Cell Ionic Bonding (Reversible Inhibition) Competes with K+ K_ion_cell K+ ProtonPump_Cell->K_ion_cell K+ influx K_ion_lumen K+

Diagram 2: Mechanism of Action of this compound (P-CAB).
Experimental Workflow

The following diagram outlines the general workflow of the LEED Phase II clinical trial.

LEED_Workflow Start Patient Screening (Endoscopically confirmed EE) Randomization Randomization (1:1:1:1:1) Start->Randomization LG25 This compound 25 mg BID Randomization->LG25 LG50 This compound 50 mg BID Randomization->LG50 LG75 This compound 75 mg BID Randomization->LG75 LG100 This compound 100 mg BID Randomization->LG100 LAN Lansoprazole 30 mg QD Randomization->LAN Treatment 4-Week Double-Blind Treatment LG25->Treatment LG50->Treatment LG75->Treatment LG100->Treatment LAN->Treatment Endpoint Primary Endpoint Assessment (4-Week Endoscopic Healing) Treatment->Endpoint OpenLabel 4-Week Open-Label Lansoprazole Endpoint->OpenLabel FollowUp Follow-up OpenLabel->FollowUp

Diagram 3: LEED Phase II Clinical Trial Workflow.

References

A Meta-Analysis of Potassium-Competitive Acid Blockers (P-CABs) for Gastroesophageal Reflux Disease (GERD) Treatment, Including Linaprazan Glurate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of gastroesophageal reflux disease (GERD) management is evolving with the advent of potassium-competitive acid blockers (P-CABs), a novel class of acid suppressants that offer a different mechanism of action compared to traditional proton pump inhibitors (PPIs). This guide provides a comprehensive meta-analytical comparison of P-CABs, with a special focus on the emerging data for linaprazan (B1665929) glurate, to inform researchers, scientists, and drug development professionals.

Executive Summary

Potassium-competitive acid blockers (P-CABs) have demonstrated comparable or superior efficacy to PPIs in the treatment of GERD, particularly in severe erosive esophagitis.[1][2][3][4] P-CABs such as vonoprazan (B1684036), tegoprazan, and fexuprazan have shown rapid onset of action and sustained acid suppression.[5] Linaprazan glurate, a next-generation P-CAB, has shown promising results in Phase II trials, with high healing rates in erosive esophagitis, and is currently in Phase III clinical development. While direct meta-analytic data including this compound is not yet available, this guide synthesizes existing meta-analyses of other P-CABs and presents the current clinical evidence for this compound to provide a comparative overview.

Mechanism of Action: P-CABs vs. PPIs

P-CABs and PPIs both target the H+/K+-ATPase, the proton pump responsible for gastric acid secretion. However, their mechanisms of action differ significantly. P-CABs bind reversibly and competitively to the potassium-binding site of the proton pump, while PPIs bind irreversibly. This distinction leads to a more rapid onset of action and less dependence on meal times for P-CABs.

cluster_PCAB P-CAB Signaling Pathway cluster_PPI PPI Signaling Pathway PCAB P-CAB (e.g., Linaprazan) H_K_ATPase_PCAB H+/K+ ATPase (Proton Pump) PCAB->H_K_ATPase_PCAB Reversible Binding Acid_Secretion_Blocked Acid Secretion Blocked H_K_ATPase_PCAB->Acid_Secretion_Blocked K_ion K+ Ion K_ion->H_K_ATPase_PCAB Competitive Inhibition PPI PPI (Prodrug) Activated_PPI Activated PPI PPI->Activated_PPI Acidic Activation H_K_ATPase_PPI H+/K+ ATPase (Proton Pump) Activated_PPI->H_K_ATPase_PPI Irreversible Binding Acid_Secretion_Inhibited Acid Secretion Inhibited H_K_ATPase_PPI->Acid_Secretion_Inhibited

Comparative signaling pathways of P-CABs and PPIs.

Comparative Efficacy of P-CABs in GERD

Meta-analyses of randomized controlled trials (RCTs) have consistently shown that P-CABs are effective in the treatment of erosive esophagitis.

Healing Rates in Erosive Esophagitis (EE)
P-CABComparatorHealing Rate (P-CAB)Healing Rate (Comparator)TimepointStudy/Analysis
This compound Lansoprazole (30mg)89% (LA Grade C/D)38% (LA Grade C/D)4 WeeksPhase II LEED Study
This compound Lansoprazole (30mg)91% (LA Grade A/B)81% (LA Grade A/B)4 WeeksPhase II LEED Study
Vonoprazan (20mg)Lansoprazole (30mg)93%85%8 WeeksClinical Trial
Tegoprazan (50mg)Esomeprazole (40mg)98.9%98.9%8 WeeksClinical Trial
Fexuprazan (40mg)Esomeprazole (40mg)99.1%99.1%8 WeeksClinical Trial
P-CABs (pooled) PPIs (pooled)95.2%92.5%8 WeeksMeta-analysis

Note: Data for this compound is from a Phase II study and not from a direct meta-analysis. Comparisons between different P-CABs should be interpreted with caution due to the lack of head-to-head trials.

A systematic review and meta-analysis of nine RCTs found that P-CABs showed a significantly higher healing rate of erosive reflux disease compared to PPIs at both 2 and 8 weeks, with the effect being more pronounced in severe erosive esophagitis (Los Angeles grades C/D).

Symptom Relief

P-CABs have also demonstrated rapid and effective relief of GERD symptoms, such as heartburn.

Heartburn Relief
P-CABComparatorOutcomeStudy/Analysis
This compound LansoprazoleHigher percentage of heartburn-free days from Week 2 onwardsPhase II LEED Study
Vonoprazan LansoprazoleFaster heartburn reliefClinical Trial
Tegoprazan PlaceboSignificantly higher complete resolution of heartburn and regurgitation at week 4Clinical Trial

Safety and Tolerability

The safety profiles of P-CABs in clinical trials have been generally comparable to those of PPIs. Common adverse events are mild and transient. Long-term safety data for P-CABs is still being gathered, with some studies noting pronounced hypergastrinemia with vonoprazan use. In the Phase II study of this compound, it was generally well tolerated with a safety profile comparable to lansoprazole.

Experimental Protocols

The methodologies for the clinical trials cited in this guide generally follow a standard framework for evaluating GERD treatments.

Representative Phase III Clinical Trial Workflow for a P-CAB

Screening Patient Screening (Endoscopically confirmed GERD) Randomization Randomization Screening->Randomization Treatment_A P-CAB (e.g., this compound) Randomization->Treatment_A Treatment_B Comparator (e.g., PPI like Lansoprazole) Randomization->Treatment_B Treatment_Period Treatment Period (e.g., 4-8 weeks) Treatment_A->Treatment_Period Treatment_B->Treatment_Period Endpoint_Assessment Primary & Secondary Endpoint Assessment Treatment_Period->Endpoint_Assessment Follow_up Follow-up Period Endpoint_Assessment->Follow_up Data_Analysis Data Analysis Follow_up->Data_Analysis

A typical experimental workflow for a GERD clinical trial.

The primary endpoint in these trials is typically the endoscopic healing rate of erosive esophagitis at a specified time point (e.g., 4 or 8 weeks). Secondary endpoints often include symptom relief (e.g., percentage of heartburn-free days), safety, and tolerability. Patient-reported outcomes are also increasingly being used to assess treatment efficacy.

Future Directions

The ongoing Phase III HEEALING 1 study for this compound will provide more definitive data on its efficacy and safety compared to lansoprazole, particularly in patients with moderate to severe erosive GERD. The primary endpoint of this study is the superiority in healing rates at 4 weeks. As more data from long-term studies and head-to-head trials of different P-CABs become available, a more comprehensive understanding of their role in the management of acid-related disorders will emerge.

Disclaimer: This guide is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The comparison of this compound with other P-CABs is based on indirect evidence and should be interpreted with caution pending direct comparative trials.

References

A Head-to-Head Comparison of Acid Suppression Duration: Linaprazan Glurate Poised to Challenge Established P-CABs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available clinical and preclinical data reveals that linaprazan (B1665929) glurate, a novel potassium-competitive acid blocker (P-CAB), demonstrates a prolonged duration of acid suppression, positioning it as a strong competitor to other P-CABs such as vonoprazan, fexuprazan, and tegoprazan. This guide provides a detailed, data-driven comparison of these agents for researchers, scientists, and drug development professionals.

Potassium-competitive acid blockers represent a significant advancement in the management of acid-related disorders, offering a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs). P-CABs reversibly bind to the H+/K+-ATPase (proton pump) in gastric parietal cells, leading to a rapid and sustained inhibition of gastric acid secretion.[1][2] Linaprazan glurate, a prodrug of linaprazan, is designed to have an improved pharmacokinetic profile, leading to a more extended duration of action.[3]

Quantitative Comparison of Acid Suppression

The primary measure of efficacy for acid-suppressing agents is the percentage of time the intragastric pH is maintained above 4 over a 24-hour period. This benchmark is associated with the healing of acid-related mucosal damage. The following table summarizes the available data for this compound and other leading P-CABs.

DrugDosagePercentage of Time with Intragastric pH ≥ 4 (over 24 hours)Patient PopulationSource(s)
This compound ≥50 mg>50%Healthy Volunteers[2]
Vonoprazan 20 mg96.46%PPI-Resistant EE Patients
40 mg100%PPI-Resistant EE Patients
Fexuprazan 40 mg62.8% - 70.3%Healthy Volunteers
80 mg90.6% - 94.8%Healthy Volunteers
Tegoprazan 50 mg (night-time)66.0% (at night)Healthy Volunteers

Note: Data is derived from separate studies and not from direct head-to-head comparative trials of all agents. EE refers to Erosive Esophagitis. PPI refers to Proton Pump Inhibitor.

Mechanism of Action: A Shared Pathway of Proton Pump Inhibition

All P-CABs, including this compound, share a common mechanism of action by competitively inhibiting the potassium-binding site of the gastric H+/K+-ATPase. This reversible inhibition provides a rapid onset of action and sustained acid suppression.

cluster_parietal_cell Gastric Parietal Cell P-CAB P-CAB H+/K+ ATPase H+/K+ ATPase (Proton Pump) P-CAB->H+/K+ ATPase Reversibly binds to K+ binding site Gastric Lumen Gastric Lumen H+/K+ ATPase->Gastric Lumen H+ Secretion (Inhibited) K+ K+ (Potassium) K+->H+/K+ ATPase Blocked H+ H+ (Proton) Bloodstream Bloodstream Bloodstream->P-CAB Absorption Screening Screening Washout Washout Period (if applicable) Screening->Washout Baseline pH Baseline 24-hr pH Monitoring Washout->Baseline pH Randomization Randomization Baseline pH->Randomization Treatment A This compound Administration Randomization->Treatment A Treatment B Comparator P-CAB Administration Randomization->Treatment B 24hr pH Monitoring 24-hr Intragastric pH Monitoring Treatment A->24hr pH Monitoring Treatment B->24hr pH Monitoring Data Analysis Data Analysis 24hr pH Monitoring->Data Analysis Results Results Data Analysis->Results

References

Navigating Gastric Acid Suppression: A Comparative Safety and Tolerability Profile of Linaprazan Glurate and Other Acid Suppressants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of acid suppressant therapy is evolving with the advent of potassium-competitive acid blockers (P-CABs), offering a new mechanistic approach to managing acid-related disorders. This guide provides a detailed comparison of the safety and tolerability profile of linaprazan (B1665929) glurate, a novel P-CAB, with established acid suppressants, including proton pump inhibitors (PPIs) and H2 receptor antagonists. The information herein is supported by data from clinical trials to aid in research and development endeavors.

Executive Summary

Linaprazan glurate has demonstrated a favorable safety and tolerability profile in clinical trials, comparable to that of the widely used PPI, lansoprazole (B1674482).[1][2] As a next-generation P-CAB, this compound is a prodrug of linaprazan, designed to offer an improved pharmacokinetic profile with a lower peak plasma concentration (Cmax), potentially reducing the metabolic load on the liver.[3] The most comprehensive comparative data to date comes from the Phase II LEED (this compound Erosive Esophagitis Dose Ranging) study, which indicates that this compound is generally well-tolerated.[1][2] This guide will delve into the quantitative safety data from this and other relevant studies, alongside the methodologies employed.

Mechanism of Action: A Tale of Two Inhibitors

Understanding the distinct mechanisms of action of different acid suppressants is crucial for interpreting their safety and tolerability profiles.

Potassium-Competitive Acid Blockers (P-CABs)

This compound, through its active metabolite linaprazan, competitively and reversibly binds to the potassium-binding site of the H+/K+-ATPase (proton pump) in gastric parietal cells. This ionic binding does not require an acidic environment for activation, leading to a faster onset of action compared to PPIs.

Proton Pump Inhibitors (PPIs)

PPIs, such as lansoprazole, are prodrugs that require activation in the acidic environment of parietal cells. They form an irreversible covalent bond with the proton pump, effectively inhibiting acid secretion.

cluster_PCAB P-CAB (this compound) cluster_PPI PPI (Lansoprazole) This compound (Oral) This compound (Oral) Linaprazan (Active Metabolite) Linaprazan (Active Metabolite) This compound (Oral)->Linaprazan (Active Metabolite) Metabolism H+/K+ ATPase (Parietal Cell) H+/K+ ATPase (Parietal Cell) Linaprazan (Active Metabolite)->H+/K+ ATPase (Parietal Cell) Reversible Binding (K+ competitive) Gastric Acid Secretion Inhibition Gastric Acid Secretion Inhibition H+/K+ ATPase (Parietal Cell)->Gastric Acid Secretion Inhibition Lansoprazole (Oral) Lansoprazole (Oral) Active Sulfenamide Active Sulfenamide Lansoprazole (Oral)->Active Sulfenamide Acidic Activation H+/K+ ATPase (Parietal Cell)_2 H+/K+ ATPase (Parietal Cell) Active Sulfenamide->H+/K+ ATPase (Parietal Cell)_2 Irreversible Binding Gastric Acid Secretion Inhibition_2 Gastric Acid Secretion Inhibition H+/K+ ATPase (Parietal Cell)_2->Gastric Acid Secretion Inhibition_2

Comparative signaling pathways of P-CABs and PPIs.

Comparative Safety and Tolerability Data

The following tables summarize the quantitative data on treatment-emergent adverse events (TEAEs) from key clinical trials.

This compound vs. Lansoprazole in the Phase II LEED Study

The LEED study was a randomized, double-blind, active comparator-controlled trial in patients with erosive esophagitis.

Table 1: Treatment-Emergent Adverse Events (TEAEs) in the LEED Study (Double-Blind Period)

Adverse EventThis compound (All Doses, n=197)Lansoprazole (30 mg, n=51)
Any TEAE 6 (3.0%) 2 (3.9%)
COVID-192 (1.0%)2 (3.9%)
Nasopharyngitis1 (0.5%)1 (2.0%)
Diarrhea2 (1.0%)0
Eructation02 (3.9%)
Cholecystitis (Severe)1 (0.5%)0
Laryngospasm (Moderate)1 (0.5%)0

Note: Data presented as number of patients (%). Serious TEAEs (Cholecystitis and Laryngospasm) were considered by the investigator as unlikely to be related to the study treatment.

Other P-CABs: Tegoprazan (B1682004) and Vonoprazan

Clinical trials of other P-CABs provide additional context for the safety profile of this class of drugs.

Table 2: Treatment-Emergent Adverse Events (TEAEs) in a Phase III Study of Tegoprazan vs. Lansoprazole for Duodenal Ulcers

Adverse EventTegoprazan (50 mg, n=204)Lansoprazole (30 mg, n=195)
Any TEAE 127 (62.3%) 130 (66.7%)
Treatment-Related AEs 78 (38.2%) 94 (48.2%)
Blood Gastrin Increase/Hypergastrinemia17.2%27.2%
Upper Respiratory Tract Infection5.9%3.1%
Hypercholesterolemia4.4%0.5%

Table 3: Treatment-Emergent Adverse Events (TEAEs) in a Phase III Study of Vonoprazan vs. Lansoprazole in Erosive Esophagitis

Adverse EventVonoprazan (20 mg, n=244)Lansoprazole (30 mg, n=235)
Any TEAE 93 (38.1%) 86 (36.6%)
Mild TEAEs31.1%30.2%
Moderate TEAEs5.7%5.5%
Severe TEAEs1.2%0.9%
Serious AEs3 patients3 patients
General Safety Profile of Proton Pump Inhibitors (PPIs)

Long-term use of PPIs has been associated with a range of potential adverse effects, though causality is still being investigated for many of these.

Table 4: Potential Adverse Effects Associated with Long-Term PPI Use

System/ConditionPotential Adverse Effects
Gastrointestinal Clostridium difficile-associated diarrhea, hypergastrinemia, gastric cancer
Renal Acute interstitial nephritis, acute kidney injury, chronic kidney disease, end-stage renal disease
Musculoskeletal Fractures (hip, wrist, spine)
Infections Community-acquired pneumonia
Micronutrient Deficiencies Hypomagnesemia, vitamin B12 deficiency, hypocalcemia, hypokalemia, anemia
Cardiovascular Major adverse cardiovascular events, myocardial infarction, stroke
Neurological Dementia
Hepatic Hepatic encephalopathy, hepatocellular carcinoma
Other Pancreatic cancer, colorectal cancer
General Safety Profile of H2 Receptor Antagonists (H2RAs)

H2RAs are generally considered to have a good safety profile, particularly for short-term use.

Table 5: Potential Adverse Effects Associated with H2 Receptor Antagonist Use

System/ConditionPotential Adverse Effects
Gastrointestinal Clostridium difficile infection, gastric cancer, liver cancer
Infections Pneumonia, peritonitis, necrotizing enterocolitis
Musculoskeletal Hip fracture
Central Nervous System (rare, with high doses or in specific populations) Confusion, delirium, hallucinations, slurred speech
Cardiovascular (rare, with rapid intravenous infusion) Bradycardia, hypotension

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical trial findings.

LEED Study (this compound Phase II) Experimental Workflow

Screening Screening Randomization Randomization Screening->Randomization Eligible Patients with Erosive Esophagitis Double-Blind Treatment (4 weeks) Double-Blind Treatment (4 weeks) Randomization->Double-Blind Treatment (4 weeks) This compound (4 doses) or Lansoprazole 30mg Endoscopy (Week 4) Endoscopy (Week 4) Double-Blind Treatment (4 weeks)->Endoscopy (Week 4) Primary Endpoint Assessment Open-Label Lansoprazole (4 weeks) Open-Label Lansoprazole (4 weeks) Endoscopy (Week 4)->Open-Label Lansoprazole (4 weeks) Safety Follow-up End of Study End of Study Open-Label Lansoprazole (4 weeks)->End of Study

LEED Clinical Trial Workflow.

Study Design: A multicenter, randomized, double-blind, active comparator-controlled, parallel-group study.

Patient Population: Patients with endoscopically confirmed erosive esophagitis (Los Angeles [LA] classification grades A, B, C, or D).

Intervention:

  • Four different dosing regimens of this compound.

  • Lansoprazole 30 mg once daily as an active comparator.

Primary Endpoint: Healing rate of erosive esophagitis at 4 weeks, assessed by endoscopy.

Safety Assessments:

  • Monitoring and recording of all adverse events (AEs).

  • Clinical laboratory tests (hematology, clinical chemistry, and urinalysis).

  • Vital signs and 12-lead electrocardiograms (ECGs).

Pharmacokinetic Analysis: Blood samples were collected to determine plasma concentrations of this compound and its active metabolite, linaprazan.

Conclusion

This compound, a novel P-CAB, has demonstrated a safety and tolerability profile that is comparable to the established PPI lansoprazole in Phase II clinical trials. The incidence of treatment-emergent adverse events was low and similar between the this compound and lansoprazole groups. The broader class of P-CABs, including tegoprazan and vonoprazan, also shows a generally favorable safety profile in clinical studies.

In comparison, long-term use of PPIs has been associated with a number of potential safety concerns, although the causal relationships are still under investigation. H2 receptor antagonists are generally well-tolerated for short-term use, with a different spectrum of potential, though less frequent, adverse events.

The data presented in this guide provides a foundational understanding of the current safety and tolerability landscape of these acid suppressants. As this compound progresses through further clinical development, a more comprehensive long-term safety profile will emerge, further clarifying its position in the therapeutic armamentarium for acid-related disorders. Researchers and drug development professionals should consider these profiles in the context of the specific patient populations and therapeutic goals of their ongoing and future work.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Linaprazan Glurate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive, step-by-step guidance for the proper disposal of Linaprazan Glurate, a potassium-competitive acid blocker used in research. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and minimizing environmental impact. This information is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. Understanding these characteristics is fundamental to safe handling and disposal.

PropertyValue
Molecular Formula C₂₆H₃₂N₄O₅[1][2]
Molecular Weight 480.56 g/mol [3]
CAS Number 1228559-81-6[3][4]
Appearance Solid powder
Solubility Soluble in DMSO
Storage Temperature Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month

Disposal Protocol for this compound

While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance, it is imperative to follow standard laboratory procedures for chemical waste disposal to mitigate any potential risks. The following steps outline the recommended disposal process.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure that appropriate personal protective equipment is worn. This includes:

  • Eye Protection: Chemical splash goggles or safety glasses with side shields.

  • Hand Protection: Disposable nitrile or neoprene gloves. Double gloving is recommended, especially when handling solutions in DMSO.

  • Protective Clothing: A lab coat should be worn to protect against skin contact.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent accidental reactions and to ensure compliant disposal.

  • Solid Waste:

    • Collect unused or expired solid this compound in a clearly labeled, sealed, and puncture-proof hazardous waste container.

    • Avoid creating dust when transferring the solid material.

  • Solution Waste:

    • Collect solutions of this compound (e.g., dissolved in DMSO) in a designated, sealed, and compatible hazardous waste container.

    • Do not mix this compound solutions with other incompatible chemical waste streams. Consult your institution's Environmental Health and Safety (EHS) department for guidance on compatibility.

  • Contaminated Materials:

    • Any materials that have come into contact with this compound, such as weigh boats, pipette tips, and contaminated gloves, should be disposed of as solid chemical waste.

Step 3: Decontamination of Glassware

  • Empty Vials: Empty stock vials should be triple-rinsed with a suitable solvent (e.g., ethanol).

  • Rinsate Collection: The rinsate from the decontamination process must be collected as hazardous waste.

  • Disposal of Rinsed Vials: After triple-rinsing, the empty vials can be disposed of according to your institution's guidelines for decontaminated glassware.

Step 4: Storage and Labeling of Waste

  • Storage: Store the sealed hazardous waste containers in a cool, well-ventilated area, away from direct sunlight and sources of ignition.

  • Labeling: Ensure all waste containers are clearly and accurately labeled with the contents, including the name "this compound" and any solvents used.

Step 5: Final Disposal

  • Institutional Guidelines: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department. All investigational medications should be destroyed in accordance with federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA).

  • Incineration: High-temperature incineration is the preferred method for the destruction of pharmaceutical waste.

Experimental Workflow and Disposal Logic

The following diagram illustrates the logical workflow for handling and disposing of this compound within a laboratory setting.

Linaprazan_Glurate_Disposal_Workflow cluster_prep Preparation cluster_handling Handling cluster_waste_generation Waste Generation cluster_disposal Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe weighing Weighing Solid Compound ppe->weighing solution Preparing Solution (e.g., in DMSO) ppe->solution solid_waste Solid Waste (Excess Powder, Contaminated Weigh Boats) weighing->solid_waste contaminated_materials Contaminated Materials (Gloves, Pipette Tips) weighing->contaminated_materials decontaminate Triple-Rinse Empty Vials weighing->decontaminate liquid_waste Liquid Waste (Unused Solution, Rinsate) solution->liquid_waste solution->contaminated_materials solution->decontaminate collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid contaminated_materials->collect_solid final_disposal Arrange for Pickup by EHS for Incineration collect_solid->final_disposal collect_liquid->final_disposal collect_rinsate Collect Rinsate as Liquid Waste decontaminate->collect_rinsate dispose_vials Dispose of Rinsed Vials per Institutional Guidelines decontaminate->dispose_vials collect_rinsate->collect_liquid

References

Safeguarding Researchers: A Comprehensive Guide to Handling Linaprazan Glurate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in the vital work of drug discovery and development, ensuring a safe handling environment for novel compounds like Linaprazan Glurate is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support researchers in maintaining the highest safety standards.

Personal Protective Equipment (PPE) Protocol

While this compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment.[1] The following personal protective equipment is recommended:

  • Eye Protection: Safety glasses with side shields or goggles should be worn to prevent eye contact with the substance.

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, are essential to prevent skin contact. Gloves should be inspected prior to use and disposed of properly after handling the material.

  • Skin and Body Protection: A laboratory coat should be worn to protect street clothing and prevent skin exposure. For operations with a higher risk of spillage or dust generation, additional protective clothing may be necessary.

  • Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator is recommended. Ensure adequate ventilation in the handling area.

Decontamination and First Aid Procedures

Accessible safety showers and eyewash stations are crucial in any laboratory handling chemical compounds.[1] In the event of exposure to this compound, the following first aid measures should be taken immediately:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Remove contaminated clothing and wash skin thoroughly with soap and water. If irritation persists, seek medical attention.
Inhalation Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.

Spill Management and Disposal Plan

In the case of a spill, appropriate measures must be taken to contain and clean the affected area while ensuring personnel safety.

Spill Containment:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wear the appropriate personal protective equipment as outlined above.

  • Prevent the spilled material from entering drains or waterways.

Cleanup Procedure:

  • For solid spills, carefully sweep or scoop up the material and place it in a designated, labeled container for disposal. Avoid generating dust.

  • For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite).

Disposal:

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to be released into the environment.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting, emphasizing safety at each step.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Prepare Workspace Prepare Workspace Gather PPE->Prepare Workspace Weighing/Measuring Weighing/Measuring Prepare Workspace->Weighing/Measuring Dissolving/Mixing Dissolving/Mixing Weighing/Measuring->Dissolving/Mixing Experimental Use Experimental Use Dissolving/Mixing->Experimental Use Decontaminate Workspace Decontaminate Workspace Experimental Use->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE

Safe Handling Workflow for this compound

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.